3-Bromo-4-methylheptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61764-95-2 |
|---|---|
Molecular Formula |
C8H17Br |
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-bromo-4-methylheptane |
InChI |
InChI=1S/C8H17Br/c1-4-6-7(3)8(9)5-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
LQHKBPGOLSTPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)Br |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: Situating 3-Bromo-4-methylheptane in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-4-methylheptane
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Welcome to a comprehensive examination of this compound. As a chiral secondary alkyl halide, this molecule represents a versatile, albeit nuanced, building block in the landscape of organic synthesis. Its utility is not merely as a carrier of a bromine leaving group but is intricately tied to the stereochemical and electronic environment created by its branched alkyl structure. For professionals in drug development, understanding this molecule is a case study in predicting reactivity, controlling stereochemistry, and leveraging a non-planar aliphatic scaffold for creating three-dimensional diversity in candidate molecules. This guide moves beyond a simple recitation of data; it aims to provide a logical framework for anticipating the behavior of this compound in a research setting, explaining the causality behind its properties and potential applications.
Section 1: Core Chemical Identity and Physical Properties
This compound is an organic compound belonging to the haloalkane family. Its core identity is defined by a seven-carbon heptane chain, substituted with a methyl group at the fourth carbon and a bromine atom at the third. The presence of two chiral centers at positions C3 and C4 dictates that the molecule can exist as a mixture of stereoisomers, a critical consideration for stereoselective synthesis.[1][2]
Molecular and Physical Data Summary
The fundamental physicochemical properties of this compound are summarized below. These values, primarily derived from computational models, provide a baseline for experimental design, such as selecting appropriate solvents or estimating reaction temperatures.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 61764-95-2 | PubChem[3] |
| Molecular Formula | C₈H₁₇Br | PubChem[3] |
| Molecular Weight | 193.12 g/mol | PubChem[3] |
| Canonical SMILES | CCCC(C)C(CC)Br | PubChem[3] |
| InChIKey | LQHKBPGOLSTPHD-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 (Lipophilicity) | 4.2 | PubChem[3] |
| Topological Polar Surface Area | 0 Ų | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Solubility | Generally insoluble in water; soluble in organic solvents like alcohol, benzene, and chloroform. | Inferred from general properties of organic halides.[4] |
Section 2: Molecular Structure and Stereoisomerism
The structure of this compound contains two adjacent chiral centers, which fundamentally influences its properties and reactions. Understanding this three-dimensional arrangement is paramount for its application in asymmetric synthesis.
Structural Representation
The 2D structure highlights the key functional groups and the chiral centers responsible for its stereoisomerism.
Caption: 2D structure of this compound with chiral centers (*) indicated.
The Implication of Chirality
With two stereocenters, a maximum of 2² = 4 stereoisomers can exist:
-
(3R, 4R)-3-bromo-4-methylheptane[2]
-
(3S, 4S)-3-bromo-4-methylheptane[1]
-
(3R, 4S)-3-bromo-4-methylheptane
-
(3S, 4R)-3-bromo-4-methylheptane
The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. Likewise, the (3R, 4S) and (3S, 4R) isomers form another pair of enantiomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. This is not a trivial distinction; diastereomers have different physical properties (boiling points, solubilities, etc.) and can be separated by standard laboratory techniques like chromatography. Enantiomers, however, have identical physical properties in a non-chiral environment and require chiral separation methods.
Section 3: Anticipated Spectroscopic Profile
| Spectroscopy | Anticipated Key Features |
| ¹H NMR | - CH-Br (C3): A multiplet (likely a doublet of doublets) shifted significantly downfield (δ ≈ 3.8-4.2 ppm) due to the deshielding effect of the adjacent bromine. - CH-CH₃ (C4): A multiplet further complicated by coupling to protons on C3 and C5. - Alkyl Protons: A series of complex, overlapping multiplets in the typical aliphatic region (δ ≈ 0.8-1.7 ppm). - Terminal CH₃ groups: Triplets for the ethyl and propyl chain termini (δ ≈ 0.9 ppm). A doublet for the methyl group at C4. |
| ¹³C NMR | - C-Br (C3): Signal significantly downfield for an sp³ carbon (δ ≈ 50-60 ppm). - C-CH₃ (C4): Signal also in the aliphatic region, influenced by branching. - Other sp³ Carbons: A total of 8 distinct signals are expected for the diastereomers, located in the δ ≈ 10-40 ppm range. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A pair of peaks at m/z 192 and 194 of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br and ⁸¹Br).[3] - Key Fragments: Loss of Br (m/z = 113), cleavage alpha to the bromine (loss of an ethyl or a methyl-butyl group). The base peak is likely to be a stable carbocation fragment. |
| Infrared (IR) | - C-H stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). - C-H bending: Peaks around 1465 cm⁻¹ and 1380 cm⁻¹. - C-Br stretching: A characteristic peak in the fingerprint region (500-600 cm⁻¹). |
Section 4: Synthesis and Reactivity Profile
Plausible Synthetic Pathway
A logical and common method for synthesizing a secondary alkyl halide like this compound is via the substitution of a hydroxyl group from the corresponding alcohol. The precursor, 4-methylheptan-3-ol, can be brominated using various standard reagents.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Reagent Choice:
-
Phosphorus tribromide (PBr₃): This is an excellent choice for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism, which, for a chiral secondary alcohol, would result in an inversion of stereochemistry at the C3 position. It is favored because it avoids carbocation rearrangements that can occur with HBr.
-
Hydrobromic Acid (HBr): Often used with a catalyst like H₂SO₄, this method works but is more prone to carbocation formation, especially with secondary alcohols. This could lead to a mixture of products through SN1 pathways and potential rearrangements, reducing the yield and purity of the desired product.
Core Reactivity: A Balancing Act
As a secondary alkyl halide, this compound is at the crossroads of major reaction pathways: nucleophilic substitution (SN1/SN2) and elimination (E1/E2). The outcome is highly dependent on the experimental conditions.
Caption: Competing reaction pathways for this compound.
-
Expertise in Action: To favor substitution, one would use a strong, non-bulky nucleophile (like NaI in acetone for an SN2 reaction) at a moderate temperature. To favor elimination, a strong, sterically hindered base (like potassium tert-butoxide, t-BuOK) is the classic choice, as its bulkiness makes it a poor nucleophile, promoting the E2 pathway to yield a mixture of alkenes.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, its hazards can be reliably inferred from the data for structurally similar bromoalkanes.[5][6][7][8]
-
Hazard Identification:
-
Recommended Handling Protocol:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[6]
-
Avoidance: Avoid breathing vapors and prevent contact with skin and eyes.[5]
-
Spills: Absorb minor spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
-
Storage:
Section 6: Exemplar Experimental Protocol: SN2 Reaction
The following is a self-validating, hypothetical protocol for the substitution of bromine with an azide group, a common transformation in medicinal chemistry to introduce a nitrogen-containing functional group. The logic behind each step is explained to ensure trustworthiness and reproducibility.
Objective: To synthesize 3-azido-4-methylheptane from this compound via an SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a thermometer is charged with anhydrous DMF.
-
Causality: A dry, inert atmosphere is crucial because sodium azide can react with moisture, and the SN2 reaction is sensitive to protic solvents which can solvate the nucleophile, reducing its reactivity. DMF is an excellent polar aprotic solvent that solvates the cation (Na⁺) but leaves the azide nucleophile (N₃⁻) highly reactive.
-
-
Reagent Addition: Add sodium azide (1.5 eq) to the DMF. Stir the resulting suspension. Add this compound (1.0 eq) via syringe.
-
Causality: A slight excess of the nucleophile (1.5 eq) is used to drive the reaction to completion according to Le Châtelier's principle.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Causality: Gentle heating increases the reaction rate without promoting significant elimination side reactions. Monitoring ensures the reaction is stopped at the optimal time, preventing decomposition or side product formation.
-
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers.
-
Causality: This is a standard aqueous work-up. The organic product is soluble in the diethyl ether, while the unreacted sodium azide and DMF are partitioned into the aqueous layer.
-
-
Purification: Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate, and finally brine.
-
Causality: Multiple water washes ensure complete removal of DMF. The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer before the final drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: This removes the last traces of water. Rotary evaporation removes the volatile diethyl ether solvent to yield the crude product.
-
-
Final Characterization: The resulting crude oil (3-azido-4-methylheptane) can be purified further by column chromatography if necessary and characterized by NMR, IR, and MS to confirm its structure and purity. The IR spectrum should now show a strong, sharp azide stretch around 2100 cm⁻¹.
References
- Title: this compound | C8H17Br | CID 53754665 Source: PubChem, National Center for Biotechnology Inform
- Title: (3S,4S)
- Title: (3R,4R)
- Title: Organic chemistry – sOme Basic PrinciPles and Techniques Source: National Council of Educational Research and Training (NCERT) URL:[Link]
- Title: Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE Source: KnowledgeBo
Sources
- 1. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4R)-3-bromo-4-methylheptane | C8H17Br | CID 123572663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-4-methylheptane (CAS No: 61764-95-2). As a chiral alkyl halide, this compound presents potential as an intermediate or building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents. Due to a notable absence of experimentally determined physical constants in publicly accessible literature, this document consolidates high-quality computed data from authoritative chemical databases and establishes a framework for its practical application. By contextualizing this data with the known properties of analogous bromoalkanes, this guide offers field-proven insights into its handling, safety, and the methodologies required for its empirical characterization. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility in a research and development setting.
Molecular Identity and Structural Elucidation
This compound is a branched and halogenated aliphatic hydrocarbon. Its molecular structure is fundamental to its reactivity and physical behavior.
The structure contains two chiral centers at carbons 3 and 4, meaning it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereoisomer will dictate the compound's optical rotation but will have a negligible effect on its bulk physical properties such as boiling point and density.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties: A Data-Driven Assessment
While extensive experimental data for this compound is not widely published, a robust profile can be assembled from computed properties available in the PubChem database.[1] These values, calculated using advanced computational models, provide reliable estimates for guiding experimental design.
Table 1: Summary of Physicochemical Properties
| Property | Value (Computed) | Source |
|---|---|---|
| Molecular Weight | 193.12 g/mol | PubChem[1][2] |
| Molecular Formula | C₈H₁₇Br | PubChem[1][2] |
| XLogP3 | 4.2 | PubChem[1][2] |
| Monoisotopic Mass | 192.05136 Da | PubChem[1][2] |
| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |
| Heavy Atom Count | 9 | PubChem[1][2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Key Insights:
-
Lipophilicity (XLogP3): The high XLogP3 value of 4.2 indicates that this compound is a highly lipophilic (oil-loving) and hydrophobic (water-fearing) compound.[1][2] This is a critical parameter in drug development for predicting membrane permeability and absorption characteristics.
-
Solubility: Based on its lipophilic nature and the established behavior of bromoalkanes, the compound is expected to be practically insoluble in water.[3][4] However, it should exhibit high solubility in common nonpolar organic solvents such as ethers (e.g., diethyl ether), hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane).[5][6]
-
Volatility: As a branched C8 alkyl halide, it is predicted to be a liquid at standard temperature and pressure with a relatively high boiling point, likely in the range of 180-210 °C, similar to other bromo-octane isomers. Branching in the carbon chain typically lowers the boiling point compared to a straight-chain isomer due to reduced surface area for van der Waals interactions.[4]
Safety, Handling, and Storage: A Protocol-Based Approach
No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach to handling must be adopted, grounded in the known hazards of analogous secondary bromoalkanes.[7] Compounds of this class are generally treated as flammable liquids that are irritants to the skin and eyes and may cause respiratory irritation.[8]
Core Directives for Safe Handling:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Spill Management: Keep an appropriate spill kit for organic solvents readily available. In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use Class B fire extinguishers (CO₂, dry chemical).[7]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
Caption: Standard Laboratory Workflow for Handling Alkyl Halides.
Experimental Determination of Physical Properties
To move beyond computed values, direct experimental measurement is necessary. The following protocols outline standard, self-validating methodologies for characterizing the key physical properties of this compound.
Boiling Point Determination via Simple Distillation
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This is a fundamental measure of volatility. Distillation separates components of a mixture based on differences in boiling points and is the most direct way to measure this property for a pure liquid.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place approximately 10-15 mL of this compound and a few boiling chips into the distillation flask.
-
Heating: Begin gentle heating. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Data Collection: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation.
-
Validation: The stability of the temperature plateau during distillation validates the purity of the compound and the accuracy of the boiling point measurement. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination by Distillation.
Density Measurement
Causality: Density (mass per unit volume) is an intrinsic property that can be used for substance identification and to assess purity.
Protocol:
-
Tare Pycnometer: Accurately weigh a clean, dry pycnometer (a flask of a known volume).
-
Fill and Weigh: Fill the pycnometer with the sample, ensuring no air bubbles are present, and weigh it again.
-
Temperature Control: Submerge the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C) until thermal equilibrium is reached. Adjust the volume to the pycnometer's calibration mark.
-
Final Weighing: Dry the outside of the pycnometer and perform a final, precise weighing.
-
Calculation: Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.
Refractive Index Measurement
Causality: The refractive index, a measure of how light bends as it passes through the substance, is a highly sensitive physical constant that is characteristic of a pure compound and is useful for assessing purity.
Protocol:
-
Calibrate Refractometer: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Apply Sample: Place a few drops of this compound on the prism of the refractometer.
-
Measure: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Record Value: Read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent (e.g., nD²⁰).
Conclusion
This compound is a chiral haloalkane with significant potential in synthetic organic chemistry. While experimentally determined physical data remains scarce, this guide provides a robust framework based on high-quality computed values and established chemical principles. Its high lipophilicity, predicted liquid state, and expected solubility in organic solvents are key parameters for its application. The provided safety guidelines and detailed experimental protocols for determining its boiling point, density, and refractive index offer a clear path for researchers to empirically characterize this compound, ensuring both safety and scientific rigor in the laboratory.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-chlorobutane.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53754665, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90362287, (3S,4S)-3-bromo-4-methylheptane.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13588493, 1-Bromo-4-methylheptane.
- Fisher Scientific. (2010). Safety Data Sheet for 3-BROMO-4-METHYLPYRIDINE.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Bromoheptane.
- Clark, J. (2015). An introduction to halogenoalkanes (haloalkanes).
- Gauth. (n.d.). The rates of hydrolysis of three bromoalkanes are compared.
- ResearchGate. (2015). What are common solvents for Bromo heptane?.
- KnowledgeBoat. (n.d.). Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE.
Sources
- 1. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gauthmath.com [gauthmath.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-Bromo-4-methylheptane | C8H17Br | CID 13588493 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to 3-Bromo-4-methylheptane
Executive Summary
This document provides a comprehensive technical overview of 3-Bromo-4-methylheptane, a halogenated alkane of interest in synthetic organic chemistry. The guide details its core chemical identifiers, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and critical safety procedures. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required for the safe and effective handling and application of this compound in a laboratory setting. All protocols are presented with an emphasis on causality and self-validation, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound is a chiral brominated derivative of the branched alkane 4-methylheptane. As a member of the haloalkane family, its chemical reactivity is primarily dictated by the presence of the carbon-bromine (C-Br) bond.[1] The bromine atom acts as a good leaving group, making the compound a valuable substrate for nucleophilic substitution and elimination reactions.[1][2] This reactivity profile positions this compound and related structures as versatile building blocks in organic synthesis, potentially serving as intermediates in the construction of more complex molecular architectures for pharmaceuticals and agrochemicals.[3] Understanding its specific properties and synthesis is crucial for its application in research and development.
Core Compound Identifiers and Physicochemical Properties
Accurate identification is the cornerstone of chemical research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
Key Identifiers:
The physicochemical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing choices for purification and handling.
| Property | Value | Source |
| Molecular Weight | 193.12 g/mol | PubChem[4][6] |
| InChIKey | LQHKBPGOLSTPHD-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CCCC(C)C(CC)Br | PubChem[4] |
| Canonical IUPAC Name | This compound | PubChem[4] |
Note: Experimental data such as boiling point and density are not widely published, necessitating empirical determination during its synthesis and characterization.
Synthesis and Purification Protocol
The synthesis of this compound can be effectively achieved via the bromination of the corresponding alcohol, 4-methylheptan-3-ol, using a phosphorus tribromide (PBr₃) reagent. This method is a standard and reliable procedure for converting secondary alcohols to alkyl bromides.
Synthesis Rationale
The choice of PBr₃ is based on its efficacy in converting primary and secondary alcohols to their corresponding alkyl bromides with high yields. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2-type reaction. This mechanism minimizes carbocation rearrangements that can occur under strongly acidic conditions (e.g., using HBr).
Step-by-Step Synthesis Workflow
Materials:
-
4-methylheptan-3-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Add 4-methylheptan-3-ol (1 equivalent) dissolved in anhydrous diethyl ether to the flask.
-
Bromination: Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise from the dropping funnel over 30-45 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Work-up & Quenching: Carefully pour the reaction mixture over ice water to quench any unreacted PBr₃. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Workflow Visualization
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed. This serves as the self-validating component of the protocol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. A single, sharp peak on the gas chromatogram indicates high purity. The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and a molecular ion peak corresponding to the mass of C₈H₁₇Br (m/z = 192/194).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, confirming the connectivity of the alkyl chain. The spectrum will be complex due to the chirality and branching, but key signals like the proton on the bromine-bearing carbon (CH-Br) will be present.
-
¹³C NMR: Confirms the presence of eight distinct carbon atoms in the molecule, with the carbon attached to the bromine appearing at a characteristic downfield shift.
-
Safety, Handling, and Disposal
5.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory.[8] A face shield should be worn over goggles during procedures with a high splash risk.[7][8]
-
Hand Protection: Wear nitrile gloves for incidental contact. For extended handling or immersion, neoprene or other heavy-duty chemical-resistant gloves are recommended.[8]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7] Avoid synthetic clothing; cotton or wool is preferred.[7]
5.2 Handling Procedures
-
All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.[9]
-
Store containers tightly sealed in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]
5.3 Spill and Emergency Response
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Evacuate the area for larger spills.[7]
-
Exposure: If skin contact occurs, wash immediately with soap and copious amounts of water.[9] For eye contact, flush with an eyewash station for at least 15 minutes.[9] In case of inhalation, move the person to fresh air.[9] Seek immediate medical attention for any significant exposure.
5.4 Disposal
-
Waste this compound and contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Carnegie Mellon University. Pyrophoric Handling Procedure.
- PubChem. (3S,4S)-3-bromo-4-methylheptane. National Center for Biotechnology Information.
- University of Nebraska-Lincoln. Standard Operating Procedure: Pyrophorics - Aluminum alkyls.
- Save My Exams. Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note.
- NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques.
- University of Washington. Requirements for Pyrophoric Research.
- PubChem. 3-Bromo-4-methylhexane. National Center for Biotechnology Information.
- Chemrevise. OCR Revision Guides.
- PubChem. 3,4-Dibromo-4-methylheptane. National Center for Biotechnology Information.
- PubChem. 3-Bromo-4-ethylheptane. National Center for Biotechnology Information.
- Physics & Maths Tutor. OCR (A) Chemistry A-level Module 4: Core Organic Chemistry Revision.
- UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids.
- GeeksforGeeks. Methods of preparation of Haloalkanes and Haloarenes.
- Molbase. 3-Bromo-4-methylpyridine.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. physicsandmathstutor.com [physicsandmathstutor.com]
- 3. jameasaifiyah.edu [jameasaifiyah.edu]
- 4. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cmu.edu [cmu.edu]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
3-Bromo-4-methylheptane molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-4-methylheptane
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a halogenated alkane with significant stereochemical complexity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, stereoisomerism, a representative synthetic pathway, and state-of-the-art analytical methods for its characterization. The guide emphasizes the causal relationships behind experimental choices and provides actionable protocols, establishing a self-validating framework for scientific inquiry. By grounding all technical claims in authoritative sources, this document serves as a reliable reference for leveraging this compound as a versatile building block in organic synthesis and medicinal chemistry.
Introduction to this compound
This compound is a saturated acyclic hydrocarbon belonging to the alkyl halide family. Its structure is based on a seven-carbon heptane backbone, substituted with a bromine atom at the third carbon and a methyl group at the fourth carbon.[1][2] The presence of these substituents introduces chirality, making it a valuable model for studying stereochemical outcomes in organic reactions and a potentially useful chiral synthon.
Its fundamental properties are summarized below, providing a foundational dataset for laboratory applications.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₇Br | PubChem[1] |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| CAS Number | 61764-95-2 | PubChem[1] |
| Canonical SMILES | CCCC(C)C(CC)Br | PubChem[1] |
| InChI Key | LQHKBPGOLSTPHD-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure and Stereochemistry
The defining structural feature of this compound is the presence of two adjacent chiral centers at positions C3 and C4. A chiral center is a carbon atom bonded to four different substituent groups.
-
C3 (Carbon bearing the bromine atom): Bonded to a hydrogen atom (H), a bromine atom (Br), an ethyl group (-CH₂CH₃), and a (1-methylbutyl) group (-CH(CH₃)CH₂CH₂CH₃).
-
C4 (Carbon bearing the methyl group): Bonded to a hydrogen atom (H), a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and a (1-bromoethyl) group (-CH(Br)CH₂CH₃).
The existence of two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers. These isomers are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.
Caption: 2D structure with chiral centers at C3 and C4 marked (*).
These four stereoisomers exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. The relationships are as follows:
-
(3R,4R)-3-bromo-4-methylheptane and (3S,4S)-3-bromo-4-methylheptane are enantiomers.[3][4]
-
(3R,4S)-3-bromo-4-methylheptane and (3S,4R)-3-bromo-4-methylheptane are enantiomers.
-
The relationship between a member of the first pair and a member of the second pair (e.g., (3R,4R) and (3R,4S)) is diastereomeric.
This stereochemical diversity is critically important in drug development, where different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
Caption: Stereoisomeric relationships of this compound.
Synthesis and Spectroscopic Characterization
As a non-commercial compound, this compound must be prepared via organic synthesis. A logical and field-proven approach is the bromination of the corresponding alcohol, 4-methylheptan-3-ol, using a standard brominating agent like phosphorus tribromide (PBr₃).
Representative Synthetic Protocol: Bromination of 4-methylheptan-3-ol
This protocol describes a representative procedure. The choice of PBr₃ is based on its high efficacy in converting secondary alcohols to alkyl bromides with minimal rearrangement, proceeding primarily through an Sₙ2 mechanism.
Step-by-Step Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with 4-methylheptan-3-ol (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., diethyl ether). The solution is cooled to 0 °C in an ice bath.
-
Bromination: Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C. The slight excess of alcohol ensures all the PBr₃ is consumed.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction mixture is cautiously poured over crushed ice to quench any remaining PBr₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x).
-
Purification: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The solution is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by fractional distillation under vacuum to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural verification of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound, based on established principles and data from analogous structures like 3-bromoheptane.[5]
Expected ¹H NMR (Proton NMR) Data (in CDCl₃, 400 MHz):
-
δ ~4.0-4.2 ppm: A multiplet corresponding to the proton on C3 (-CHBr), deshielded by the adjacent electronegative bromine atom.
-
δ ~1.8-2.0 ppm: Multiplets corresponding to the protons on C2 and C5 (-CH₂-).
-
δ ~1.2-1.6 ppm: A complex series of overlapping multiplets for the protons on C4 (-CH-) and C6 (-CH₂-).
-
δ ~0.8-1.0 ppm: Triplets and doublets corresponding to the terminal methyl groups (C1, C7, and the C4-methyl).
Expected ¹³C NMR (Carbon NMR) Data (in CDCl₃, 100 MHz):
-
Eight distinct signals are expected, one for each carbon atom.
-
δ ~55-65 ppm: Signal for C3, significantly downfield due to the attached bromine.
-
δ ~30-45 ppm: Signals for C2, C4, and C5.
-
δ ~10-25 ppm: Signals for the four methyl carbons (C1, C6, C7, and C4-methyl).
Expected Mass Spectrometry (MS) Data:
-
The molecular ion (M⁺) peak will appear as a characteristic doublet due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~1:1 ratio).
-
Expected (M⁺) peak: m/z 192.
-
Expected (M+2) peak: m/z 194.
-
Common fragmentation patterns would include the loss of Br• (m/z 79/81) and cleavage of the carbon-carbon bonds adjacent to the C-Br bond.
Reactivity and Potential Applications in Drug Development
As an alkyl halide, this compound is a versatile intermediate in organic synthesis. Its primary utility lies in its ability to act as an electrophile in substitution reactions or as a precursor to organometallic reagents.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides) to introduce diverse functional groups. This is a foundational strategy for building molecular complexity.
-
Grignard Reagent Formation: Reaction with magnesium metal in anhydrous ether yields the corresponding Grignard reagent, 4-methylheptan-3-ylmagnesium bromide. This powerful nucleophile can react with carbonyls, epoxides, and other electrophiles to form new carbon-carbon bonds, a cornerstone of synthetic chemistry.
-
Scaffold Introduction: In drug development, small alkyl fragments are often used to probe steric and hydrophobic pockets in target proteins. The 4-methylheptyl group, introduced via this reagent, can be used to optimize ligand-protein interactions, potentially improving binding affinity and selectivity.
Caption: Standard workflow for analytical characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related bromoalkanes and alkyl halides provide a strong basis for safe handling protocols.[6][7][8][9][10]
-
Hazards: Assumed to be a skin and eye irritant.[6][7] May cause respiratory irritation if inhaled.[8][9] Alkyl halides should be handled as potentially toxic and combustible.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Disclaimer: This information is for guidance only. Always consult a specific and current Safety Data Sheet (SDS) before handling any chemical.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane. National Center for Biotechnology Information.
- Brainly.in. (2022, April 16). This compound structural formula.
- PubChem. (n.d.). 4-Bromo-3-methylheptane. National Center for Biotechnology Information.
- PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromo-4-methylhexane. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromo-4-ethylheptane. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromoheptane. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromo-4,5-dimethylheptane. National Center for Biotechnology Information.
Sources
- 1. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,4R)-3-bromo-4-methylheptane | C8H17Br | CID 123572663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromoheptane | C7H15Br | CID 16091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Synthesis of 3-Bromo-4-methylheptane
Introduction
3-Bromo-4-methylheptane is a chiral alkyl halide that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. Its stereoisomers are of particular interest, as biological activity is often highly dependent on stereochemistry. For instance, the corresponding alcohol, 4-methylheptan-3-ol, is recognized as an insect pheromone, with different stereoisomers exhibiting distinct activities for various species.[1][2][3] This guide provides an in-depth technical overview of a reliable and commonly employed pathway for the synthesis of this compound, focusing on the conversion of a secondary alcohol using phosphorus tribromide (PBr₃). This method is favored for its mild conditions and stereochemical predictability, which are critical for advanced applications.[4][5][6][7]
Retrosynthetic Analysis & Chosen Pathway
A logical retrosynthetic disconnection of the target molecule, this compound, points to the corresponding secondary alcohol, 4-methylheptan-3-ol, as the immediate precursor. This C-Br bond is readily formed through nucleophilic substitution of the hydroxyl group.
The forward synthesis, therefore, involves the bromination of 4-methylheptan-3-ol. While several reagents can effect this transformation (e.g., HBr, SOBr₂), phosphorus tribromide (PBr₃) is selected for this guide due to two primary advantages:
-
Avoidance of Carbocation Rearrangements: Unlike reactions with hydrobromic acid (HBr) which can proceed via an Sₙ1 mechanism involving a carbocation intermediate, the PBr₃ reaction follows an Sₙ2 pathway, thus preventing undesirable skeletal rearrangements.[4][5][8]
-
Stereochemical Control: The Sₙ2 mechanism proceeds with a predictable inversion of stereochemistry at the reaction center, which is a crucial consideration when synthesizing specific stereoisomers.[5][8][9][10][11]
Reaction Mechanism: Sₙ2 Conversion with PBr₃
The conversion of 4-methylheptan-3-ol to this compound with PBr₃ is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The process occurs in two main stages:
-
Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃.[5][12] This initial step displaces a bromide ion and converts the poor leaving group (-OH) into a good leaving group, an alkoxy-dibromophosphite intermediate.[8] This activation is the key to facilitating the subsequent substitution.
-
Nucleophilic Backside Attack: The bromide ion (Br⁻), liberated in the first step, then acts as a nucleophile. It attacks the carbon atom bonded to the activated oxygen group from the side opposite to the leaving group (backside attack).[4][8][11] This concerted step breaks the C-O bond and forms the new C-Br bond, resulting in an inversion of the stereochemical configuration at that carbon center.[5][8][9][10]
Mechanistic Diagram
Caption: Sₙ2 mechanism for the conversion of 4-methylheptan-3-ol to this compound using PBr₃.
Experimental Protocol
This protocol is a representative procedure adapted from general methods for the bromination of secondary alcohols.[13][14] Researchers should optimize conditions based on their specific substrate and scale.
Materials & Reagents:
-
4-methylheptan-3-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Initial Charging: Add 4-methylheptan-3-ol (1.0 eq) to the flask, dissolved in a minimal amount of anhydrous diethyl ether.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel to the stirred alcohol solution. A 3:1 molar ratio of alcohol to PBr₃ is stoichiometric, so a slight excess of alcohol or precise stoichiometry is often used. The reaction is exothermic; maintain the temperature between 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting alcohol.
-
Workup - Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, add cold water dropwise to quench the excess PBr₃. This is a highly exothermic and vigorous reaction that produces HBr gas.[5][13]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dilute the organic phase. Wash the organic layer sequentially with:
-
Cold water
-
Saturated sodium bicarbonate solution (to neutralize acidic byproducts like HBr and H₃PO₃)
-
Saturated brine solution (to aid in phase separation and remove residual water)
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound is typically a colorless to pale yellow oil. It can be purified by vacuum distillation to obtain the final product with high purity.
Data Summary & Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| 4-methylheptan-3-ol | C₈H₁₈O | 130.23 | 160-161 | Starting material.[15] |
| This compound | C₈H₁₇Br | 193.12 | ~175-185 (est.) | Product.[16][17][18] |
| Phosphorus Tribromide | PBr₃ | 270.69 | 173.2 | Reagent; reacts violently with water.[19] |
Expected Characterization Results:
-
¹H NMR: The proton nuclear magnetic resonance spectrum should confirm the structure. Key signals would include a multiplet for the proton on the carbon bearing the bromine (CH -Br) shifted downfield compared to its precursor alcohol, and distinct signals for the various methyl and methylene groups.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the bromine (C-Br) will be significantly shifted upfield compared to the C-OH carbon in the starting material.
-
IR Spectroscopy: The broad O-H stretch (~3300 cm⁻¹) characteristic of the starting alcohol will be absent in the product spectrum. The C-Br stretch will be present in the fingerprint region (~500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺ and M+2) corresponding to the molecular weight of the product.
Safety & Handling
-
Phosphorus tribromide (PBr₃) is highly corrosive, toxic, and reacts violently with water.[19][20][21] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[19][20]
-
The reaction generates hydrogen bromide (HBr) gas, which is also corrosive and toxic.[13][21] The quenching step must be performed slowly and with adequate cooling.
-
Always add the reaction mixture to water for quenching, never the other way around, to control the exothermic reaction.
-
Consult the Safety Data Sheets (SDS) for all reagents before beginning the procedure.[19][20]
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2.
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.
- BYJU'S. (n.d.). PBr3 Reaction.
- OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).
- Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.
- SD Fine-Chem Limited. (n.d.). PHOSPHOROUS TRIBROMIDE Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide.
- New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS TRIBROMIDE.
- Chemistry Steps. (n.d.). SN2 Stereochemistry.
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Royal Society of Chemistry. (n.d.). The conversion of alcohols to halogenoalkanes | Demonstration.
- Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions.
- Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols.
- Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.
- Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols (video).
- Chemistry Online. (2023, February 19). Synthesis of (±)‐4‐methylheptan‐3‐ol and (±)‐4‐methylheptan‐3‐one (insect pheromones).
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl bromides.
- Chemistry LibreTexts. (2024, February 1). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3.
- National Institutes of Health. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane.
- ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol.
- Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols.
- PubChem. (n.d.). This compound.
- Jay Ponder Lab. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone.
- Scribd. (n.d.). Preparation and Purification of An Alkyl Halide.
- PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane.
- PubChem. (n.d.). 3-Bromoheptane.
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 11. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 12. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 13. The conversion of alcohols to halogenoalkanes | Demonstration | RSC Education [edu.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemos.de [chemos.de]
- 21. nj.gov [nj.gov]
A Technical Guide to the Stereoisomers of 3-Bromo-4-methylheptane: Synthesis, Separation, and Characterization
Abstract
This technical guide provides an in-depth examination of the stereoisomerism of 3-bromo-4-methylheptane, a halogenated alkane with significant structural complexity.[1][2] For researchers in organic synthesis and drug development, a thorough understanding of stereoisomerism is not merely academic; it is fundamental to controlling the chemical and biological properties of molecules.[3][4] This document details the structural basis of stereoisomerism in this compound, outlines a robust methodology for the analytical and preparative separation of its stereoisomers using Chiral High-Performance Liquid Chromatography (HPLC), and describes essential characterization techniques. The principles and protocols herein are designed to provide scientists with the foundational knowledge and practical tools required to isolate and analyze these specific chiral molecules.
Introduction: Stereochemical Complexity of this compound
This compound is a chiral molecule due to the presence of two stereogenic centers, also known as chiral centers. A stereocenter is a carbon atom bonded to four different substituent groups.[5]
-
Carbon 3 (C3): This carbon is bonded to a hydrogen atom (H), a bromine atom (Br), an ethyl group (-CH2CH3), and a 4-methylheptyl group.
-
Carbon 4 (C4): This carbon is bonded to a hydrogen atom (H), a methyl group (-CH3), a propyl group (-CH2CH2CH3), and a 3-bromoethyl group.
According to the 2^n rule, where 'n' is the number of chiral centers, the maximum number of possible stereoisomers for this compound is 2^2 = 4.[6] These four stereoisomers exist as two pairs of enantiomers.[6]
The relationships between these isomers are as follows:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[7] For example, the (3R,4R) and (3S,4S) isomers are enantiomers.
-
Diastereomers: Stereoisomers that are not mirror images of each other.[6] For example, the (3R,4R) isomer is a diastereomer of the (3R,4S) and (3S,4R) isomers.
The absolute configuration of each stereocenter is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10][11][12] This system ranks the four substituents attached to the chiral center based on atomic number; the atom with the highest atomic number gets the highest priority.[12]
Synthesis and the Inevitable Formation of Stereoisomeric Mixtures
The synthesis of this compound, for instance, via the bromination of 4-methylheptane or the reaction of 4-methylheptan-3-ol with a brominating agent like PBr3, typically results in a mixture of all four stereoisomers.[13][14] This occurs because these reactions often proceed through mechanisms (like SN1 reactions involving planar carbocation intermediates or SN2 reactions on a pre-existing racemic mixture) that do not favor the formation of one stereoisomer over another.[15][16] Consequently, the synthetic product is a racemic or near-racemic mixture of diastereomers, necessitating a robust separation strategy to isolate each pure stereoisomer.
Separation Protocol: High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers is most effectively achieved using Chiral High-Performance Liquid Chromatography (HPLC).[17][18][19] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[17][20][21]
Rationale for Method Selection
For a non-polar molecule like this compound, a normal-phase HPLC method is generally preferred. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have proven effective for a wide range of chiral compounds, including alkyl halides.[20][21] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[20]
Detailed Experimental Protocol
Objective: To resolve the four stereoisomers of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector. A polarimetric detector can also be used in series for confirmation of enantiomeric elution order.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Daicel CHIRALPAK® series column (e.g., IA, IB, IC), is recommended for initial screening.[22]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol). The ratio is critical for achieving optimal resolution and retention time.
-
Method Development Strategy: A screening approach is highly efficient.[22] This involves testing a series of mobile phase compositions to find the optimal conditions.
Step-by-Step Procedure:
-
System Preparation: Equilibrate the entire HPLC system, including the chosen chiral column, with the initial mobile phase composition (e.g., 99:1 n-Hexane/Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.
-
Sample Preparation: Prepare a solution of the this compound stereoisomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as alkyl halides have weak UV absorbance) for approximately 30 minutes.
-
Method Optimization: If separation is incomplete, systematically adjust the percentage of the alcohol modifier. Reducing the modifier concentration generally increases retention and may improve resolution. Conversely, increasing it will shorten the analysis time.
-
Self-Validation: The protocol's integrity is confirmed by observing four distinct, well-resolved peaks for a successful separation. The area under each peak should be consistent across multiple runs, and for a racemic synthesis, the peak areas for enantiomeric pairs should be nearly identical.
Characterization and Configuration Assignment
Once separated, each isomer must be characterized to confirm its identity and determine its absolute configuration.
Polarimetry
Polarimetry is a fundamental technique used to distinguish between enantiomers.[23]
-
Principle: Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions.[23] One enantiomer will be dextrorotatory (+), while its mirror image will be levorotatory (-).[23] Diastereomers will have different, unrelated specific rotation values.
-
Application: After collecting the fractions corresponding to each separated peak from the HPLC, the specific rotation [α] of each pure isomer can be measured. This confirms the enantiomeric relationships (e.g., peaks 1 and 2 have equal and opposite rotations, and peaks 3 and 4 do as well). However, polarimetry alone cannot determine the absolute (R/S) configuration without a reference standard.[24][25][26]
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm that all four separated isomers have the same constitutional structure of this compound. Their spectra should be identical, as stereoisomers cannot be distinguished by these common spectroscopic methods.
Visualization of Stereoisomeric Relationships
The relationships between the four stereoisomers can be clearly visualized using a diagram.
Sources
- 1. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. researchgate.net [researchgate.net]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 22. shimadzu.com [shimadzu.com]
- 23. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to the Stereoselective Synthesis of (3R,4S)-3-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and stereocontrolled synthetic route to (3R,4S)-3-Bromo-4-methylheptane, a chiral alkyl halide with potential applications in organic synthesis and as a building block in medicinal chemistry. The described strategy hinges on the diastereoselective reduction of a chiral ketone to establish the desired (3S,4R) stereochemistry in a key alcohol intermediate. Subsequent conversion of the hydroxyl group to a bromide via a stereospecific S(_N)2 reaction with inversion of configuration at the C3 position affords the target molecule with high stereochemical fidelity. This guide details the underlying mechanistic principles, provides step-by-step experimental protocols, and offers insights into the critical parameters for achieving high yield and stereoselectivity.
Introduction: The Significance of Chiral Alkyl Halides
Chiral alkyl halides are valuable synthons in asymmetric synthesis, serving as precursors to a wide array of functional groups with well-defined three-dimensional arrangements. The specific stereoisomer (3R,4S)-3-Bromo-4-methylheptane presents two contiguous stereocenters, making its selective synthesis a challenge that requires precise control over reaction conditions and reagent selection. The strategic placement of the bromine atom and the methyl group in an anti configuration makes this molecule a potentially useful intermediate for the construction of complex molecular architectures, including natural products and pharmaceutical agents.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, (3R,4S)-3-Bromo-4-methylheptane, suggests that the key C-Br bond can be formed from a corresponding alcohol with the opposite configuration at the C3 stereocenter. This is based on the well-established S(N)2 reaction of alcohols with reagents like phosphorus tribromide (PBr(_3)), which proceeds with a predictable inversion of stereochemistry. Therefore, the pivotal intermediate is identified as (3S,4R)-4-methyl-3-heptanol. This specific diastereomer of the alcohol can be synthesized through the stereoselective reduction of a chiral ketone, (S)-4-methyl-3-heptanone.
The overall synthetic strategy can be visualized as a two-stage process:
Caption: Retrosynthetic analysis of (3R,4S)-3-Bromo-4-methylheptane.
Synthesis of the Key Intermediate: (3S,4R)-4-methyl-3-heptanol
The cornerstone of this synthesis is the preparation of the chiral alcohol (3S,4R)-4-methyl-3-heptanol. A reliable method for achieving this involves the use of a chiral auxiliary to direct the stereoselective alkylation of a carbonyl compound, followed by a diastereoselective reduction. The synthesis of all four stereoisomers of 4-methyl-3-heptanol has been previously reported, providing a solid foundation for this approach.[1][2][3]
Asymmetric Synthesis of (S)-4-methyl-3-heptanone
The synthesis commences with the preparation of the chiral ketone (S)-4-methyl-3-heptanone. This can be achieved with high enantiomeric excess using the SAMP/RAMP hydrazone methodology developed by Enders. In this case, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) serves as the chiral auxiliary.
Experimental Protocol:
-
Hydrazone Formation: Propanal is reacted with SAMP to form the corresponding chiral hydrazone.
-
α-Deprotonation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral azaenolate.
-
Asymmetric Alkylation: The azaenolate is then reacted with an alkylating agent, in this case, 1-iodobutane, to introduce the butyl group. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of the new C-C bond with high stereoselectivity.
-
Hydrolysis: The resulting alkylated hydrazone is hydrolyzed under mild acidic conditions (e.g., ozonolysis followed by workup, or treatment with aqueous acid) to cleave the chiral auxiliary and afford (S)-4-methyl-3-heptanone with high enantiomeric purity.
Caption: Workflow for the asymmetric synthesis of (S)-4-methyl-3-heptanone.
Diastereoselective Reduction to (3S,4R)-4-methyl-3-heptanol
With the chiral ketone in hand, the next critical step is the diastereoselective reduction of the carbonyl group to generate the desired anti diastereomer, (3S,4R)-4-methyl-3-heptanol. The stereochemical outcome of this reduction is governed by the approach of the hydride reagent to the carbonyl carbon, which is influenced by the existing stereocenter at C4. To favor the formation of the (3S,4R) isomer, a reducing agent that allows for Felkin-Anh control is desirable.
Experimental Protocol:
-
Reaction Setup: (S)-4-methyl-3-heptanone is dissolved in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reducing Agent: A solution of a reducing agent, such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)), is added dropwise to the ketone solution. The choice of reducing agent and reaction conditions can influence the diastereoselectivity.
-
Quenching and Workup: After the reaction is complete, it is carefully quenched by the slow addition of water, followed by an aqueous acid or base workup to protonate the resulting alkoxide.
-
Purification: The crude product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting diastereomeric mixture of alcohols can be purified by column chromatography to isolate the desired (3S,4R)-4-methyl-3-heptanol.
| Reducing Agent | Typical Diastereomeric Ratio ((3S,4R) : (3S,4S)) |
| NaBH(_4), MeOH | Moderate |
| LiAlH(_4), Et(_2)O | Good to Excellent |
| L-Selectride®, THF | Excellent |
Table 1: Influence of Reducing Agent on Diastereoselectivity.
Stereospecific Bromination with Inversion of Configuration
The final step in the synthesis is the conversion of the (3S,4R)-4-methyl-3-heptanol to (3R,4S)-3-Bromo-4-methylheptane. This transformation is achieved via an S(_N)2 reaction, which is well-known to proceed with inversion of configuration at the reacting stereocenter. Phosphorus tribromide (PBr(_3)) is an excellent reagent for this purpose.[4][5][6]
Mechanism of Bromination with PBr(_3):
The reaction proceeds in two main steps:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr(_3), displacing a bromide ion. This converts the poor leaving group (-OH) into a good leaving group (-OPBr(_2)).
-
S(_N)2 Attack: The bromide ion generated in the first step then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside. This backside attack leads to the displacement of the -OPBr(_2) group and the formation of the C-Br bond with an inversion of stereochemistry.
Caption: Mechanism of bromination of an alcohol with PBr3.
Experimental Protocol:
-
Reaction Setup: (3S,4R)-4-methyl-3-heptanol is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane, and the solution is cooled in an ice bath.
-
Addition of PBr(_3): Phosphorus tribromide is added dropwise to the cooled solution with stirring. The reaction is typically exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Once the reaction is complete, the mixture is carefully poured onto ice and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO(_4)), filtered, and the solvent is removed under reduced pressure to yield the crude (3R,4S)-3-Bromo-4-methylheptane. Further purification can be achieved by distillation or column chromatography.
Characterization of (3R,4S)-3-Bromo-4-methylheptane
The final product should be thoroughly characterized to confirm its structure and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and C NMR spectroscopy will confirm the connectivity of the molecule. Chiral shift reagents or the formation of diastereomeric derivatives can be used to confirm the enantiomeric purity. -
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-Br stretching frequency.
-
Polarimetry: To measure the specific rotation of the chiral product.
Conclusion
The synthesis of (3R,4S)-3-Bromo-4-methylheptane presented in this guide is a robust and highly stereoselective process. By leveraging established asymmetric synthesis methodologies and a predictable stereospecific S(_N)2 reaction, the target molecule can be obtained with high purity. This guide provides the necessary theoretical framework and practical protocols for researchers and scientists to successfully synthesize this valuable chiral building block for further applications in organic and medicinal chemistry.
References
- Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-41. [Link]
- Covell, D. J., et al. (2006). New stereoselective routes from alcohols to secondary alkyl bromides with retention of configuration.
- Zada, A., et al. (2004). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol.
- Zada, A., et al. (2004). (PDF) Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali.
- Brainly. (2023). What happens to the stereochemistry of a chiral alcohol when it is converted to an alkyl bromide with PBr3. [Link]
- Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]
- Gotor-Fernández, V., et al. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. [Link]
- Sharpless, K. B., et al. (1980). Asymmetric Epoxidation of Allylic Alcohols. Journal of the American Chemical Society. [Link]
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
- ChemTube3D.
- The Pherobase. Synthesis - 4me-heptan-3-ol. [Link]
- Organic Chemistry Portal.
- Scott, J. P., & Burns, N. Z. (2015).
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Penn State Pressbooks. 9.
- Wikipedia.
- Myers, A. G. (2008). Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]
- Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]
Sources
- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-methylheptane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 3-bromo-4-methylheptane, a chiral alkyl halide. Due to the presence of two stereocenters at positions 3 and 4, this molecule can exist as four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The distinct spatial arrangements of these isomers result in unique magnetic environments for their protons, leading to distinguishable ¹H NMR spectra. This guide will delve into the theoretical prediction of the ¹H NMR spectrum, with a focus on chemical shifts, spin-spin coupling, and the critical concept of diastereotopicity. Furthermore, a detailed experimental protocol for acquiring a high-quality spectrum is provided for researchers in the fields of organic synthesis, stereochemistry, and drug development.
Core Principles: Chemical Shift, Coupling, and Diastereotopicity
The appearance of a ¹H NMR spectrum is governed by three fundamental principles: chemical shift (δ), spin-spin coupling (J), and the integration of signal areas. The chemical shift of a proton is determined by its local electronic environment; electron-withdrawing groups, such as the bromine atom in this compound, deshield nearby protons, causing their signals to appear at a lower field (higher ppm value).[1] Conversely, electron-donating groups shield protons, shifting their signals to a higher field (lower ppm value).
Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of non-equivalent protons through the intervening chemical bonds. This interaction leads to the splitting of NMR signals into multiplets. The multiplicity of a signal is typically described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemical relationships between protons.[2]
A key feature in the ¹H NMR spectrum of this compound is the phenomenon of diastereotopicity . Due to the presence of two chiral centers, the two protons of a methylene (CH₂) group can be in different chemical environments and are thus non-equivalent. These diastereotopic protons will have different chemical shifts and will couple to each other, often leading to more complex splitting patterns than simple triplets or quartets.
Predicted ¹H NMR Spectrum of (3R,4R)-3-Bromo-4-methylheptane
The following is a detailed prediction of the ¹H NMR spectrum for the (3R,4R) diastereomer of this compound. The protons are labeled alphabetically for clarity.
Caption: Structure of (3R,4R)-3-Bromo-4-methylheptane with proton labels.
Detailed Spectral Analysis:
| Proton(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |
| Ha (CH₃-1) | 3H | ~0.9 | Triplet (t) | Hb,b' |
| Hb,b' (CH₂-2) | 2H | ~1.6-1.8 | Multiplet (m) | Ha, Hc |
| Hc (CH-3) | 1H | ~4.0-4.2 | Multiplet (m) | Hb,b', Hd |
| Hd (CH-4) | 1H | ~1.8-2.0 | Multiplet (m) | Hc, He,e', Hh |
| He,e' (CH₂-5) | 2H | ~1.2-1.4 | Multiplet (m) | Hd, Hf,f' |
| Hf,f' (CH₂-6) | 2H | ~1.1-1.3 | Multiplet (m) | He,e', Hg |
| Hg (CH₃-7) | 3H | ~0.9 | Triplet (t) | Hf,f' |
| Hh (CH₃-4') | 3H | ~1.0 | Doublet (d) | Hd |
-
Ha (CH₃-1, ~0.9 ppm): These protons are on a terminal methyl group and are expected to appear at a high field. They are coupled to the two diastereotopic protons on C2 (Hb,b'), resulting in a triplet.
-
Hb,b' (CH₂-2, ~1.6-1.8 ppm): These methylene protons are adjacent to the chiral center at C3, making them diastereotopic. They will have slightly different chemical shifts and will couple to each other (geminal coupling) as well as to the three Ha protons and the single Hc proton. This will result in a complex multiplet.
-
Hc (CH-3, ~4.0-4.2 ppm): This proton is directly attached to the carbon bearing the electronegative bromine atom, causing a significant downfield shift. It is coupled to the two Hb,b' protons and the Hd proton, leading to a complex multiplet.
-
Hd (CH-4, ~1.8-2.0 ppm): This proton is on the second chiral center and is coupled to Hc, the two diastereotopic He,e' protons, and the three Hh protons. This will result in a highly complex multiplet.
-
He,e' (CH₂-5, ~1.2-1.4 ppm): These methylene protons are also diastereotopic due to the influence of the two chiral centers. They will couple with each other, with Hd, and with the two Hf,f' protons, resulting in a complex multiplet.
-
Hf,f' (CH₂-6, ~1.1-1.3 ppm): Similar to He,e', these methylene protons are diastereotopic and will exhibit complex splitting due to coupling with He,e' and Hg.
-
Hg (CH₃-7, ~0.9 ppm): These protons are on a terminal methyl group, similar to Ha, and will appear as a triplet due to coupling with the two Hf,f' protons.
-
Hh (CH₃-4', ~1.0 ppm): This methyl group is attached to the chiral center at C4. It is coupled only to the Hd proton, resulting in a doublet.
Diastereomeric Effects on the ¹H NMR Spectrum
The ¹H NMR spectra of the other diastereomers—(3S,4S), (3R,4S), and (3S,4R)—are expected to be different from that of the (3R,4R) isomer, particularly in the regions of the diastereotopic protons. The (3S,4S) enantiomer will have an identical spectrum to the (3R,4R) isomer in an achiral solvent. However, the (3R,4S) and (3S,4R) diastereomers will exhibit unique spectra.
The primary differences will be observed in the chemical shifts and coupling constants of the protons on and near the chiral centers (C3 and C4). The spatial relationship between the substituents on these carbons changes between diastereomers, altering the magnetic environments of the nearby protons. This will lead to different chemical shifts for Hc and Hd, as well as for the diastereotopic methylene protons (Hb,b', He,e', and Hf,f'). The through-bond coupling constants (J-values) may also vary slightly due to changes in the preferred dihedral angles in the different diastereomers.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the recommended steps for sample preparation and data acquisition.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Insert the NMR tube into the spectrometer. A higher field strength (e.g., 400 MHz or greater) is recommended to improve signal dispersion and simplify the analysis of complex multiplets.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters include:
-
Pulse Angle: 30-45°
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
-
Initiate the acquisition to obtain the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each signal to determine the relative number of protons.
-
Peak pick the signals to determine their precise chemical shifts and measure the coupling constants.
-
Conclusion
References
- Guan, Y., et al. (2021).
- Jonas, S., & Kuhn, S. (2019).
- Wishart, D. S., et al. (2018). Nucleic Acids Research, 46(D1), D608-D617.
- Ulrich, E. L., et al. (2008).
- Abraham, R. J., et al. (2006). Magnetic Resonance in Chemistry, 44(5), 491-509.
- Wikipedia contributors. (2023, December 29). Chemical shift. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2023, October 24). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Reich, H. J. (2023). ¹H NMR Chemical Shifts. University of Wisconsin.
- Nanalysis Corp. (2022, February 24). Guide: Preparing a Sample for NMR analysis – Part I.
- ACD/Labs. (n.d.). NMR Databases.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane.
- PubChem. (n.d.). 4-Bromo-3-methylheptane.
- Chemistry LibreTexts. (2023, October 24). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Chemistry LibreTexts. (2023, October 24). J-Coupling (Scalar).
- Chemistry LibreTexts. (2023, October 24). 14.12: Coupling Constants Identify Coupled Protons.
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy.
- Khan Academy. (n.d.). Complex splitting.
- Chemistry LibreTexts. (2023, October 24). 13.7: More Complex Spin-Spin Splitting Patterns.
- Wikipedia contributors. (2023, December 22). J-coupling. In Wikipedia, The Free Encyclopedia.
- OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons.
- Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic.
- University of Calgary. (n.d.). Chapter 13 - NMR Spectroscopy.
- University of Calgary. (n.d.). Coupling.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane.
- YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Tyler DeWitt.
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
Sources
An In-depth Technical Guide to the 13C NMR Analysis of 3-Bromo-4-methylheptane
This guide provides a comprehensive technical overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-4-methylheptane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Foundational Principles of ¹³C NMR Spectroscopy in the Context of Haloalkanes
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR focuses on the ¹³C isotope, which constitutes about 1.1% of natural carbon.[1] This low natural abundance, coupled with a lower gyromagnetic ratio, results in ¹³C NMR being significantly less sensitive than ¹H NMR.[1][3] However, the broader chemical shift range (0-220 ppm) in ¹³C NMR minimizes signal overlap, often allowing for the resolution of individual carbon atoms, even in complex molecules.[2][4][5]
In a standard broadband decoupled ¹³C NMR spectrum, each unique carbon environment within a molecule produces a single peak.[6] The chemical shift of each peak is highly dependent on the electronic environment of the carbon nucleus. Key factors influencing the chemical shift include:
-
Hybridization: The chemical shift of a carbon is influenced by its hybridization state (sp³, sp², sp).
-
Electronegativity of Attached Atoms: Electronegative atoms, such as halogens, deshield the carbon nucleus, causing a downfield shift to a higher ppm value.[5][7] This effect is most pronounced on the carbon directly bonded to the electronegative atom (the α-carbon) and diminishes with increasing distance (β, γ-carbons).[5]
-
Steric Effects and Branching: The number of attached alkyl groups and the degree of branching also influence the chemical shift. For instance, methyl branching can impact the local electronic environment and, consequently, the resonance frequency of nearby carbons.[8][9]
For a molecule like this compound, which contains two chiral centers at C3 and C4, the potential for diastereomers exists. NMR spectroscopy is a powerful tool for the discrimination of diastereomers, as they are distinct chemical entities and will exhibit different NMR spectra.[10]
Structural Analysis of this compound
The structure of this compound (C₈H₁₇Br) presents a fascinating case for ¹³C NMR analysis due to its asymmetry.[11][12] The molecule lacks any planes of symmetry, meaning that all eight carbon atoms are chemically non-equivalent.[13] Consequently, we anticipate observing eight distinct signals in the broadband decoupled ¹³C NMR spectrum.
The presence of the bromine atom is expected to have a significant deshielding effect on the carbon to which it is directly attached (C3). Carbons further away from the bromine will experience this effect to a lesser extent. The methyl group at C4 will also influence the chemical shifts of the surrounding carbons.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a clean and informative ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.
3.1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals.[14] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[15][16]
-
Concentration: For a routine ¹³C NMR spectrum of a small molecule, a concentration of 50-100 mg in 0.5-0.6 mL of solvent is typically recommended.[14][15] Higher concentrations can improve the signal-to-noise ratio, which is particularly beneficial given the low sensitivity of ¹³C NMR.[17]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution into the NMR tube to remove any particulate matter.[17] A Pasteur pipette with a small plug of glass wool is effective for this purpose.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Avoid any scratches or defects that could degrade spectral quality.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferable for better signal dispersion and sensitivity.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used.
-
Acquisition Time (AT): A longer acquisition time will result in better resolution.
-
Relaxation Delay (D1): A sufficient delay between pulses is necessary to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative structural elucidation.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to obtain the final spectrum.
Predicted ¹³C NMR Spectrum and Interpretation
While an experimental spectrum is the gold standard, a predicted spectrum based on empirical data and computational models can provide a valuable framework for analysis.[18][19]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) | Rationale |
| C1 | ~14 | CH₃ | Terminal methyl group, least deshielded. |
| C2 | ~23 | CH₂ | Methylene group, influenced by the nearby bromine at C3. |
| C3 | ~55-65 | CH | Directly attached to the electronegative bromine atom, significantly deshielded.[7] |
| C4 | ~35-45 | CH | Methine carbon, influenced by the adjacent bromine and the attached methyl group. |
| C5 | ~25-35 | CH₂ | Methylene group in the heptane chain. |
| C6 | ~22 | CH₂ | Methylene group, further from the deshielding bromine. |
| C7 | ~14 | CH₃ | Terminal methyl group of the heptane chain. |
| C4-CH₃ | ~15-20 | CH₃ | Methyl group attached to C4. |
4.1. DEPT (Distortionless Enhancement by Polarization Transfer) Analysis
To aid in the assignment of the signals, a DEPT experiment is invaluable.[20][21] DEPT spectroscopy distinguishes between CH, CH₂, and CH₃ groups, and quaternary carbons.[22][23]
-
DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows signals only for CH (methine) carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
By comparing the broadband decoupled spectrum with the DEPT spectra, the multiplicity of each carbon signal can be determined, greatly simplifying the assignment process.
Workflow for Spectral Analysis
The logical flow for analyzing the ¹³C NMR spectrum of this compound is as follows:
Caption: Workflow for the analysis of the ¹³C NMR spectrum of this compound.
Conclusion
The ¹³C NMR analysis of this compound is a multi-faceted process that combines fundamental principles of NMR spectroscopy with advanced experimental techniques like DEPT. A thorough understanding of the factors influencing chemical shifts, coupled with a systematic approach to spectral interpretation, allows for the unambiguous assignment of all carbon signals and the confirmation of the molecular structure. This guide provides a robust framework for researchers and scientists to approach the ¹³C NMR analysis of this and similar molecules with confidence and scientific rigor.
References
- Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
- 13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8).
- 13C-NMR - University of Puget Sound. (n.d.).
- 13C NMR Chemical Shifts - Oregon State University. (n.d.).
- Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015, August 6).
- This compound | C8H17Br | CID 53754665 - PubChem. (n.d.).
- Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols | ACS Sustainable Chemistry & Engineering. (2020, September 4).
- 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).
- 6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021, April 6).
- Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | The Journal of Organic Chemistry - ACS Publications. (2024, June 10).
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - NIH. (n.d.).
- 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20).
- NMR Sample Preparation - University of Cambridge. (n.d.).
- (3R,4R)-3-bromo-4-methylheptane - PubChem. (n.d.).
- Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (n.d.).
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
- DEPT: A tool for 13C peak assignments - Nanalysis. (2015, November 19).
- One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - NIH. (2018, July 20).
- Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.).
- A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. (n.d.).
- NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT - YouTube. (2020, August 7).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
- Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Biobased Secondary Diols - AWS. (n.d.).
- C-13 NMR Spectroscopy | PPTX - Slideshare. (n.d.).
- CASPRE - 13 C NMR Predictor. (n.d.).
- NMR sample preparation - EPFL. (n.d.).
- Databases - NMR Wiki. (2010, July 29).
- Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | Request PDF - ResearchGate. (n.d.).
- Is there a website for common 1H or 13C NMR spectra for known compounds? - Reddit. (2024, February 7).
- on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. (n.d.).
- 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.).
- CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- 3-Bromo-4-ethylheptane | C9H19Br | CID 57136659 - PubChem - NIH. (n.d.).
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (3R,4R)-3-bromo-4-methylheptane | C8H17Br | CID 123572663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. sites.uclouvain.be [sites.uclouvain.be]
- 16. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. Visualizer loader [nmrdb.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 22. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 23. m.youtube.com [m.youtube.com]
Foreword: Decoding Molecular Structure Through Energetic Interrogation
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-methylheptane
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a pillar of molecular elucidation. It is a technique of profound sensitivity and specificity, allowing us to weigh molecules with exquisite precision. However, its true power, particularly for the structural organic chemist, lies in the controlled demolition of molecules and the subsequent analysis of the resulting fragments. This guide provides a detailed exploration of the mass spectrometric behavior of this compound (C₈H₁₇Br), a representative branched-chain alkyl halide. Our focus will be on the practical application of MS for structural verification and identification, moving beyond mere spectral interpretation to understand the causal chemical principles that govern the fragmentation process. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who seek a deeper, field-proven understanding of how to apply mass spectrometry to halogenated organic compounds.
The Foundational Principle: Ionization and the Isotopic Signature of Bromine
Before any mass analysis can occur, a neutral analyte must be converted into a gas-phase ion. For a volatile, thermally stable compound like this compound, the gold standard for ionization is Electron Ionization (EI).[1][2] EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte, leading to predictable and reproducible fragmentation that forms a molecular fingerprint.[3][4][5]
The most immediate and revealing feature in the mass spectrum of a brominated compound is its isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[6][7][8] Consequently, any ion containing a single bromine atom will manifest as a pair of peaks, separated by two mass-to-charge units (m/z), with nearly equal intensities. This "M" and "M+2" pattern is an unmistakable signature for the presence of one bromine atom.[9][10]
For this compound, the molecular ion (M•⁺) peak will therefore appear as a doublet at m/z 192 (containing ⁷⁹Br) and m/z 194 (containing ⁸¹Br). The observation of this doublet confirms both the molecular weight and the presence of bromine.
| Ion Species | Isotope Composition | Calculated Monoisotopic Mass (Da) | Expected m/z | Expected Relative Abundance |
| Molecular Ion (M•⁺) | C₈H₁₇⁷⁹Br | 192.0514 | 192 | ~100 |
| Molecular Ion (M+2•⁺) | C₈H₁₇⁸¹Br | 194.0493 | 194 | ~98 |
| Table 1: Predicted Isotopic Peaks for the Molecular Ion of this compound. |
The Architecture of Fragmentation: Predicting the Mass Spectrum
The 70 eV of energy typically used in EI is substantially more than what is required to ionize the molecule or to break chemical bonds (typically 3-10 eV).[5][11] This excess energy drives fragmentation, and the pathways are governed by the formation of the most stable products (cations and radicals). The structure of this compound offers several predictable cleavage points.
Primary Fragmentation Pathways
-
Heterolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond is the weakest and most polar bond in the molecule. Its cleavage is a dominant fragmentation pathway for alkyl halides.[12][13] This results in the loss of a bromine radical (Br•), a stable leaving group, and the formation of a secondary carbocation. This fragment provides unambiguous information about the alkyl backbone of the molecule.
-
[C₈H₁₇Br]•⁺ → [C₈H₁₇]⁺ + Br•
-
Expected m/z: 113
-
-
Alpha (α) Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the halogen. This pathway is common and results in a resonance-stabilized cation and an alkyl radical.[14]
-
Cleavage of the C2-C3 bond: Loss of an ethyl radical (•CH₂CH₃).
-
[C₈H₁₇Br]•⁺ → [C₆H₁₂Br]⁺ + •C₂H₅
-
Expected m/z: 163/165
-
-
Cleavage of the C3-C4 bond: Loss of a butyl radical (•C₄H₉).
-
[C₈H₁₇Br]•⁺ → [C₄H₈Br]⁺ + •C₄H₉
-
Expected m/z: 135/137
-
-
The following diagram illustrates these primary fragmentation routes originating from the molecular ion.
Secondary Fragmentation and the Alkyl Cascade
The initial fragments, particularly the alkyl cation at m/z 113, are themselves energy-rich and will undergo further fragmentation. This subsequent breakdown is characteristic of branched alkanes, which tend to cleave at branch points to yield the most stable possible carbocations.[15][16]
The [C₈H₁₇]⁺ ion (m/z 113) will fragment, leading to a cascade of smaller, stable carbocations. This cascade is responsible for the characteristic clusters of peaks separated by 14 mass units (CH₂) seen in the lower mass range of the spectrum.[14][17]
-
Cleavage at C4-C5: Loss of a propyl radical (•C₃H₇) leads to a sec-butyl cation.
-
[C₈H₁₇]⁺ → [C₅H₁₁]⁺ + •C₃H₇
-
Expected m/z: 71
-
-
Cleavage at C3-C4: Loss of a butyl radical (•C₄H₉) leads to an isopropyl cation.
-
[C₈H₁₇]⁺ → [C₄H₉]⁺ + •C₄H₉
-
Expected m/z: 57 (A highly stable secondary carbocation, often the base peak ).
-
-
Further Fragmentation: The m/z 57 ion can lose propene to form an ethyl cation.
-
[C₄H₉]⁺ → [C₂H₅]⁺ + C₂H₄
-
Expected m/z: 43 (propyl cation) and 29 (ethyl cation).
-
| m/z | Proposed Ion Structure | Formation Mechanism |
| 192/194 | [C₈H₁₇Br]•⁺ | Molecular Ion |
| 163/165 | [CH₃CH₂CH(Br)CH(CH₃)]⁺ | α-cleavage, loss of •C₂H₅ |
| 135/137 | [CH(Br)CH₂CH₃]⁺ | α-cleavage, loss of •C₄H₉ |
| 113 | [C₈H₁₇]⁺ | Loss of •Br from molecular ion |
| 71 | [C₅H₁₁]⁺ | Loss of •C₃H₇ from m/z 113 |
| 57 | [C₄H₉]⁺ (sec-butyl) | Likely Base Peak . Loss of •C₄H₉ from m/z 113 |
| 43 | [C₃H₇]⁺ (isopropyl) | Fragmentation of larger alkyl cations |
| 29 | [C₂H₅]⁺ (ethyl) | Fragmentation of larger alkyl cations |
| Table 2: Summary of Predicted Major Fragments for this compound in EI-MS. |
Experimental Protocol: A Validated GC-MS Methodology
For robust and reproducible analysis, this compound should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), which separates the analyte from the sample matrix before it enters the ion source.[1][18][19][20]
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent (e.g., hexane or dichloromethane).
-
Perform serial dilutions to create working standards and quality control samples at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).
-
Transfer 1 mL of the final dilution into a 2 mL autosampler vial.
GC-MS Instrumentation Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 25 - 250.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent).
The following diagram outlines the logical workflow for this analysis.
Alternative Technique: Chemical Ionization for Molecular Weight Confirmation
While EI provides a wealth of structural data through fragmentation, this fragmentation can sometimes be so extensive that the molecular ion peak is weak or absent.[11] In such cases, a "soft" ionization technique like Chemical Ionization (CI) is an invaluable complementary tool.[21][22]
In CI, a reagent gas (e.g., methane or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these primary ions then react with neutral reagent gas molecules to form a stable plasma of reagent ions (e.g., CH₅⁺ from methane).[22][23] These ions then transfer a proton to the analyte molecule in a gentle, low-energy process.[24]
-
Reaction: C₈H₁₇Br + CH₅⁺ → [C₈H₁₇BrH]⁺ + CH₄
-
Result: A protonated molecule, or quasi-molecular ion ([M+H]⁺), is formed. This ion typically does not have enough internal energy to fragment extensively.
-
Expected m/z: For this compound, CI would produce an intense doublet at m/z 193/195 . The observation of this peak provides definitive confirmation of the analyte's molecular weight.
Conclusion: A Synthesis of Data for Confident Identification
The mass spectrometric analysis of this compound is a clear illustration of the core principles of organic mass spectrometry. A confident structural elucidation is not based on a single peak, but on a holistic evaluation of the entire spectrum. The analyst must look for the convergence of evidence: the characteristic 1:1 isotopic doublet of the molecular ion confirming the presence of bromine[6][8]; the logical loss of the bromine atom to reveal the alkyl backbone[12]; and the subsequent cascade of alkyl fragments that are consistent with the known stability of carbocations.[15] By coupling this interpretive logic with a robust, validated GC-MS protocol and, where necessary, the complementary data from soft ionization techniques, the researcher can achieve an authoritative and trustworthy identification of the analyte.
References
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
- Barkley, J., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-47. URL: [Link]
- Catanzaro, E. J., et al. (1962). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(6), 453–458. URL: [Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- University of Arizona. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from Intro to Mass Spectrometry, University of Arizona. URL: [Link]
- Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. URL: [Link]
- Chemistry with Dr. S. Singh. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. URL: [Link]
- JoVE. (2024, December 5).
- Chemistry Learning. (2022, December 31). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks [Video]. YouTube. URL: [Link]
- Semantic Scholar. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
- Docsity. (2024, August 10). Fragmentation in Mass Spectrometry: A Detailed Analysis of Alkanes and Alkyl Halides.
- National Center for Biotechnology Information. (n.d.). (3S,4S)-3-bromo-4-methylheptane. PubChem Compound Database.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- Wikipedia. (n.d.). Electron ionization.
- LabRulez GCMS. (n.d.). C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wikipedia. (n.d.). Chemical ionization.
- LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- Chemistry LibreTexts. (2022, July 3). 3.2: Chemical Ionization.
- Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- National Center for Biotechnology Information. (n.d.). (3R,4S)-1-bromo-3-ethyl-4-methylheptane. PubChem Compound Database.
- Smith, R. D., & Ryan, P. W. (1978). Chemical ionization mass spectrometry as a tool for the elimination of surface related phenomena in the spectra of unstable compounds. OSTI.GOV. URL: [Link]
- National Center for Biotechnology Information. (n.d.). 3-Bromo-4-ethylheptane. PubChem Compound Database.
- SlidePlayer. (n.d.). Chemical Ionization (CI).
- The Organic Chemistry Tutor. (2022, August 31).
- University of Calgary. (n.d.). Introduction to Mass Spectrometry and GC-MS.
- National Institute of Standards and Technology. (n.d.). Heptane, 3-bromo-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane, 1-bromo-4-methyl-. NIST Chemistry WebBook.
- All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. URL: [Link]
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- National Institute of Standards and Technology. (n.d.). 4-Bromoheptane. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane, 3-bromo-3-methyl-. NIST Chemistry WebBook.
Sources
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. docsity.com [docsity.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 18. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
- 20. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 21. Chemical ionization - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.umd.edu [chem.umd.edu]
- 24. youtube.com [youtube.com]
Foreword: Understanding Reactivity Through a Mechanistic Lens
An In-Depth Technical Guide to the Reactivity of 3-Bromo-4-methylheptane
In the realm of synthetic chemistry and drug development, mastering the reactivity of alkyl halides is fundamental. These molecules are pivotal building blocks, yet their utility is dictated by a delicate and often competitive balance between substitution and elimination pathways. This guide moves beyond simple reaction prediction to offer a deeper, mechanistic understanding of this compound. As a secondary alkyl halide, it sits at the crossroads of reactivity, capable of undergoing SN1, SN2, E1, and E2 reactions. Our focus will be on the causality behind experimental choices—elucidating why certain conditions selectively favor one pathway over another, thereby empowering researchers to control outcomes with precision.
Core Characteristics of the Substrate: this compound
To predict and control the reactivity of this compound, we must first analyze its structure. The molecule's identity as a secondary alkyl halide is the single most important factor governing its behavior.[1][2] The bromine atom is bonded to a carbon that is, in turn, bonded to two other carbon atoms. This classification is central because, unlike primary halides that strongly favor SN2 or tertiary halides that favor unimolecular pathways (SN1/E1) and cannot undergo SN2, secondary halides are susceptible to all four major mechanisms.[2][3]
Furthermore, the structure possesses steric considerations that influence reaction rates. The presence of a methyl group on the adjacent carbon (C4) introduces a degree of steric hindrance near the reaction center (C3). This bulkiness impedes the direct backside attack required for the SN2 mechanism, slowing its rate relative to a less hindered secondary halide.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17Br | [7] |
| Molecular Weight | 193.12 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| CAS Number | 61764-95-2 | [7] |
The Reaction Coordinate: A Competition Between Substitution and Elimination
The core of this compound's reactivity is the competition between two fundamental transformations: nucleophilic substitution (where the bromine is replaced by a nucleophile) and β-elimination (where a double bond is formed). This competition is dictated primarily by the nature of the attacking species (nucleophile vs. base) and the solvent environment.
Caption: Decision workflow for predicting the major reaction pathway of a secondary alkyl halide.
Bimolecular Pathways (SN2 and E2): The Role of a Strong Attacker
When a strong nucleophile or a strong base is used, the reaction rate depends on the concentration of both the substrate and the attacking species. This leads to second-order kinetics, characteristic of SN2 and E2 mechanisms.[9] These pathways are in direct competition.
-
SN2 (Bimolecular Nucleophilic Substitution): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[1] For this to be the dominant pathway, a strong, weakly basic nucleophile is ideal. The causality here is that a highly nucleophilic species is required to attack the carbon, but a non-basic one is less likely to abstract a proton (the E2 pathway).
-
Solvent Choice is Critical: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are essential for promoting SN2.[10] These solvents solvate the counter-ion (e.g., Na⁺) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the SN2 reaction.[10]
-
-
E2 (Bimolecular Elimination): This is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, while simultaneously forming a double bond and ejecting the bromide.[9] This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) or strong, non-hindered bases in polar protic solvents.[3][11] Even with strong, non-bulky bases like sodium ethoxide, elimination is often the major product for secondary halides because the transition state for elimination is less sterically demanding than for substitution.[11]
Unimolecular Pathways (SN1 and E1): A Two-Step Process via Carbocation
In the presence of a weak nucleophile or weak base, typically in a polar protic solvent, bimolecular reactions are too slow. Instead, the reaction proceeds through a two-step mechanism initiated by the spontaneous departure of the leaving group to form a carbocation intermediate.[9][12]
-
SN1 (Unimolecular Nucleophilic Substitution) and E1 (Unimolecular Elimination): Both pathways share the same rate-determining first step: formation of the secondary carbocation. Once formed, this intermediate can either be attacked by a weak nucleophile (SN1) or lose a β-proton to a weak base (often the solvent) to form an alkene (E1).[12] These two mechanisms almost always occur concurrently.
Controlling Regioselectivity in Elimination Reactions
When elimination occurs, there is often more than one possible alkene product, depending on which β-proton is removed. For this compound, protons can be removed from C2 or C4.
-
Zaitsev's Rule: States that the more substituted (and therefore more stable) alkene will be the major product.[14][15] This is the default outcome, especially when using a small, strong base like sodium ethoxide (NaOEt). Removal of a proton from C4 would lead to 4-methylhept-3-ene (a disubstituted alkene), which is generally favored over the removal of a proton from C2 to form 4-methylhept-2-ene (also a disubstituted alkene).
-
Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product.[14][16] This outcome is achieved by using a sterically bulky base , such as potassium tert-butoxide (KOtBu).[17] The large size of the base makes it difficult to access the more sterically hindered proton on C4. It is kinetically easier to abstract a proton from the less hindered C2 position, leading to 4-methylhept-2-ene as the major product.[17]
Sources
- 1. studley.ai [studley.ai]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Molecular Profile of 3-Bromo-4-methylheptane
This compound is a secondary bromoalkane with the chemical formula C₈H₁₇Br. Its structure, featuring a bromine atom attached to a secondary carbon, dictates its reactivity and stability profile. The carbon-bromine (C-Br) bond is the key functional group, and its inherent polarity and bond strength are central to the compound's chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | - |
| Molecular Weight | 193.12 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not readily available, but expected to be higher than heptane due to the bromine atom | - |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethers, hydrocarbons, and halogenated solvents.[1] | General principle for haloalkanes |
The stability of this compound is intrinsically linked to the C-Br bond, which is susceptible to cleavage through various mechanisms. As a secondary haloalkane, it exhibits intermediate reactivity, capable of undergoing both S(_N)1 and S(_N)2 reactions, making the control of its storage conditions crucial.[2][3][4]
Factors Influencing the Stability of this compound
Several environmental factors can compromise the stability of this compound, leading to its degradation. Understanding these factors is essential for preventing the formation of impurities that could adversely affect experimental outcomes.
Thermal Decomposition
Elevated temperatures can induce the thermal decomposition of this compound.[5] The primary pathway for thermal degradation of alkyl halides is typically elimination (dehydrohalogenation) to form an alkene and hydrogen bromide.[6] In the case of this compound, this would likely result in a mixture of alkenes. The presence of impurities can catalyze this decomposition.
Photolytic Decomposition
Exposure to light, particularly ultraviolet (UV) radiation, can initiate the homolytic cleavage of the C-Br bond, generating a bromine radical and an alkyl radical.[7][8] These highly reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. Therefore, protection from light is a critical storage parameter.
Hydrolysis
Although generally insoluble in water, this compound can undergo slow hydrolysis, especially in the presence of moisture or if dissolved in a protic solvent.[9][10] This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group, yielding 4-methylheptan-3-ol. The rate of hydrolysis is influenced by temperature and the presence of acids or bases, which can catalyze the reaction.[11][12]
Incompatible Materials
Contact with certain materials can accelerate the decomposition of this compound. These include:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[13][14]
-
Strong Bases: Promote elimination reactions, leading to the formation of alkenes.[13]
-
Strong Acids: Can catalyze decomposition pathways.[13]
-
Powdered Metals: Such as aluminum, can react with halogenated hydrocarbons.[15][16]
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling procedures is imperative.
Storage Conditions
-
Temperature: Store in a cool, dry place.[17][18][19] Refrigeration is recommended for long-term storage to minimize thermal decomposition and vapor pressure.
-
Light: Store in an amber or opaque container to protect from light and prevent photolytic decomposition.[20]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric oxygen and moisture.
-
Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap.[20][21] Inspect containers periodically for any signs of degradation.
Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][17]
-
Dispensing: When dispensing, use clean, dry equipment. Avoid introducing any contaminants into the storage container.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[21]
Sources
- 1. Water - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Photolysis | Light-induced decomposition, Photochemical reaction, Photodissociation | Britannica [britannica.com]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. perlego.com [perlego.com]
- 10. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 11. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 12. savemyexams.com [savemyexams.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. csuohio.edu [csuohio.edu]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on the known properties of 3-Bromo-4-methylheptane and analogous compounds. It is not a substitute for a comprehensive risk assessment and the official Safety Data Sheet (SDS) which should be consulted when available. Always adhere to your institution's specific safety protocols.
Introduction
This compound is a halogenated hydrocarbon with applications in organic synthesis, potentially serving as a key intermediate in the development of novel pharmaceutical compounds.[1] Its structure as a secondary alkyl bromide imparts a specific reactivity profile that is advantageous for introducing alkyl groups into a molecular framework.[2] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in the principles of chemical reactivity and toxicology.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The properties of this compound are summarized in the table below.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | PubChem[3] |
| Molecular Weight | 193.12 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 61764-95-2 | PubChem[3] |
| Appearance | Assumed to be a liquid at room temperature | Inferred from similar bromoalkanes[5] |
| XLogP3 | 4.2 | PubChem[4] |
Hazard Identification and Risk Assessment
2.1. Toxicological Hazards
Bromoalkanes can be toxic upon ingestion, inhalation, or skin contact.[1] High concentrations of bromoalkanes have been shown to cause damage to the liver and kidneys in animal studies.[1] As alkylating agents, they have the potential to interact with biological macromolecules like proteins and DNA, which can disrupt normal cellular function.[1] Some bromoalkanes are considered potential carcinogens.[5]
2.2. Physical Hazards
Based on its structure and the properties of similar compounds, this compound is expected to be a flammable liquid.[5] Its vapors may form flammable mixtures with air. It is also likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[7]
2.3. Reactivity Hazards
As a secondary alkyl bromide, this compound is reactive and can participate in nucleophilic substitution and elimination reactions.[2] It may react with strong oxidizing agents, strong bases, and certain metals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to minimize exposure.[8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[10]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves may offer initial protection, but for prolonged contact, heavier-duty gloves such as neoprene or Viton® should be considered.[7] Always consult the glove manufacturer's resistance chart.
-
Body Protection: A flame-resistant lab coat is essential.[7] When handling larger volumes, a chemical-resistant apron or coveralls should be worn.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.
Caption: Workflow for donning appropriate PPE before handling this compound.
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for preventing accidents and exposure.
4.1. Handling
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[11]
-
Avoid direct contact with skin and eyes.
-
Do not inhale vapors.
-
Use the smallest quantities necessary for the experiment.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
4.2. Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and bases.
-
Flammable liquid storage cabinets are recommended.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
5.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry into the affected area.
-
If flammable vapors are present, turn off all ignition sources.
-
Allow trained emergency personnel to handle the cleanup.[12]
-
Caption: Decision workflow for responding to a this compound spill.
5.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
Proper disposal of this compound and contaminated materials is essential to protect the environment.[13]
-
Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Experimental Protocol: A Note on Causality
When designing experiments involving this compound, every step should be taken to minimize risk. For instance, when setting up a reaction, adding the bromoalkane dropwise to the reaction mixture rather than all at once can help to control the reaction rate and any potential exotherms. This is particularly important in reactions with strong nucleophiles or bases where the reaction rate may be fast. The choice of a polar aprotic solvent for Sₙ2 reactions is not only to facilitate the desired reaction pathway but also to ensure that the reactants remain in solution, preventing localized "hot spots" that could lead to runaway reactions.[14]
Conclusion
This compound is a valuable reagent in organic synthesis with the potential to contribute to advancements in drug development. However, its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- Proprep. (n.d.). Identify a secondary alkyl bromide and discuss its reactivity in organic reactions.
- International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane.
- PubChem. (n.d.). (3R,4S)-1-bromo-3-ethyl-4-methylheptane.
- University of California, Irvine Environmental Health & Safety. (n.d.). Corrosives and Irritants.
- Qiji Chemical. (n.d.). Bromoalkanes in Pharmaceutical Intermediates: Applications and Toxicity Profiles.
- Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes.
- PubChem. (n.d.). 3-Bromo-4-methylhexane.
- Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- PubChem. (n.d.). 3,4-Dibromo-4-methylheptane.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Brainly.in. (2022, April 16). This compound structural formula.
- Quora. (2021, February 2). Which of the haloalkanes are most dangerous to humans? Fluoroalkanes, Chloroalkanes, bromoalkanes or iodoalkanes?
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- National Center for Biotechnology Information. (n.d.). Bromoethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Wikipedia. (n.d.). 1-Bromopropane.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- American Institute of Chemical Engineers. (2001, October 1). Reactive Material Hazards.
- Yale University Department of Chemistry. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
- PubMed. (n.d.). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions.
- Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Hazard Evaluation.
- ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Bromomethane.
- Washington State University. (n.d.). Bromine.
- Fauske & Associates. (2013, November 14). Reactive Hazard Identification For Chemical Engineering Process Safety.
- University of California, Santa Cruz Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Health and Safety Executive. (n.d.). Emergency response / spill control.
- Yale University Environmental Health & Safety. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES.
- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
- Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- PubChem. (n.d.). 4-Bromo-3-methylheptane.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- Hazardous Waste Experts. (2023, October 10). Spill-Emergency Response Plans for Oil and Chemical Hazmat.
- Keene State College. (2021, March 25). Oil and Hazardous Materials Spills · Emergency Handbook · Administration.
Sources
- 1. Bromoethane Supplier [qiji-chem.com]
- 2. proprep.com [proprep.com]
- 3. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromopropane - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note & Protocol: Synthesis of sec-Heptylmagnesium Bromide from 3-Bromo-4-methylheptane
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, 4-methyl-3-heptylmagnesium bromide, from its corresponding secondary alkyl halide, 3-bromo-4-methylheptane. Grignard reagents are potent nucleophiles and strong bases, pivotal for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] The synthesis from sterically hindered secondary halides, however, presents unique challenges, including slower initiation and potential side reactions. This guide offers a detailed protocol, mechanistic insights, and practical troubleshooting advice to ensure a successful and safe synthesis.
Introduction: The Enduring Utility of Grignard Reagents
Discovered by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, remain one of the most versatile and important classes of reagents in synthetic organic chemistry.[1][4] Their ability to act as powerful carbon-based nucleophiles allows for the construction of complex molecular frameworks through the formation of new carbon-carbon bonds.[1][4][5] This is achieved by reacting them with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[2][6] The synthesis of the Grignard reagent itself is a critical first step, involving the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][4][5]
While the synthesis from primary alkyl halides is often straightforward, the preparation from secondary halides like this compound requires careful control of reaction conditions to overcome steric hindrance and suppress unwanted side reactions, such as elimination. This guide provides a robust protocol specifically tailored for this class of substrates.
Mechanistic Insights: The Formation of a Grignard Reagent
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[7][8] The mechanism is complex and thought to involve radical intermediates.[5][9] A simplified overview of the process is as follows:
-
Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in this compound. This leads to the formation of a radical anion, which rapidly fragments into an alkyl radical and a bromide ion.
-
Radical Recombination: The newly formed alkyl radical recombines with a magnesium radical on the metal surface to form the organomagnesium compound.
The ethereal solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial for the success of the reaction.[4][9][10] It serves two primary purposes: it solubilizes the Grignard reagent as it forms and it stabilizes the reagent by coordinating to the magnesium atom.[4][9] This stabilization is vital for preventing the reagent from aggregating and precipitating out of solution.
Visualizing the Reaction Pathway
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. leah4sci.com [leah4sci.com]
- 10. quora.com [quora.com]
Application Note: Elucidating the SN2 Reaction Mechanism Using 3-Bromo-4-methylheptane
Abstract
This document provides a comprehensive guide to the bimolecular nucleophilic substitution (SN2) reaction, centered on the chiral secondary alkyl halide, 3-Bromo-4-methylheptane. We delve into the core principles of the SN2 mechanism, including its concerted nature, second-order kinetics, and stereospecificity, with a particular focus on the implications of steric hindrance and substrate chirality. Detailed experimental protocols for conducting the SN2 reaction of this compound with sodium iodide in acetone are provided, alongside methodologies for kinetic monitoring and product analysis using polarimetry and gas chromatography-mass spectrometry (GC-MS). This application note serves as a practical resource for researchers aiming to design, execute, and analyze SN2 reactions with a high degree of control and accuracy.
Introduction: The SN2 Reaction in Modern Organic Synthesis
Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds with a high degree of predictability and stereochemical control.[1][2][3] The reaction proceeds via a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[4][5] This mechanism is characterized by a well-defined transition state and a predictable inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[4]
The choice of substrate is critical to the success of an SN2 reaction. This compound serves as an excellent model for studying the nuances of this reaction. As a secondary alkyl halide, it presents a balance of reactivity and steric hindrance, making it a more challenging yet informative substrate compared to simple primary halides.[6] Its two chiral centers also provide an ideal platform for demonstrating the stereospecific nature of the SN2 mechanism.
This application note will explore the theoretical and practical aspects of the SN2 reaction using this compound as the focal point. We will examine the key factors that govern the reaction's rate and outcome, and provide detailed protocols for its execution and analysis in a laboratory setting.
Theoretical Framework of the SN2 Reaction
The Concerted Mechanism and Second-Order Kinetics
The SN2 reaction is defined by its concerted mechanism, where bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[4][5] This single-step process proceeds through a high-energy transition state where the central carbon is pentacoordinate.
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law:[7]
Rate = k[Substrate][Nucleophile]
This kinetic profile underscores the bimolecular nature of the rate-determining step.[7]
Stereochemistry: The Walden Inversion
A defining feature of the SN2 reaction is the complete inversion of stereochemistry at the electrophilic carbon center.[4] The nucleophile attacks the carbon from the side opposite to the leaving group (backside attack). This trajectory is necessary to allow for effective overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Leaving Group bond. The result is a product with the opposite stereochemical configuration to the starting material.
For a chiral substrate like this compound, this inversion can be observed and quantified using techniques such as polarimetry.
Caption: SN2 reaction pathway of this compound.
Factors Influencing the SN2 Reaction
Several factors critically influence the rate and efficiency of an SN2 reaction:
-
Substrate Structure: Steric hindrance around the electrophilic carbon significantly impedes the backside attack of the nucleophile.[4][8] Consequently, the reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary >> tertiary.[6] this compound, as a secondary halide, will react slower than a primary halide but is still susceptible to SN2 displacement.
-
Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate. Stronger, less sterically hindered nucleophiles generally lead to faster reactions.[5]
-
Leaving Group: A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.
-
Solvent: Polar aprotic solvents, such as acetone, acetonitrile, and DMF, are ideal for SN2 reactions.[8] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its reactivity.
Experimental Protocols
This section provides a detailed protocol for the SN2 reaction of a specific stereoisomer of this compound with sodium iodide in acetone, a classic example of a Finkelstein reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (3R,4S)-3-Bromo-4-methylheptane | ≥98% enantiomeric excess | (Specify Supplier) |
| Sodium Iodide (NaI), anhydrous | ACS Reagent Grade | (Specify Supplier) |
| Acetone, anhydrous | ACS Reagent Grade | (Specify Supplier) |
| Diethyl ether, anhydrous | ACS Reagent Grade | (Specify Supplier) |
| Saturated aqueous sodium thiosulfate | Laboratory Grade | (Specify Supplier) |
| Brine (saturated aqueous NaCl) | Laboratory Grade | (Specify Supplier) |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | (Specify Supplier) |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (100 mL) | - | - |
| Rotary evaporator | - | - |
| Polarimeter | - | - |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | - | - |
Protocol 1: Synthesis of (3S,4S)-3-Iodo-4-methylheptane
Objective: To synthesize (3S,4S)-3-Iodo-4-methylheptane from (3R,4S)-3-Bromo-4-methylheptane via an SN2 reaction with inversion of stereochemistry.
Procedure:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 equivalents of anhydrous sodium iodide in anhydrous acetone.
-
To this stirring solution, add 1.0 equivalent of (3R,4S)-3-Bromo-4-methylheptane dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 56°C).
-
Monitor the reaction progress by observing the formation of a white precipitate (NaBr), which is insoluble in acetone.[9] The reaction can also be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC analysis.
-
After the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Transfer the filtrate to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Caption: General experimental workflow for the SN2 synthesis.
Protocol 2: Kinetic Monitoring by Polarimetry
Objective: To monitor the progress of the SN2 reaction by observing the change in optical rotation over time.[10]
Procedure:
-
Prepare a solution of known concentration of (3R,4S)-3-Bromo-4-methylheptane in anhydrous acetone in a thermostated polarimeter cell.
-
Record the initial optical rotation (α₀) at time t=0.
-
Initiate the reaction by adding a solution of sodium iodide in acetone to the polarimeter cell.
-
Record the optical rotation (αt) at regular time intervals.
-
Allow the reaction to proceed to completion to determine the final optical rotation (α∞).
-
The extent of the reaction at any given time can be calculated, and from this, the rate constant can be determined.
Protocol 3: Product Analysis by GC-MS
Objective: To confirm the identity of the product and assess its purity.[11][12][13]
Procedure:
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
The GC will separate the components of the mixture, and the mass spectrometer will provide mass-to-charge ratio data, allowing for the identification of the product and any impurities. The retention times of the starting material and product will be distinct.[13]
Data Presentation and Expected Results
| Parameter | (3R,4S)-3-Bromo-4-methylheptane | (3S,4S)-3-Iodo-4-methylheptane |
| Molecular Weight | 193.12 g/mol | 240.12 g/mol |
| Expected Stereochemistry | (3R,4S) | (3S,4S) (Inversion at C3) |
| Expected Optical Rotation | Specific value (e.g., +X°) | Opposite sign (e.g., -Y°) |
| GC Retention Time | t₁ | t₂ (expected to be different from t₁) |
| Mass Spectrum (Key Fragments) | M⁺, [M-Br]⁺, etc. | M⁺, [M-I]⁺, etc. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The combination of observing the formation of a precipitate, monitoring the change in optical rotation, and analyzing the product by GC-MS provides multiple, independent lines of evidence for the successful execution of the SN2 reaction and the inversion of stereochemistry. The expected change in the sign of the optical rotation serves as a direct confirmation of the Walden inversion.[1] The distinct retention times and mass spectra of the reactant and product in the GC-MS analysis will unequivocally confirm the chemical transformation.
Conclusion
The SN2 reaction of this compound provides an excellent platform for studying the fundamental principles of bimolecular nucleophilic substitution. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can gain valuable insights into the stereochemical and kinetic aspects of this important class of reactions. The protocols and theoretical background presented in this application note offer a robust framework for the successful design and execution of SN2 reactions in a research and development setting.
References
- WebAssign. SN2 Reactions of Alkyl Halides.
- National Institutes of Health. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
- CoLab. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory.
- Scribd. Lab 07 SN1 and SN2 Reactions of Alkyl Halides.
- University of Massachusetts Lowell. Experiment 7 — Nucleophilic Substitution.
- ResearchGate. (2025). A GC-MS analysis of an SN2 reaction for the organic laboratory.
- YouTube. (2021). SN2 reaction of an aniline on an alkyl halide - laboratory experiment.
- YouTube. (2020). SN2 Competition Experiments, Part 3: GC Analysis.
- ResearchGate. (2025). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
- ACS Publications. (2022). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education.
- Scribd. Sodium Iodide and Acetone.
- Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
- University of California, Irvine. 11. Nucleophilic Substitution Reactions.
- Scribd. Alkyl Halides: SN1 & SN2 Reactivity.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- YouTube. (2021). SN2 Reaction Mechanisms.
- PubChem. This compound.
- Chemistry LibreTexts. (2019). 5.5: Polarimetry.
- University of Oxford. Investigating Sugar Stereochemistry with Lego® Polarimetry.
- Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction.
- PubChem. (3S,4S)-3-bromo-4-methylheptane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Elimination Reactions of 3-Bromo-4-methylheptane
Abstract
This comprehensive technical guide provides an in-depth exploration of the E1 (unimolecular) and E2 (bimolecular) elimination reactions of the secondary alkyl halide, 3-bromo-4-methylheptane. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the underlying mechanistic principles, discusses the critical factors governing reaction pathways, and presents detailed, field-proven protocols for selectively promoting either the E1 or E2 pathway. Furthermore, this guide offers insights into the predictable regiochemical and stereochemical outcomes, supported by established chemical principles such as Zaitsev's and Hofmann's rules, and provides methodologies for product analysis and characterization.
Introduction: The Dichotomy of Elimination Pathways
Elimination reactions are fundamental transformations in organic chemistry, providing a primary route for the synthesis of alkenes, which are versatile precursors in the production of polymers, pharmaceuticals, and fine chemicals. The dehydrohalogenation of alkyl halides, such as this compound, can proceed through two distinct mechanistic pathways: the concerted E2 reaction and the stepwise E1 reaction.[1] The choice between these pathways is not arbitrary; it is a nuanced decision dictated by a confluence of factors including the structure of the substrate, the nature of the base, the properties of the solvent, and the reaction temperature.[2]
This compound, a chiral secondary bromoalkane, serves as an excellent model substrate for illustrating the competition between E1 and E2 pathways and for exploring the principles of regioselectivity and stereoselectivity in elimination reactions. Understanding how to manipulate reaction conditions to favor one pathway over the other is a critical skill for the synthetic chemist, enabling precise control over product distribution and the efficient synthesis of desired alkene isomers.
Mechanistic Deep Dive: E1 vs. E2
The E2 Pathway: A Concerted Dance
The E2 reaction is a single-step, concerted process where the abstraction of a β-proton by a base occurs simultaneously with the departure of the leaving group. This bimolecular mechanism is characterized by a second-order rate law, with the rate being dependent on the concentrations of both the alkyl halide and the base.[3]
A critical stereochemical requirement for the E2 reaction is the anti-periplanar arrangement of the β-hydrogen and the leaving group.[4] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.
The E1 Pathway: A Stepwise Journey
In contrast, the E1 reaction is a two-step process that begins with the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate.[5] This is followed by a rapid deprotonation of a β-hydrogen by a weak base to yield the alkene.[5] The rate of the E1 reaction is first-order, depending solely on the concentration of the alkyl halide.[6]
The formation of a carbocation intermediate makes E1 reactions susceptible to rearrangements, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift.[7] For this compound, the initially formed secondary carbocation is unlikely to undergo rearrangement as adjacent positions would not offer a more stable carbocation.
Controlling the Outcome: Key Experimental Variables
The selective execution of either an E1 or E2 reaction on this compound hinges on the judicious selection of experimental conditions. The following table summarizes the key factors and their influence on the reaction pathway.
| Factor | E1 Favored | E2 Favored | Rationale |
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., EtO⁻, t-BuOK) | A strong base is required to abstract a proton in the concerted E2 step. A weak base in the E1 pathway simply deprotonates the carbocation intermediate.[8] |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | More substituted substrates form more stable carbocations, favoring E1. For E2, more substituted substrates also react faster due to the formation of a more stable, more substituted alkene in the transition state.[3] |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., DMSO, DMF) | Polar protic solvents stabilize the carbocation intermediate in the E1 pathway. Polar aprotic solvents enhance the strength of the base, favoring E2.[2] |
| Temperature | Higher | Higher | Elimination reactions are generally favored over substitution at higher temperatures due to their higher activation energies and greater increase in entropy.[1] |
Regioselectivity: Zaitsev vs. Hofmann
The dehydrohalogenation of this compound can potentially yield two constitutional isomers: 4-methylhept-3-ene and 4-methylhept-2-ene. The regiochemical outcome is governed by the interplay between the stability of the resulting alkene and steric factors, as described by Zaitsev's and Hofmann's rules.
-
Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene as the major product. This is typically observed with small, strong bases.[6]
-
Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This outcome is favored when using a sterically hindered (bulky) base, which preferentially abstracts the more accessible, less sterically hindered β-proton.[6]
Predicted Product Distribution for this compound
| Reaction Condition | Major Product | Minor Product(s) | Governing Principle |
| E2 (Sodium Ethoxide in Ethanol) | 4-Methylhept-3-ene (Zaitsev) | 4-Methylhept-2-ene | Zaitsev's Rule (small base) |
| E2 (Potassium tert-butoxide in tert-butanol) | 4-Methylhept-2-ene (Hofmann) | 4-Methylhept-3-ene | Hofmann's Rule (bulky base) |
| E1 (Ethanol, heat) | 4-Methylhept-3-ene (Zaitsev) | 4-Methylhept-2-ene | Zaitsev's Rule (thermodynamic control) |
Experimental Protocols
Protocol 1: E2 Elimination of this compound with Sodium Ethoxide (Zaitsev Product Favored)
This protocol is adapted from established procedures for the dehydrobromination of secondary bromoalkanes.[9]
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by simple distillation to isolate the alkene products.
Product Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the product mixture to determine the ratio of 4-methylhept-3-ene to 4-methylhept-2-ene.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structures of the major and minor alkene products.
-
Infrared (IR) Spectroscopy: Identify the characteristic C=C stretching vibrations of the alkene products.
Protocol 2: E1 Elimination of this compound (Solvolysis)
This protocol is based on the general principles of E1 reactions of secondary alkyl halides.[7][10]
Materials:
-
This compound
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and ethanol.
-
Reflux: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the precipitation of sodium bromide (if a sodium salt is used as a catalyst) or by GC analysis of aliquots.
-
Isolation: After several hours of reflux, cool the reaction mixture. The alkene products can be isolated by fractional distillation directly from the reaction mixture.
-
Workup (if necessary): If a significant amount of starting material remains, a workup similar to the E2 protocol (extraction and washing) may be performed before distillation.
Product Characterization:
-
GC-MS: Analyze the distillate to determine the product distribution. The major product is expected to be the more stable Zaitsev product, 4-methylhept-3-ene.
-
NMR and IR Spectroscopy: Characterize the collected fractions to confirm the identity of the alkene isomers.
Visualizing the Pathways and Workflows
Reaction Mechanisms
Caption: Comparative overview of the E2 and E1 reaction mechanisms.
Experimental Workflow
Caption: General experimental workflow for elimination reactions.
Expected Spectroscopic Data for Products
The following is a summary of expected and reported spectroscopic data for the potential alkene products.
-
4-Methylhept-3-ene (Mixture of E/Z isomers)
-
IR (Vapor Phase): C-H stretch (alkene) ~3010-3030 cm⁻¹, C=C stretch ~1660-1675 cm⁻¹.[11]
-
¹³C NMR: Resonances for sp² carbons in the range of δ 120-140 ppm.
-
¹H NMR: Olefinic protons in the range of δ 5.0-5.5 ppm.
-
-
4-Methylhept-2-ene (Mixture of E/Z isomers)
-
IR (Neat): C-H stretch (alkene) ~3010-3030 cm⁻¹, C=C stretch ~1660-1675 cm⁻¹.[9]
-
¹³C NMR: Resonances for sp² carbons in the range of δ 120-140 ppm.
-
¹H NMR: Olefinic protons in the range of δ 5.2-5.6 ppm.
-
Conclusion
The elimination reactions of this compound provide a versatile platform for the synthesis of various 4-methylheptene isomers. By carefully controlling the reaction conditions, specifically the strength of the base, it is possible to selectively favor either the E1 or E2 pathway and, consequently, influence the regiochemical outcome of the reaction. The protocols and theoretical framework presented in this guide offer a robust foundation for researchers to predictably synthesize and characterize the desired alkene products, thereby advancing their research and development objectives in organic synthesis.
References
- Dehydrohalogenation. (n.d.). In LibreTexts Chemistry. Retrieved from a publicly available university lab manual.
- National Institute of Standards and Technology. (n.d.). 3-Heptene, 4-methyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Methylhept-2-ene. National Center for Biotechnology Information.
- Crunch Chemistry. (2022, April 8). Elimination reactions in halogenoalkanes.
- Khan Academy. (n.d.). E2 mechanism: regioselectivity.
- CK-12 Foundation. (2026, January 1). Elimination Reaction - Haloalkanes.
- KPU Pressbooks. (n.d.). 8.2 E1 Reactions. In Organic Chemistry I.
- Chemistry LibreTexts. (2021, December 15). 8.2: E1 Reaction.
- Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides.
- Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
- Master Organic Chemistry. (2012, September 19). The E1 Reaction and Its Mechanism.
- Chemistry Steps. (n.d.). Zaitsev Rule – Regioselectivity of E2 Elimination with Practice.
- Unacademy. (n.d.). Notes on Dehydrohalogenation Of 2-Bromobutane.
- Lumen Learning. (n.d.). Elimination Reactions. In Organic Chemistry 1: An open textbook.
- Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
- Doubtnut. (2020, March 29). (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product. (R) [Video]. YouTube.
- PubChem. (n.d.). 4-Methyl-2-heptene. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methylhept-3-ene. National Center for Biotechnology Information.
- Khan Academy. (n.d.). E1 reactions.
- Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems.
- Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice.
- Scribd. (n.d.). Elimination Regioselectivity.
- Khan Academy Organic Chemistry. (2012, June 22). E2 Elimination: regioselectivity [Video]. YouTube.
- Michael Evans. (2023, June 28). Regiochemistry and Stereochemistry of E2 Elimination [Video]. YouTube.
- National Institute of Standards and Technology. (n.d.). (E)-4-Methylhept-3-ene. In NIST Chemistry WebBook.
- PubChem. (n.d.). (Z)-4-Methylhept-3-ene. National Center for Biotechnology Information.
- Pharmaguideline. (n.d.). E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- University of Calgary. (n.d.). Ch 5 : Selectivity.
Sources
- 1. 4-Methyl-3-heptene | C8H16 | CID 5364638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobutane Determination Lab - 540 Words | 123 Help Me [123helpme.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-METHYLHEPTANE(589-53-7) 13C NMR spectrum [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Methylhept-2-ene | C8H16 | CID 137923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3-Heptene, 4-methyl- [webbook.nist.gov]
Application Notes & Protocols: The Strategic Use of 3-Bromo-4-methylheptane as a Versatile Alkylating Agent
Introduction and Strategic Overview
3-Bromo-4-methylheptane is a secondary alkyl halide that serves as a valuable precursor in organic synthesis for the introduction of the 4-methylheptan-3-yl moiety. Its utility as an alkylating agent is governed by the inherent reactivity of the carbon-bromine bond. As a secondary halide, its reaction profile is a nuanced interplay between bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and bimolecular elimination (E2) pathways.[1][2] Understanding the factors that dictate the dominant reaction pathway is paramount for its effective and selective deployment in the synthesis of complex molecules, particularly in the fields of materials science and drug development.
This document provides a comprehensive guide to the properties, reactivity, and practical application of this compound. We will delve into the mechanistic considerations that every researcher must evaluate and provide detailed, field-proven protocols for its use in key synthetic transformations, including direct nucleophilic substitution, Grignard reagent formation, and organocuprate coupling reactions.
Physicochemical Properties
A foundational understanding of the reagent's physical properties is critical for experimental design and safety.
| Property | Value | Source |
| Molecular Formula | C8H17Br | PubChem[3] |
| Molecular Weight | 193.12 g/mol | PubChem[3] |
| CAS Number | 61764-95-2 | PubChem[3] |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | ~180-185 °C (estimated) | N/A |
| Density | ~1.1 g/mL (estimated) | N/A |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is centered on the electrophilic carbon atom bonded to the bromine. A nucleophile can attack this carbon, leading to substitution, or act as a base, leading to elimination. The choice of reagents, solvent, and temperature critically determines the outcome.
Figure 1: Competing reaction pathways for this compound.
SN2 Pathway: Bimolecular Nucleophilic Substitution
This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[4] This mechanism is favored by:
-
Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻).
-
Polar aprotic solvents (e.g., Acetone, DMF, DMSO), which solvate the counter-ion but not the nucleophile, enhancing its reactivity.
-
Lower temperatures , which disfavor the higher activation energy of the competing elimination reaction.
SN1 Pathway: Unimolecular Nucleophilic Substitution
This two-step pathway begins with the slow, rate-determining ionization of the C-Br bond to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile.[2] This mechanism is favored by:
-
Weak nucleophiles that are also the solvent (solvolysis), such as water or alcohols.
-
Polar protic solvents (e.g., H₂O, EtOH, CH₃COOH), which stabilize the carbocation intermediate.
-
The secondary nature of the substrate makes this pathway less favorable than for a tertiary halide but more favorable than for a primary one.[1]
E2 Pathway: Bimolecular Elimination
This pathway competes with SN2 and involves the abstraction of a proton from a carbon adjacent to the C-Br bond by a base, leading to the formation of an alkene. This is a significant risk, especially when using strong, sterically hindered bases.[5] It is favored by:
-
Strong, bulky bases (e.g., potassium tert-butoxide).
-
Higher temperatures .
The following table summarizes the key factors influencing the reaction pathway.
| Factor | Favors SN2 | Favors SN1 | Favors E2 |
| Nucleophile/Base | Strong, unhindered nucleophile | Weak nucleophile (often solvent) | Strong, sterically hindered base |
| Solvent | Polar Aprotic (DMSO, DMF) | Polar Protic (H₂O, EtOH) | Less polar solvents can favor E2 |
| Substrate | Secondary (in competition) | Tertiary > Secondary > Primary | Secondary , Tertiary |
| Temperature | Low | Low to Moderate | High |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. This compound is expected to be an irritant.[6][7]
Protocol 1: SN2 Alkylation of a Phenoxide
This protocol details a classic Williamson ether synthesis, a robust example of an SN2 reaction.
Objective: To synthesize 3-(4-methylheptan-3-yloxy)phenol.
Rationale: Sodium phenoxide is a potent nucleophile, and the use of a polar aprotic solvent (DMF) will strongly favor the SN2 pathway over competing SN1 and E2 reactions.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
Base Reaction: Suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Phenoxide Formation: Dissolve phenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add this compound (1.05 eq) dropwise to the reaction mixture. Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target ether.
Protocol 2: Formation and Use of the 4-methylheptan-3-yl Grignard Reagent
The conversion of this compound into a Grignard reagent transforms its electrophilic carbon into a potent nucleophile, opening a vast array of C-C bond-forming possibilities.[8][9]
Objective: To synthesize 2-methyl-4-(4-methylheptan-3-yl)pentan-2-ol via a Grignard reaction with acetone.
Rationale: Grignard reagent formation requires strictly anhydrous conditions as the organomagnesium compound is a strong base.[8] Diethyl ether is used as the solvent to stabilize the Grignard reagent. The subsequent reaction with a ketone is a classic nucleophilic addition to a carbonyl.[10][11]
Figure 2: Workflow for Grignard reagent synthesis and reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether
-
Acetone
-
Saturated ammonium chloride (NH₄Cl) solution
-
Glassware oven-dried and assembled hot under a nitrogen atmosphere.
Procedure: Part A - Grignard Reagent Formation
-
Setup: Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Initiation: Add a single crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed. This helps to activate the magnesium surface. Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add ~10% of this solution to the flask. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Completion: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for another 30-60 minutes. The resulting grey/brown solution is the Grignard reagent.
Procedure: Part B - Reaction with Acetone
-
Addition: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Reaction: Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise. A vigorous reaction may occur. Allow the mixture to stir at room temperature for 1 hour after addition is complete.
-
Quenching & Work-up: Carefully pour the reaction mixture over ice and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether, combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.
Troubleshooting Grignard Formation:
| Problem | Possible Cause(s) | Suggested Solution |
| Reaction fails to initiate | Wet glassware/solvent; Inactive Mg surface | Ensure all equipment is rigorously dry. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings. |
| Low yield of product | Wurtz coupling (R-Br + R-MgBr); Incomplete reaction | Maintain dilute conditions and controlled addition rate. Ensure all Mg is consumed before proceeding. |
| White precipitate forms | Magnesium oxides/hydroxides from moisture | Use fresh, high-quality anhydrous solvents and maintain a positive nitrogen pressure. |
Protocol 3: Organocuprate (Gilman) Coupling
For coupling with less reactive electrophiles or when the strong basicity of a Grignard reagent is problematic, an organocuprate (Gilman) reagent is a superior choice. This protocol describes the reaction of this compound with a pre-formed Gilman reagent.
Objective: To synthesize 4-methyl-3-phenylheptane.
Rationale: Gilman reagents are softer nucleophiles than Grignards and are highly effective for SN2 reactions with primary and secondary alkyl halides, with a lower tendency to cause elimination.[5][12] The reaction proceeds via the formation of a lithium diphenylcuprate, which then displaces the bromide.
Figure 3: Workflow for a Gilman coupling reaction.
Materials:
-
Phenyllithium (PhLi) solution
-
Copper(I) iodide (CuI)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution / 2% NH₄OH
-
Diethyl ether
Procedure:
-
Setup: Add CuI (0.5 eq) to a flame-dried, nitrogen-flushed flask containing anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath).
-
Gilman Formation: Slowly add phenyllithium solution (1.0 eq, corresponding to 2.0 eq of phenyl groups relative to copper) to the cold CuI suspension. The solution may change color as the lithium diphenylcuprate forms. Allow the mixture to stir at low temperature for 30 minutes.
-
Coupling Reaction: Add a solution of this compound (1.0 eq) in THF dropwise to the Gilman reagent at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution containing ~2% NH₄OH (to complex the copper salts).
-
Extraction & Purification: Extract with diethyl ether, wash the organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a potent and versatile alkylating agent whose synthetic applications are accessible through the careful control of reaction conditions. As a secondary bromide, a foundational understanding of the competitive SN1, SN2, and E2 pathways is essential for achieving desired outcomes. By selecting the appropriate nucleophile, solvent, and temperature, researchers can selectively favor direct substitution. Furthermore, its conversion into organometallic derivatives, such as Grignard or organocuprate reagents, fundamentally inverts its reactivity, transforming it from an electrophile into a powerful nucleophile for strategic carbon-carbon bond formation. The protocols outlined herein provide a robust framework for the successful application of this reagent in complex synthetic campaigns.
References
- Title: this compound | C8H17Br | CID 53754665 Source: PubChem URL:[Link]
- Title: Organic chemistry – sOme Basic PrinciPles and Techniques Source: NCERT URL:[Link]
- Title: Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions Source: Chemguide URL:[Link]
- Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL:[Link]
- Title: Gilman Reagents (Organocuprates): What They're Used For Source: Master Organic Chemistry URL:[Link]
- Title: Synthesis of alkyl bromides Source: Organic Chemistry Portal URL:[Link]
- Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]
- Title: R2CuLi Organocuprates – Gilman Reagents Source: Chemistry Steps URL:[Link]
- Title: Synthesis of Alkyl Halides from Alcohols Source: Chemistry LibreTexts URL:[Link]
- Title: SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity Source: The Chemistry Notes URL:[Link]
- Title: SN1 and SN2 Mechanisms (A-level Chemistry) Source: YouTube (Chemistry Student) URL:[Link]
- Title: Grignard Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: SN1 and SN2 Reaction of Haloalkanes Source: BYJU'S URL:[Link]
- Title: Grignard Reaction Source: YouTube (Leah4sci) URL:[Link]
- Title: Reactions of organocopper reagents Source: Wikipedia URL:[Link]
- Title: Organocuprates (Gilman Reagents): How They're Made Source: Master Organic Chemistry URL:[Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. leah4sci.com [leah4sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Protocol for gas chromatography analysis of 3-Bromo-4-methylheptane
An Application Note for the Gas Chromatographic Analysis of 3-Bromo-4-methylheptane
**Abstract
This application note presents a comprehensive and robust protocol for the quantitative analysis of this compound using Gas Chromatography (GC). The methodology is designed for researchers, scientists, and professionals in drug development and quality control, providing a framework for accurate and reproducible results. The protocol details instrument configuration, sample preparation, and analytical parameters, with a particular focus on the rationale behind each selection to ensure scientific integrity. The recommended approach utilizes a high-sensitivity Electron Capture Detector (ECD), ideal for the trace analysis of halogenated organic compounds.
**1. Introduction and Analytical Rationale
This compound is a halogenated alkane whose accurate quantification is essential in various fields, from synthetic chemistry, where it may be an intermediate or impurity, to environmental science, where halogenated hydrocarbons are often monitored as pollutants. Gas chromatography is the premier analytical technique for volatile and semi-volatile compounds such as this, offering high resolution and sensitivity.[1]
The core of a successful GC analysis lies in the strategic selection of the stationary phase and detector. For a brominated compound, the objective is to achieve a separation with excellent peak shape and to detect it with high sensitivity and selectivity. An Electron Capture Detector (ECD) is exceptionally well-suited for this task. The ECD is highly sensitive to electrophilic functional groups, particularly halogens like bromine, allowing for detection at parts-per-billion (ppb) levels or lower.[2][3][4][5] This inherent selectivity minimizes interference from non-halogenated matrix components, such as hydrocarbon solvents.
The stationary phase selection is guided by the principle of "like dissolves like." this compound is a molecule of intermediate polarity. Therefore, a mid-polarity stationary phase, such as one containing phenyl and methyl functional groups, provides an optimal balance of interactions to achieve good chromatographic resolution and symmetric peak shapes.
This guide establishes a self-validating system through rigorous sample preparation, calibration, and system suitability checks, ensuring the trustworthiness and accuracy of the generated data.
**2. Recommended GC System and Consumables
A standard gas chromatograph equipped with a split/splitless inlet and an Electron Capture Detector is recommended. The following configuration provides a validated starting point for analysis.
| Component | Specification & Rationale |
| GC System | Agilent 8860 GC, Shimadzu Nexis 2030, or equivalent. |
| Injector | Split/Splitless Inlet. Operated in Split mode to handle high concentration samples and ensure sharp peaks. |
| Autosampler | Recommended for precision and reproducibility. |
| GC Column | Primary: Intermediate polarity phase, e.g., (5%-Phenyl)-methylpolysiloxane. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. This phase provides excellent selectivity for a wide range of compounds, including halogenated hydrocarbons. Alternative: For alternate selectivity, especially for resolving isomers, a trifluoropropylmethyl polysiloxane phase (e.g., Rtx-200) can be effective due to its specific interactions with lone-pair electrons on the halogen.[6] |
| Carrier Gas | Nitrogen (N₂), 99.999% purity. Nitrogen is an excellent and cost-effective carrier gas for use with an ECD.[4] |
| Detector | Micro-Electron Capture Detector (µECD). The µECD offers unparalleled sensitivity for halogenated compounds.[2][7] |
| Vials & Caps | 2 mL amber glass vials with PTFE/Silicone septa to prevent analyte loss or contamination. |
| Solvent | HPLC-grade or pesticide-residue grade Hexane. Chosen for its high volatility, low ECD response, and good solubility of the analyte.[8] |
**3. Experimental Workflow and Protocols
The entire analytical process, from sample preparation to final data analysis, is designed to ensure accuracy and reproducibility.
Analytical Workflow Diagram
Caption: Complete workflow from sample preparation to data reporting.
Protocol for Standard and Sample Preparation
Accurate preparation is critical for quantitative analysis. All glassware should be scrupulously clean and rinsed with the analysis solvent.
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of pure this compound into a 25 mL Class A volumetric flask.
-
Record the weight to four decimal places.
-
Add a small amount of hexane to dissolve the compound completely.
-
Fill the flask to the mark with hexane.
-
Cap and invert the flask at least 15 times to ensure homogeneity. This stock solution should be stored at 4°C in an amber vial.
-
-
Working Standard Preparation (Calibration Curve):
-
Prepare a series of working standards by serially diluting the stock solution. A suggested 5-point calibration range for trace analysis is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
For example, to prepare the 10.0 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to the mark with hexane.
-
-
Sample Preparation:
-
If the sample is a solid, accurately weigh a known amount and dissolve it in a known volume of hexane.
-
If the sample is a liquid, perform a preliminary screening injection or a series of dilutions to estimate the concentration.
-
The goal is to dilute the sample so the final concentration of this compound falls within the linear range of the calibration curve.
-
Note on Alternative Sample Matrices: For complex matrices like water or soil, sample extraction techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or static headspace analysis may be required prior to GC injection to isolate and concentrate the analyte.[9][10][11]
GC Instrument Parameters
The following parameters provide a robust starting point and should be optimized as necessary for specific instrumentation and resolution requirements.
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split | |
| Split Ratio | 50:1 | Prevents column and detector overload, ensuring sharp, symmetrical peaks. Adjust as needed based on sample concentration. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Nitrogen (N₂) | |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimal flow for good separation efficiency on a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for focusing of analytes at the head of the column. |
| Ramp Rate | 15 °C/min | A moderate ramp to ensure good separation from solvent and other potential impurities. |
| Final Temperature | 240 °C, hold for 5 min | Ensures all components are eluted from the column. |
| Detector | Electron Capture Detector (ECD) | |
| Detector Temperature | 300 °C | Higher than the final oven temperature to prevent condensation of analytes in the detector. |
| Makeup Gas | Nitrogen (N₂) | |
| Makeup Flow | 25 mL/min | Sweeps the column effluent through the detector efficiently to optimize sensitivity and peak shape. |
**4. Data Analysis and Quality Control
Identification and Quantification
-
Qualitative Identification: The identity of this compound in a sample is confirmed by comparing its retention time to that of a pure, authenticated standard analyzed under the same conditions.[12]
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area response versus the concentration of the working standards. The concentration of the analyte in the prepared sample is calculated using the linear regression equation (y = mx + c) derived from this curve. The final concentration in the original sample is then determined by accounting for the initial weight/volume and all dilution factors.
System Validation and Trustworthiness
To ensure the protocol is self-validating, the following quality control checks should be performed:
-
Linearity (R²): The coefficient of determination (R²) for the calibration curve should be ≥ 0.995, indicating a strong linear relationship between concentration and response.
-
Injection Precision: A series of six replicate injections of a mid-range standard should yield a relative standard deviation (RSD) of ≤ 5% for the peak area.
-
Peak Shape: The asymmetry factor for the this compound peak should be between 0.9 and 1.5. Significant tailing or fronting can indicate column degradation or activity in the inlet liner.
-
Solvent Blank: An injection of pure hexane should be run before the sample sequence to ensure there is no system contamination or carryover.
**5. Conclusion
This application note provides a detailed, scientifically grounded protocol for the GC-ECD analysis of this compound. By explaining the causality behind the selection of each critical parameter—from the high-selectivity ECD to the intermediate-polarity column—this guide empowers researchers to generate accurate, reliable, and reproducible data. Adherence to the outlined sample preparation, instrument conditions, and quality control measures will ensure a robust and trustworthy analytical system.
References
- Gorecki, T., & Namiesnik, J. (2009). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples.
- ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. Request PDF. [Link]
- Agilent Technologies. (n.d.). Micro-ECD - GC Detectors. [Link]
- Buck Scientific. (n.d.). Electron Capture Detector (ECD). [Link]
- SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector. [Link]
- Restek. (n.d.).
- Chromedia. (n.d.). ECD: Electron Capture Detector. [Link]
- SCION Instruments. (n.d.).
- Scribd. (n.d.). Electron Capture Detector Is Used For Halogens (CL, F, BR, and I). [Link]
- ResearchGate. (n.d.).
- Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- University of Colorado Boulder. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. Gas chromatography - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 4. ECD: Electron Capture Detector - ECD: Electron Capture Detector - Chromedia [chromedia.org]
- 5. scribd.com [scribd.com]
- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. bucksci.com [bucksci.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
Application Notes & Protocols: 3-Bromo-4-methylheptane in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 3-Bromo-4-methylheptane as a precursor in organic synthesis. We delve into the compound's reactivity, outlining its utility in key synthetic transformations such as Grignard reactions, nucleophilic substitutions, and elimination reactions. This guide offers not only detailed, step-by-step protocols for these core applications but also explains the underlying mechanistic principles that govern experimental choices and outcomes. By integrating field-proven insights with authoritative references, this document serves as a practical and scientifically rigorous resource for leveraging this versatile alkyl halide in the synthesis of complex molecular targets.
Introduction: The Synthetic Potential of this compound
This compound is a chiral secondary alkyl halide that presents a valuable building block for introducing a branched, eight-carbon aliphatic chain into a target molecule. Its structure, featuring a bromine atom at the C3 position and a methyl group at the C4 position, introduces stereochemical considerations and steric factors that influence its reactivity. Understanding these characteristics is paramount for predicting reaction outcomes and designing effective synthetic strategies.
As a secondary halide, this compound can undergo a competitive series of reactions, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The choice of reagents, solvent, and temperature critically dictates which pathway is favored, allowing the synthetic chemist to steer the reaction towards the desired product. This guide will explore the practical application of these principles.
Physicochemical Properties
A thorough understanding of a precursor's physical properties is essential for safe handling and effective experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61764-95-2 | PubChem[1] |
| Molecular Formula | C₈H₁₇Br | PubChem[1] |
| Molecular Weight | 193.12 g/mol | PubChem[1][2] |
| Appearance | Assumed to be a liquid at STP | N/A |
| Boiling Point | Data not readily available | N/A |
| Density | Data not readily available | N/A |
Note: Experimental physical properties like boiling point and density are not consistently reported in public databases. These should be determined empirically or sourced from the supplier's Safety Data Sheet (SDS).
Core Synthetic Applications & Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of its carbon-bromine bond. The bromine atom is a good leaving group, and the carbon to which it is attached is electrophilic, making it susceptible to attack by nucleophiles.
Diagram: Reaction Pathways of this compound
Caption: Key synthetic transformations available from this compound.
Grignard Reagent Formation and Application
One of the most powerful applications of alkyl halides is the formation of Grignard reagents. This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, a potent tool for carbon-carbon bond formation.[3]
Causality: The reaction involves the insertion of magnesium metal into the carbon-bromine bond.[3] This is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for solvating and stabilizing the resulting organomagnesium species.[4] The presence of water or other protic solvents would immediately quench the Grignard reagent, as it is an extremely strong base.[3]
Application Example: Synthesis of 4-Methylheptan-3-ol. A primary application for the Grignard reagent derived from this compound is its reaction with aldehydes. For instance, reaction with formaldehyde followed by an acidic workup would yield 4-methylheptan-3-ol, an aggregation pheromone for the scarlet malachite beetle.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis where a nucleophile replaces the bromide leaving group. As a secondary halide, this compound can react via either an SN1 or SN2 mechanism, and the reaction conditions are critical for controlling the outcome.[5]
-
SN2 Pathway: This pathway is favored by strong, non-bulky nucleophiles in a polar aprotic solvent (e.g., acetone, DMSO). The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the C3 carbon.
-
SN1 Pathway: This pathway is favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water). It involves a two-step process where the leaving group departs first to form a secondary carbocation intermediate. This planar intermediate can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products.
Elimination Reactions
When treated with a strong base, this compound can undergo elimination to form alkenes. The competition between substitution and elimination is a key consideration.
-
E2 Pathway: A strong, bulky base (e.g., potassium tert-butoxide) favors the E2 mechanism, which is a concerted process.[6] According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene, which would be 4-methylhept-3-ene.[7]
-
E1 Pathway: In the presence of a weak base and a polar protic solvent (conditions that also favor SN1), an E1 reaction can occur via the same carbocation intermediate.[8]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Alkyl halides are potentially irritating and combustible.
Protocol 1: Synthesis of (4-methylheptan-3-yl)magnesium bromide (Grignard Reagent)
This protocol describes the formation of the Grignard reagent in situ for immediate use in subsequent reactions.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
This compound
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stir bar, nitrogen inlet.
Methodology:
-
Apparatus Setup: Assemble and flame-dry all glassware under a stream of dry nitrogen or argon to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.[10]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[3][10]
-
Initiation: Add enough anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
-
Reagent Formation: Add a small portion (~10%) of the alkyl halide solution to the stirring magnesium suspension. The reaction may need to be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the ether.[10]
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[11]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey, cloudy solution is the Grignard reagent, ready for the next step.
Protocol 2: E2 Elimination to form 4-Methylhept-3-ene
This protocol favors the formation of the alkene product via an E2 mechanism.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
Round-bottom flask, reflux condenser, magnetic stir bar.
Methodology:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add potassium tert-butoxide (1.5 eq.) and anhydrous tert-butanol.
-
Reactant Addition: While stirring the base solution, add this compound (1.0 eq.) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by fractional distillation to yield the alkene products. The major product is expected to be a mixture of (E)- and (Z)-4-methylhept-3-ene.[12][13]
Troubleshooting and Field Insights
-
Grignard Reaction Fails to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry. If flame-drying is insufficient, consider oven-drying overnight.[11] Crushing the magnesium turnings with a dry glass rod can help expose a fresh, reactive surface.[11] A few drops of 1,2-dibromoethane can also be used as an initiator.
-
Low Yield in Substitution Reactions: Low yields can result from competing elimination reactions. To favor SN2, use a high concentration of a strong, non-bulky nucleophile and a polar aprotic solvent. To favor SN1, ensure the solvent is sufficiently polar and protic to stabilize the carbocation intermediate.
-
Mixture of Elimination Products: Elimination reactions often yield a mixture of regioisomers (Zaitsev and Hofmann products) and stereoisomers (E/Z). The choice of a bulky base like KOtBu generally favors the less substituted Hofmann product, but with a secondary halide like this, the Zaitsev product is still likely to be significant. Careful purification by distillation or chromatography is necessary to isolate the desired isomer.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane. National Center for Biotechnology Information.
- University of Toronto. (n.d.). Formation and reaction of a Grignard reagent.
- Chegg. (2017, November 21). Solved: Alkyl Halides: Elimination reaction with (3R,4S)-3-bromo-4-methylhexane.
- Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE.
- Pearson+. (n.d.). Draw the elimination products that are formed when 3-bromo-3-meth....
- University of Colorado Boulder. (n.d.). Grignard Reaction.
- National Institutes of Health. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
- Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
- PubChem. (n.d.). (3R,4S)-1-bromo-3-ethyl-4-methylheptane. National Center for Biotechnology Information.
- Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal.
- PubChem. (n.d.). 3-Bromo-4-ethylheptane. National Center for Biotechnology Information.
- Brainly. (2023, September 30). What is the major elimination product in the reaction of 3-bromo-3,4-dimethylhexane?.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Physics Forums. (2006, March 2). Elimination reactions of Haloalkanes. Help.
- Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis.
- PubChem. (n.d.). 3-Bromo-4-methyloctane. National Center for Biotechnology Information.
- PubChem. (n.d.). (3R,4R)-3-Methyloctan-4-ol. National Center for Biotechnology Information.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
Sources
- 1. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 7. brainly.com [brainly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chegg.com [chegg.com]
- 13. physicsforums.com [physicsforums.com]
Wurtz reaction involving 3-Bromo-4-methylheptane
< Application Note: The Wurtz Reaction in Complex Alkane Synthesis
A Protocol for the Dimerization of 3-Bromo-4-methylheptane
Abstract
This document provides a comprehensive guide for the synthesis of highly branched alkanes using the Wurtz reaction, with a specific focus on the coupling of this compound. It details the reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters that influence reaction success, including solvent choice and temperature control. Safety protocols for handling sodium metal are also thoroughly addressed. This note is intended for researchers in organic synthesis and drug development who require robust methods for constructing complex carbon skeletons.
Introduction: The Wurtz Reaction in Modern Organic Synthesis
Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction is a classic method for the formation of carbon-carbon bonds through the coupling of two alkyl halides in the presence of sodium metal.[1][2] The general transformation is represented as:
2R-X + 2Na → R-R + 2NaX[3]
While newer, more versatile coupling reactions have been developed, the Wurtz reaction remains a valuable tool for specific applications, particularly for the synthesis of symmetrical alkanes.[3][4][5]
Mechanism: Radical and Organoalkali Pathways
The precise mechanism of the Wurtz reaction has been a subject of discussion, with evidence supporting both a free radical and an organoalkali pathway.[2][6]
-
Free Radical Pathway: In this mechanism, a single electron is transferred from the sodium metal to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.[6][7] Two of these alkyl radicals then dimerize to form the final alkane product.[7]
-
Organoalkali Pathway: This pathway involves a second single electron transfer to the alkyl radical, forming a highly nucleophilic alkyl anion (organosodium reagent).[1][6][8] This anion then acts as a nucleophile, attacking a second molecule of the alkyl halide in an SN2 fashion to form the C-C bond.[6][8]
It is likely that both mechanisms can operate, with the predominant pathway being influenced by the reaction conditions and the structure of the alkyl halide.
Synthetic Utility and Limitations
The primary utility of the Wurtz reaction lies in the synthesis of symmetrical alkanes from a single type of alkyl halide.[3][9] It has also been successfully employed in the formation of strained ring systems through intramolecular coupling.[1][10]
However, the reaction has significant limitations:
-
Mixture of Products: When two different alkyl halides are used, a mixture of three different alkanes is typically formed (R-R, R'-R', and R-R'), which can be difficult to separate.[8]
-
Side Reactions: Elimination reactions are a common side reaction, particularly with secondary and tertiary alkyl halides, leading to the formation of alkenes.[9][11][12]
-
Substrate Scope: The reaction is generally not suitable for tertiary alkyl halides, which predominantly undergo elimination.[13]
-
Functional Group Intolerance: The harsh, strongly reducing conditions of the reaction are incompatible with most functional groups.[10]
Focus of this Note: Coupling of this compound
This application note will address the specific challenges and considerations for the Wurtz coupling of a secondary, chiral alkyl halide: this compound. The expected product is the highly branched C16 alkane, 4,5-di(butan-2-yl)octane (a more systematic name for the dimer). Due to the chiral centers in the starting material, a mixture of diastereomers is expected in the product.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Sodium Metal | Cubes, stored under mineral oil | Sigma-Aldrich | |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Acros Organics | |
| n-Hexane | Anhydrous, 95% | J.T. Baker | For washing sodium |
| Isopropanol | Reagent Grade | Fisher Scientific | For quenching |
| Saturated aq. NH₄Cl | For work-up | ||
| Anhydrous MgSO₄ | For drying |
Equipment and Glassware
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) supply with bubbler
-
Schlenk line (optional, but recommended)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions: Handling Sodium Metal and Dry Solvents
Extreme caution must be exercised when working with sodium metal.
-
Water Reactivity: Sodium reacts violently with water to produce flammable hydrogen gas and significant heat, which can lead to ignition.[14] All glassware must be oven-dried and cooled under an inert atmosphere. The reaction must be performed under strictly anhydrous conditions.[8][12]
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and nitrile gloves at all times.[15]
-
Handling: Handle sodium metal under an inert liquid like mineral oil or hexane.[16][17] Use dry, clean forceps or a spatula for transfer.[15]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be readily available.[14][18] DO NOT use water, carbon dioxide, or standard ABC fire extinguishers on a sodium fire.[14]
-
Quenching: Unreacted sodium metal must be carefully quenched. This is achieved by the slow, portion-wise addition of isopropanol to the reaction mixture at 0 °C after the reaction is complete.
Experimental Protocol: Synthesis of 4,5-di(butan-2-yl)octane
Pre-reaction Setup and Inert Atmosphere
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter.
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Purge the assembled apparatus with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.
Preparation of Sodium Metal
-
In a separate beaker under an inert atmosphere, add a sufficient volume of anhydrous n-hexane to cover the required amount of sodium.
-
Using dry forceps, transfer the sodium cubes (approximately 2.3 g, 100 mmol) into the beaker of hexane.
-
Carefully cut the sodium into smaller pieces (approx. 2-3 mm cubes) to expose fresh, reactive surfaces. This can be done with a dry scalpel. The process of cutting the sodium should be done while it is submerged in the hexane to minimize air exposure.[17]
-
Swirl the beaker to wash the mineral oil from the sodium pieces.[15]
-
Carefully decant the hexane. Repeat the washing process two more times with fresh anhydrous hexane.
Step-by-Step Reaction Procedure
-
Quickly transfer the washed and cut sodium pieces into the reaction flask containing 100 mL of anhydrous diethyl ether.
-
Begin vigorous stirring to create a fine dispersion of the sodium.
-
Prepare a solution of this compound (9.65 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred sodium suspension over a period of 1 hour.
-
The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. If necessary, use a water bath to cool the flask.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours to ensure complete reaction.
Work-up and Purification
-
Cool the reaction flask to 0 °C in an ice bath.
-
CAUTIOUSLY quench any unreacted sodium by slowly adding isopropanol dropwise until the fizzing subsides.
-
Slowly add 50 mL of saturated aqueous ammonium chloride solution to the flask.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will be a mixture of the desired alkane and potentially some elimination byproducts. Purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel using hexane as the eluent. Given the similar physical properties of alkanes and alkenes, separation can be challenging.[19][20]
Characterization of the Product
The expected product is 4,5-di(butan-2-yl)octane.
-
GC-MS: Expected molecular ion (M+) at m/z = 226.44. The fragmentation pattern will be characteristic of a highly branched alkane.[21]
-
¹H NMR (CDCl₃): A complex multiplet region between approximately 0.8-1.5 ppm, integrating to 34H. The spectrum will show overlapping signals for the numerous methyl and methylene groups.
-
¹³C NMR (CDCl₃): Multiple signals in the aliphatic region (approx. 10-40 ppm). The exact number of signals will depend on the diastereomeric mixture formed.
Mechanistic Insights and Rationale for Protocol Design
Choice of Solvent
Anhydrous diethyl ether is the solvent of choice for this reaction.[3][7] Its polarity helps to solvate the intermediates, while its inertness under the reaction conditions prevents unwanted side reactions.[7] It is crucial that the solvent is completely dry, as any moisture will react with the sodium metal.[8]
Temperature Control
Maintaining a gentle reflux is optimal for the reaction. Higher temperatures can favor the elimination side reaction, leading to the formation of 4-methylhept-3-ene, especially with a secondary halide.[12] Controlling the rate of addition of the alkyl halide allows for the dissipation of the heat generated by the exothermic reaction.
Stereochemical Considerations
The starting material, this compound, has two chiral centers. The Wurtz reaction, proceeding through either a radical or SN2 mechanism at a chiral center, is not expected to be stereospecific. If the reaction proceeds via a radical mechanism, racemization at the carbon bearing the bromine is likely. If an SN2 pathway is involved, inversion of configuration would be expected. The outcome is a mixture of diastereomers of the product, 4,5-di(butan-2-yl)octane.
Diagram: Proposed Reaction Pathway
Caption: Proposed dual-pathway mechanism for the Wurtz reaction of this compound.
Expected Results and Data Interpretation
Table: Predicted Yield and Purity
| Parameter | Expected Value | Notes |
| Theoretical Yield | 5.66 g | Based on 50 mmol of starting material |
| Expected Actual Yield | 2.5 - 3.4 g (45-60%) | Yields for Wurtz reactions with secondary halides are often moderate.[11] |
| Purity (crude) | 70-85% | The main impurity is expected to be the elimination byproduct. |
Analysis of Potential Byproducts
The primary byproduct will likely be 4-methylhept-3-ene, formed via an E2 elimination pathway. This alkene may be difficult to separate from the desired alkane product due to similar boiling points. Other potential byproducts could arise from disproportionation of the radical intermediate.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Reaction fails to initiate | Wet solvent/glassware; Passivated sodium | Ensure all equipment is scrupulously dry. Use freshly cut sodium to expose a reactive surface. |
| Low yield of desired product | Competing elimination reaction | Maintain a lower reaction temperature. Consider using a different coupling method if yields are consistently low. |
| Formation of a complex mixture of products | Impure starting alkyl halide | Purify the this compound before use. |
| Uncontrolled, vigorous reaction | Addition of alkyl halide is too fast | Add the alkyl halide solution more slowly to better control the exotherm. |
Broader Applications and Future Directions
Relevance in Pharmaceutical and Materials Science
The construction of complex, highly branched alkane structures is relevant in several fields. In medicinal chemistry, such scaffolds can be used to create lipophilic side chains that can modulate the pharmacokinetic properties of a drug candidate. In materials science, these molecules can serve as high-performance lubricants or as components in specialty polymers. The Wurtz-Fittig reaction, a related process, is used to synthesize substituted aromatic compounds.[22][23][24]
Concluding Remarks
While the Wurtz reaction is one of the older methods in the organic synthesis toolbox, it remains a straightforward and effective method for the synthesis of symmetrical alkanes when functional group tolerance is not a concern. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this reaction. For substrates like this compound, the formation of elimination byproducts is a key challenge that must be managed through careful control of reaction conditions.
References
- Wikipedia. Wurtz reaction. [Link]
- Vedantu. (n.d.). Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. [Link]
- ChemTalk. (n.d.). Wurtz Reaction. [Link]
- Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. [Link]
- ADICHEMISTRY. (n.d.).
- Kimis. (2025, October 3). Wurtz Reaction [Video]. YouTube. [Link]
- Land of Chemistry. (2023, March 23). Wurtz Reaction | Preparation of Alkanes from Alkyl halides | Haloalkanes [Video]. YouTube. [Link]
- Grokipedia. (n.d.). Wurtz reaction. [Link]
- Stony Brook University. (n.d.).
- Chemistry LibreTexts. (2021, August 15). Sodium. [Link]
- Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction | AESL. [Link]
- Unacademy. (n.d.). A Short Note On Wurtz Reaction. [Link]
- Tutoroot. (2024, April 17). What is Wurtz Reaction? - Examples, Mechanism. [Link]
- SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction. [Link]
- University of California, Santa Barbara. (2012, December 14). Sodium.
- Google Patents. (n.d.).
- GeeksforGeeks. (2025, July 23). Wurtz Reaction. [Link]
- Princeton University Environmental Health and Safety. (n.d.). Sodium. [Link]
- New Mexico Institute of Mining and Technology. (n.d.). Safety Practices, Procedures, and Compliance for the Experiment. [Link]
- Testbook. (n.d.).
- Wang, H., Luo, D., Velasco, E., Yu, L., & Li, J. (2021). Separation of alkane and alkene mixtures by metal–organic frameworks. Journal of Materials Chemistry A, 9(37), 20874-20896. [Link]
- Wikipedia. (n.d.). Wurtz–Fittig reaction. [Link]
- Science Info. (2022, December 25).
- Unacademy. (n.d.). Wurtz fittig reaction mechanism. [Link]
- NIST. (n.d.). Mass spectra of octanes. [Link]
- askIITians. (2019, February 13).
- ResearchGate. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. [Link]
- KAUST Repository. (n.d.).
- Scribd. (n.d.). Wurtz Reaction for Alkane Synthesis. [Link]
- Doubtnut. (n.d.). Which of the following alkanes can be synthesized by the Wurtz reaction in good yield ?. [Link]
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). 1-Oxaspiro[6][11]octane. [Link]
- YouTube. (2023, May 12).
- Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes. [Link]
- Doubtnut. (2020, February 15). Wurtz reaction involves the comdensation of two molecules of alkyl halides [Video]. YouTube. [Link]
- YouTube. (2020, July 15). Wurtz Reaction Mechanism | Organic Chemistry [Video]. [Link]
- NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
Sources
- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. How will you synthesize alkanes by wurtz reaction and from grignard's - askIITians [askiitians.com]
- 3. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 4. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 5. Which of the following alkanes can be synthesized by the Wurtz reaction in good yield ? [allen.in]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 8. adichemistry.com [adichemistry.com]
- 9. A Short Note On Wurtz Reaction [unacademy.com]
- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. grokipedia.com [grokipedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Safety Practices, Procedures, and Compliance for the Experiment [kestrel.nmt.edu]
- 19. Separation of alkane and alkene mixtures by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. testbook.com [testbook.com]
- 23. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 24. scienceinfo.com [scienceinfo.com]
Application Notes & Protocols: 3-Bromo-4-methylheptane as a Versatile Chiral Building Block in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 3-Bromo-4-methylheptane in the synthesis of pharmaceutical intermediates. While specific, large-scale industrial applications of this particular molecule are not widely documented in publicly available literature, its structure as a chiral secondary alkyl bromide makes it a valuable and representative model for a class of reagents crucial for constructing complex, sp³-rich molecular architectures.[1][2] This guide will move beyond a theoretical discussion to provide detailed, actionable protocols for key synthetic transformations. We will explore its utility as both a nucleophile precursor (via Grignard reagent formation) and an electrophile in substitution and coupling reactions, with a strong emphasis on stereochemical control. The protocols herein are based on well-established, analogous reactions and are designed to be robust and adaptable starting points for laboratory synthesis.
Introduction: The Strategic Value of Chiral Alkyl Halides
The pharmaceutical industry has seen a significant shift towards single-enantiomer drugs, driven by the need for improved efficacy and reduced side effects.[3] This has placed a high demand on the availability of enantiomerically pure chiral building blocks.[4] this compound, with its two stereocenters, represents a class of chiral synthons that can introduce specific stereochemistry and lipophilicity into a target molecule.[1] While often perceived as simple alkylating agents, chiral alkyl halides can be stable motifs that contribute significantly to the bioactivity of a molecule through precise steric and electronic interactions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | PubChem |
| Molecular Weight | 193.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 61764-95-2 | PubChem |
| Stereocenters | C3, C4 | - |
The presence of two adjacent stereocenters (at the C3 and C4 positions) in this compound offers a template for diastereoselective synthesis, allowing for the construction of complex acyclic carbon chains with defined stereochemistry. This is particularly relevant in the synthesis of natural product analogues and other complex drug molecules.
Application as a Nucleophilic Synthon: The Grignard Reagent
One of the most powerful applications of alkyl halides is their conversion into organometallic nucleophiles, such as Grignard reagents.[5][6] The formation of the Grignard reagent from this compound inverts the polarity at the C3 carbon, transforming it from an electrophilic center into a potent nucleophilic carbanion. This allows for the formation of new carbon-carbon bonds with a wide variety of electrophiles.[7]
Workflow for Grignard Reagent Formation and Reaction
Caption: Workflow for Grignard synthesis and reaction.
Protocol 1: Synthesis of (4-methylheptan-3-yl)magnesium bromide
Objective: To prepare a solution of the Grignard reagent from this compound.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: Assemble the glassware and flame-dry under an inert atmosphere. Allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface.[5]
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small amount (~5-10%) of the bromide solution to the magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grey/brown solution is the Grignard reagent, ready for use.
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
Objective: To synthesize a chiral secondary alcohol, a common intermediate motif.
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Electrophile Addition: Add a solution of benzaldehyde (0.95 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomeric mixture of 1-phenyl-1-((3R,4S) or (3S,4R) or other diastereomers)-4-methylheptan-3-ol.
Table 2: Hypothetical Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | This compound | (4-methylheptan-3-yl)magnesium bromide |
| Key Reagents | Mg, THF, I₂ | Benzaldehyde, THF, NH₄Cl(aq) |
| Temperature | Reflux | 0 °C to rt |
| Reaction Time | 2-3 hours | 2-4 hours |
| Hypothetical Yield | ~85-95% (in solution) | ~70-85% |
| Expected Product | Grignard Reagent | Diastereomeric secondary alcohols |
Application as an Electrophilic Synthon
As a secondary alkyl bromide, this compound is an excellent electrophile for S(_N)2 and related coupling reactions. The stereochemistry at the C3 position plays a crucial role in the outcome of these reactions, often proceeding with inversion of configuration.
S(_N)2 Nucleophilic Substitution
Direct displacement of the bromide with various nucleophiles provides a straightforward route to a range of functionalized intermediates.
Protocol 3: Azide Substitution (Precursor to Chiral Amines)
Objective: To synthesize 3-azido-4-methylheptane, a precursor to chiral primary amines, via an S(_N)2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in DMF.
-
Reagent Addition: Add sodium azide to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and pour into water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate carefully (azides can be explosive). The crude product is often used directly in the next step (reduction to the amine) without extensive purification.
Organocuprate Coupling (Gilman Reagents)
For the formation of C(sp³)–C(sp³) bonds with less basic nucleophiles, organocuprate (Gilman) reagents are superior to Grignard reagents when reacting with alkyl halides.[8][9] This reaction is highly effective for coupling with secondary alkyl halides and generally proceeds with inversion of stereochemistry.
Conceptual Workflow for Organocuprate Coupling
Caption: C-C bond formation using a Gilman reagent.
Protocol 4: Coupling with Lithium Dimethylcuprate
Objective: To synthesize 3,4-dimethylheptane with inversion of stereochemistry at C3.
Materials:
-
Copper(I) iodide (CuI) (0.5 eq)
-
Methyllithium (MeLi) (1.0 eq, as a solution in ether)
-
This compound (1.0 eq)
-
Anhydrous THF
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Cuprate Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend CuI in anhydrous THF and cool to -78 °C. Slowly add the MeLi solution. Stir the resulting mixture for 30 minutes at low temperature to form the Gilman reagent.
-
Substrate Addition: Add a solution of this compound in anhydrous THF dropwise to the cuprate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to 0 °C or room temperature and stir for several hours until completion (monitor by GC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ether, wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation.
Stereochemical Implications in Synthesis
This compound exists as a mixture of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The choice of a specific stereoisomer as a starting material is critical for controlling the absolute and relative stereochemistry of the final pharmaceutical intermediate.
-
Grignard Reactions: The stereocenter at C4 is retained, but the new stereocenter formed upon reaction with a prochiral electrophile (like an aldehyde) will lead to a mixture of diastereomers. The facial selectivity of the Grignard addition may be influenced by the existing C4 stereocenter, potentially favoring one diastereomer over the other (diastereoselective addition).
-
S(N)2 and Organocuprate Reactions: These reactions typically proceed with inversion of configuration at the C3 stereocenter. Therefore, starting with (3R,4S)-3-Bromo-4-methylheptane would lead to a product with an (S) configuration at C3, while the C4 stereocenter remains (S). This provides a powerful and predictable method for accessing specific diastereomers.
Conclusion
This compound, as a representative chiral secondary alkyl bromide, is a versatile building block for pharmaceutical synthesis. Its ability to function as both a precursor to a potent nucleophile and as an electrophile in stereospecific substitution reactions allows for the controlled and predictable construction of complex organic molecules. The protocols outlined in this guide provide a solid foundation for laboratory exploration and can be adapted to a wide range of synthetic targets where the introduction of a chiral, branched alkyl fragment is desired. The principles of stereocontrol discussed are fundamental to modern drug development and highlight the strategic importance of such chiral synthons.
References
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Bray, A. M. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecular diversity, 8(2), 127-136. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gant, T. G. (2014). Using chiral building blocks in drug design. Human press.
-
OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. In Master Organic Chemistry. Retrieved from [Link]
-
Gant, T. G., & Noe, M. C. (2013). The impact of synthetic chemistry on the landscape of drug discovery. Drug discovery today, 18(21-22), 1073-1079.
-
Katritzky, A. R., & Narindoshvili, T. (2008). Diastereoselective alkylations of chiral tetrazolo [1, 5-a] azepines via heterobenzylic anion intermediates. The Journal of organic chemistry, 73(15), 5949-5952. [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. In Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organocuprates (Gilman Reagents). Retrieved from [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the astins. Chemical reviews, 102(12), 4429-4462.
-
Scott, J. D., & Williams, R. M. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1493. [Link]
Sources
- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for 3-Bromo-4-methylheptane in Exploratory Agrochemical Research
Abstract
These application notes provide a theoretical framework and detailed synthetic protocols for the utilization of 3-Bromo-4-methylheptane as a novel lipophilic building block in agrochemical research. While direct applications of this specific molecule in published literature are scarce, its structural features—a secondary alkyl bromide for synthetic functionalization and a branched C8 alkyl chain for modulating lipophilicity—present compelling opportunities for the development of new herbicidal and fungicidal candidates. This document outlines strategies for incorporating the 4-methylheptyl moiety into known agrochemical scaffolds and proposes methodologies for screening the resultant derivatives. All protocols are designed for researchers, scientists, and drug development professionals in the agrochemical sector.
Part 1: Scientific Rationale & Application Strategy
The Role of Lipophilicity in Agrochemical Design
The efficacy of an agrochemical is critically dependent on its ability to reach and interact with its biological target. Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of alkyl chains into the molecular structure of herbicides has been shown to result in superior in vitro herbicidal activity and altered degradation behavior.[1][2][3]
The 4-methylheptyl group derivable from this compound offers a specific lipophilic profile (calculated XLogP3 ≈ 4.2[4][5]) that can be leveraged to:
-
Enhance Cuticular Penetration: The waxy cuticle of plant leaves and fungal cell walls presents a formidable barrier to polar molecules. Increased lipophilicity can improve the passive diffusion of a compound across these membranes.
-
Modify Soil Mobility: A higher LogP value generally correlates with stronger adsorption to soil organic matter, which can be desirable for pre-emergent herbicides by reducing leaching into groundwater.
-
Influence Target Site Binding: The hydrophobic interactions within a target enzyme's active site can be modulated by the size and shape of alkyl substituents, potentially leading to increased potency. Research on naphthoquinone derivatives has demonstrated a strong influence of lipophilicity, fitting a LogP-dependent quadratic model for herbicidal activity.[6]
Synthetic Utility of this compound
Alkyl halides are foundational intermediates in organic synthesis due to the versatile reactivity of the carbon-halogen bond.[7][8][9] The bromine atom in this compound serves as an excellent leaving group, making the molecule a prime candidate for nucleophilic substitution and coupling reactions. This allows for the covalent attachment of the 4-methylheptyl group to a wide array of agrochemical scaffolds. Bromide compounds are valued as chemical intermediates in the synthesis of complex herbicides, fungicides, and insecticides.[10]
This guide will focus on two primary synthetic strategies:
-
Ether Synthesis: Formation of an ether linkage (C-O-C) by reacting this compound with hydroxyl-containing agrochemical precursors.
-
Amine Alkylation: Formation of a C-N bond by reacting the alkyl bromide with amine-containing scaffolds.[11]
Proposed Research Workflow
The following diagram illustrates a logical workflow for synthesizing and evaluating novel agrochemical candidates using this compound.
Caption: Proposed workflow for agrochemical development.
Part 2: Experimental Protocols
Safety Precaution: this compound is an alkyl halide. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of a Novel Phenoxy Herbicide Analogue via Williamson Ether Synthesis
Objective: To introduce the 4-methylheptyl lipophilic tail onto a phenolic herbicide scaffold, exemplified by 2,4-dichlorophenol (a precursor to 2,4-D).
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether bonds. A base is used to deprotonate the phenol, generating a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of the alkyl bromide.[12]
Materials:
-
2,4-Dichlorophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dichlorophenol (1.63 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and 40 mL of anhydrous acetone.
-
Addition of Alkyl Bromide: While stirring, add this compound (2.12 g, 11 mmol) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer three times with 30 mL of ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of 1M NaOH (to remove unreacted phenol), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-(4-methylheptoxy)-2,4-dichlorobenzene.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Fungicidal Amine Analogue via N-Alkylation
Objective: To attach the 4-methylheptyl group to a fungicidal scaffold containing a secondary amine, such as isoxazolecarboxamides.[13] This protocol uses 3,4-dichloroaniline as a model amine, a common core in several agrochemicals.[14]
Rationale: Alkyl bromides are effective alkylating agents for primary and secondary amines. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, driving it to completion.[11]
Materials:
-
3,4-Dichloroaniline
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1.62 g, 10 mmol) in 25 mL of anhydrous acetonitrile.
-
Addition of Base: Add DIPEA (2.6 mL, 15 mmol) to the solution and stir for 5 minutes.
-
Addition of Alkylating Agent: Add this compound (2.31 g, 12 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Concentration: Once the starting material is consumed, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Workup - Extraction: Dissolve the residue in 50 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer twice with 30 mL of saturated NaHCO₃ solution and once with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude N-(4-methylheptyl)-3,4-dichloroaniline by flash column chromatography on silica gel.
-
Characterization: Verify the structure and purity of the final compound by NMR and Mass Spectrometry.
Part 3: Data Presentation & Expected Outcomes
The primary goal of these synthetic protocols is to generate novel derivatives for biological screening. The key data to be collected are summarized below.
Table 1: Physicochemical Properties of Starting Material
| Compound | Formula | Mol. Weight ( g/mol ) | CAS Number | Calculated XLogP3 |
| This compound | C₈H₁₇Br | 193.12 | 61764-95-2 | 4.2 |
Data sourced from PubChem CID 53754665.[4]
Table 2: Hypothetical Screening Results for Novel Derivatives
This table presents a hypothetical outcome to guide the interpretation of screening data. IC₅₀ (half-maximal inhibitory concentration) is used for herbicides, and MIC (minimum inhibitory concentration) for fungicides.
| Compound ID | Scaffold | Linkage | IC₅₀ (Herbicide) vs. L. sativa | MIC (Fungicide) vs. B. cinerea |
| Parent-1 | 2,4-Dichlorophenol | - | > 500 µM | N/A |
| DERIV-01 | 2,4-Dichlorophenol | Ether | 75 µM | N/A |
| Parent-2 | 3,4-Dichloroaniline | - | N/A | > 200 µg/mL |
| DERIV-02 | 3,4-Dichloroaniline | Amine | N/A | 45 µg/mL |
A significant decrease in the IC₅₀ or MIC value for the derivatives compared to the parent scaffolds would indicate that the addition of the 4-methylheptyl group successfully enhanced biological activity, warranting further investigation and optimization.
Logical Diagram for Structure-Activity Relationship (SAR) Analysis
The following diagram outlines the decision-making process following the initial screening.
Caption: Decision tree for SAR studies.
References
- Porciuncula, L.M., et al. (2020). Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. Chemistry and Physics of Lipids, 231, 104947.
- (2015). Influence of lipophilicity in O -acyl and O -alkyl derivatives of Juglone and Lawsone. A Structure-Activity Relationship study in the search for natural herbicide models. ResearchGate.
- Filo. (2024). Alkyl halides have been used as insecticides since the discovery of DDT i...
- Rock Chemicals, Inc. (2023). How Bromide Compounds Support Agrochemical Formulations.
- Jiang, H., et al. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. National Institutes of Health.
- Chemistry LibreTexts. (2020). 7.2: Common Uses of Alkyl Halides.
- Jiang, H., et al. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- Porciuncula, L.M., et al. (2020). Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. Repositorio.
- Chemistry LibreTexts. (2023). Introduction to Alkyl Halides.
- Porciuncula, L.M., et al. (2020). Characterization data and kinetic studies of novel lipophilic analogues from 2,4-dichlorophenoxyacetic acid and Propanil herbicides. National Institutes of Health.
- Chen, Q., et al. (2024). Repurposing of halogenated organic pollutants via alkyl bromide-catalysed transfer chlorination. PubMed.
- Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis.
- Bohrium. (2020). novel-lipophilic-analogues-from-2-4-d-and-propanil-herbicides-biological-activity-and-kinetic-studies.
- (2017). 35.2.1.5.7 Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities (Update 2017). ResearchGate.
- (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Books.
- PubChem. This compound.
- PubChem. (3S,4S)-3-bromo-4-methylheptane.
- Wang, Z., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PubMed Central.
- (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate.
- PubChem. 3-Bromo-4-methylhexane.
Sources
- 1. Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uautonoma.cl [repositorio.uautonoma.cl]
- 3. Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. books.rsc.org [books.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization data and kinetic studies of novel lipophilic analogues from 2,4-dichlorophenoxyacetic acid and Propanil herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific reactions of 3-Bromo-4-methylheptane enantiomers
Application Notes and Protocols
Topic: Stereospecific Reactions of 3-Bromo-4-methylheptane Enantiomers
Abstract
This technical guide provides a comprehensive overview of the stereospecific reactions of this compound enantiomers, a class of chiral secondary alkyl halides. The stereochemical outcome of nucleophilic substitution (SN2) and elimination (E2) reactions is critical in the fields of organic synthesis and drug development, where the three-dimensional structure of a molecule dictates its biological activity. This document details the underlying mechanistic principles, offers field-proven insights into controlling reaction pathways, and provides detailed, step-by-step protocols for achieving desired stereoisomeric products. The content is designed for researchers, scientists, and drug development professionals seeking to leverage stereospecific transformations in their work.
Foundational Principles: Chirality and Stereospecificity
This compound possesses two chiral centers at carbons C3 and C4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific spatial arrangement of the bromine atom and the methyl group defines the enantiomer and profoundly influences its reactivity in stereospecific reactions.
A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product.[1][2][3] This is a direct consequence of the reaction mechanism, where a single, defined pathway exists for a given stereoisomer. This contrasts with stereoselective reactions, where one stereoisomer is preferentially formed over others, but multiple pathways may be possible.[1][4][5] For secondary alkyl halides like this compound, the SN2 and E2 pathways are classic examples of stereospecific processes.
The Bimolecular Nucleophilic Substitution (SN2) Pathway
The SN2 reaction is a single-step, concerted mechanism. The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile, making it a second-order reaction.[6] The defining characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group.[7][8] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the C-Br bond's lowest unoccupied molecular orbital (LUMO), which is located on the backside of the carbon.[8][9]
This enforced backside attack results in a predictable and absolute inversion of configuration at the chiral center, often referred to as a Walden inversion.[9] Therefore, an (R)-enantiomer will yield an (S)-enantiomer, and vice versa, making the SN2 reaction a powerful tool for precise stereochemical control.[9][10][11]
The Bimolecular Elimination (E2) Pathway
Like the SN2 reaction, the E2 reaction is a concerted, single-step process with second-order kinetics.[12][13] However, instead of substitution, it results in the formation of an alkene. The stereospecificity of the E2 reaction is governed by the required geometry of its transition state. For the reaction to proceed, the β-hydrogen (a hydrogen on the carbon adjacent to the carbon with the leaving group) and the leaving group must be in an anti-periplanar conformation.[4][14][15][16] This means they must lie in the same plane and be oriented 180° apart.
This strict geometrical requirement means that only certain conformations of the starting material can undergo the E2 reaction. The specific stereochemistry of the starting enantiomer determines which β-hydrogen can align anti-periplanar to the bromine, which in turn dictates the geometry (E or Z) of the resulting alkene.[14][15][17][18]
Application Note I: Stereospecific SN2 Substitution of (3R,4S)-3-Bromo-4-methylheptane
Objective: To demonstrate the stereospecific inversion of configuration at the C3 chiral center of a this compound enantiomer using a strong, non-bulky nucleophile.
Causality of Experimental Design: To favor the SN2 pathway and minimize the competing E2 reaction, a strong nucleophile that is a relatively weak base is chosen. Sodium azide (NaN₃) is an excellent candidate. The reaction is performed in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), which solvates the cation (Na⁺) but not the nucleophile (N₃⁻), thereby enhancing its nucleophilicity.[19] As a secondary alkyl halide, this compound is susceptible to SN2 reactions, especially with unhindered nucleophiles.[6][20]
Reaction Scheme: (3R,4S)-3-bromo-4-methylheptane reacts with sodium azide to yield (3S,4S)-3-azido-4-methylheptane. Note the inversion at C3 (R becomes S) while the configuration at C4 remains unchanged.
Caption: SN2 reaction resulting in stereochemical inversion.
Protocol: SN2 Azide Substitution
Materials:
-
(3R,4S)-3-bromo-4-methylheptane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (3R,4S)-3-bromo-4-methylheptane and anhydrous DMSO.
-
Add sodium azide to the solution.
-
Equip the flask with a condenser and heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure azido product.
Self-Validation:
-
Confirmation of Structure: Use ¹H and ¹³C NMR spectroscopy to confirm the structure of the product.
-
Confirmation of Stereochemistry: Use polarimetry to measure the optical rotation. The change in the sign and/or magnitude of rotation compared to the starting material, correlated with standards or computational models, will confirm the inversion of configuration.
Data Summary: SN2 Substitution
| Parameter | Value |
| Substrate | (3R,4S)-3-bromo-4-methylheptane |
| Nucleophile | Sodium Azide (NaN₃) |
| Solvent | DMSO (polar aprotic) |
| Temperature | 60°C |
| Expected Product | (3S,4S)-3-azido-4-methylheptane |
| Stereochemical Outcome | Inversion of configuration at C3 |
Visualization: SN2 Mechanism Workflow
Caption: The concerted backside attack leads to inversion of configuration.
Application Note II: Stereospecific E2 Elimination of (3R,4S)-3-Bromo-4-methylheptane
Objective: To demonstrate the stereospecific formation of a single alkene isomer via the E2 elimination of a this compound enantiomer.
Causality of Experimental Design: To strongly favor the E2 pathway, a sterically hindered, strong base is required.[21] Potassium tert-butoxide (t-BuOK) is the classic choice; its bulkiness makes it a poor nucleophile, drastically inhibiting the competing SN2 reaction.[22] The reaction mechanism depends on the anti-periplanar alignment of a β-hydrogen and the bromine leaving group. For (3R,4S)-3-bromo-4-methylheptane, there are β-hydrogens at C2 and C4. Zaitsev's rule predicts that elimination will favor the more substituted alkene (from C4 deprotonation).[13] A Newman projection analysis is required to determine the product's stereochemistry. By rotating around the C3-C4 bond to place the H on C4 anti-periplanar to the Br on C3, the relative positions of the remaining substituents (propyl and methyl on C4, ethyl on C3) are fixed, leading to the formation of predominantly the (E)-alkene.
Reaction Scheme: (3R,4S)-3-bromo-4-methylheptane reacts with potassium tert-butoxide to yield (E)-4-methylhept-3-ene.
Caption: E2 reaction resulting in a specific alkene stereoisomer.
Protocol: E2 Elimination with a Bulky Base
Materials:
-
(3R,4S)-3-bromo-4-methylheptane (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve (3R,4S)-3-bromo-4-methylheptane in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide in portions, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using gas chromatography (GC) or TLC.
-
Upon completion (typically 1-2 hours), carefully quench the reaction by adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure (the product is volatile).
-
Purify the crude alkene via fractional distillation or preparative GC to yield the pure product.
Self-Validation:
-
Confirmation of Structure: Use ¹H and ¹³C NMR spectroscopy. The disappearance of the C-Br signals and the appearance of vinyl proton and carbon signals will confirm the elimination.
-
Confirmation of Stereochemistry: The coupling constant (J-value) between the vinyl protons in the ¹H NMR spectrum can distinguish between E (~15 Hz) and Z (~10 Hz) isomers. Nuclear Overhauser Effect (NOE) spectroscopy can also be used to confirm the spatial relationship of the substituents on the double bond.
Data Summary: E2 Elimination
| Parameter | Value |
| Substrate | (3R,4S)-3-bromo-4-methylheptane |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | THF |
| Temperature | 0°C to Room Temperature |
| Expected Major Product | (E)-4-methylhept-3-ene |
| Stereochemical Outcome | Stereospecific formation of the E-alkene |
Visualization: E2 Anti-Periplanar Requirement
Caption: The required anti-periplanar geometry dictates the product.
Summary and Concluding Remarks
The stereochemical fate of reactions involving this compound enantiomers is entirely dependent on the chosen reaction conditions, which dictate the operative mechanism.
-
For SN2 Substitution: Employ a strong, non-bulky nucleophile in a polar aprotic solvent to achieve a clean inversion of configuration.
-
For E2 Elimination: Employ a strong, sterically hindered base to ensure the stereospecific formation of an alkene, the geometry of which is determined by the anti-periplanar relationship between a β-hydrogen and the leaving group in the starting material.
Understanding and applying these principles allows for the precise and predictable synthesis of desired stereoisomers, a fundamental requirement in modern asymmetric synthesis and pharmaceutical development.
References
- Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Chemistry Steps.
- LibreTexts. (2022, October 4). 4.14: Stereochemistry in Elimination. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). Stereospecificity of E2 Elimination Reactions. Chemistry Steps.
- Chemistry Steps. (n.d.). SN2 Stereochemistry. Chemistry Steps.
- Chemistry Steps. (n.d.). SN2 vs E2. Chemistry Steps.
- SparkNotes. (n.d.). SN2 vs. E2. SparkNotes.
- The Organic Chemistry Tutor. (2020, December 21). Stereochemistry of E2 reaction [Video]. YouTube.
- Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry.
- JoVE. (2023, April 30). E2 Reaction: Stereochemistry and Regiochemistry [Video]. JoVE.
- JoVE. (2023, April 30). SN2 Reaction: Stereochemistry [Video]. JoVE.
- LibreTexts. (2020, May 30). 7.7: Stereochemistry of the SN2 Reaction. Chemistry LibreTexts.
- LibreTexts. (2023, January 22). Stereochemistry SN2 Reactions. Chemistry LibreTexts.
- Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry - S.
- LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts.
- Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry.
- Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Khan Academy. (n.d.). E2 elimination: Stereospecificity [Video]. Khan Academy.
- The Organic Chemistry Tutor. (2025, September 26). E2 Elimination: Stereospecificity [Video]. YouTube.
- Leah4sci. (2013, August 27). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution [Video]. YouTube.
- PubChem. (n.d.). (3R,4S)-1-bromo-3-ethyl-4-methylheptane. National Center for Biotechnology Information.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane. National Center for Biotechnology Information.
- LibreTexts. (2022, July 11). 8.5: Stereochemistry of the SN2 Reaction. Chemistry LibreTexts.
- Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. Pharmaguideline.
- Taylor & Francis. (n.d.). Stereospecific – Knowledge and References. Taylor & Francis.
- Khan Academy. (n.d.). E2 reactions [Video]. Khan Academy.
- LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Chemistry LibreTexts.
- LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane. National Center for Biotechnology Information.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereospecific and Stereoselective Reactions | Pharmaguideline [pharmaguideline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 5. Video: E2 Reaction: Stereochemistry and Regiochemistry [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 9. Video: SN2 Reaction: Stereochemistry [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Khan Academy [khanacademy.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. studley.ai [studley.ai]
- 21. SN2 vs E2 [chemistrysteps.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization of 3-Bromo-4-methylheptane
Welcome to the technical support center for the synthesis of 3-Bromo-4-methylheptane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Section 1: Synthesis Pathway Overview
The most reliable and common route to this compound is through the nucleophilic substitution of the hydroxyl group in its corresponding alcohol precursor, 4-methylheptan-3-ol. The choice of brominating agent is the most critical parameter, as it dictates the reaction mechanism and, consequently, the potential for side reactions.
The overall transformation is:
4-methylheptan-3-ol → this compound
This guide will focus on two primary methods: reaction with Phosphorus Tribromide (PBr₃) and reaction with Hydrobromic Acid (HBr).
Diagram 1: General Synthesis Workflow
Caption: High-level overview of the synthesis process.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of this compound.
FAQ 1: Choosing the Optimal Brominating Agent
Question: What is the best brominating agent for converting 4-methylheptan-3-ol to this compound to maximize yield and purity?
Answer: The choice between Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr) depends on your tolerance for potential side products and the stereochemical requirements of your synthesis. For a secondary alcohol like 4-methylheptan-3-ol, we strongly recommend using PBr₃.
The primary reason is that PBr₃ favors an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This pathway offers significant advantages:
-
Avoidance of Carbocation Rearrangements: The Sₙ2 reaction is a single, concerted step where the nucleophile attacks as the leaving group departs.[2][4] This avoids the formation of a carbocation intermediate, which is a major pitfall when using HBr.[4][5]
-
Stereochemical Control: The Sₙ2 mechanism proceeds with a predictable inversion of stereochemistry at the reaction center.[1][2][3]
In contrast, reacting a secondary alcohol with HBr typically proceeds via an Sₙ1 (unimolecular nucleophilic substitution) mechanism.[6][7] This pathway involves the formation of a secondary carbocation intermediate, which is prone to undesirable side reactions.[8]
Table 1: Comparison of Common Brominating Agents
| Feature | Phosphorus Tribromide (PBr₃) | Hydrobromic Acid (HBr) |
| Primary Mechanism | Sₙ2[2][4][5] | Sₙ1 for 2°/3° alcohols[7] |
| Carbocation Formation | No[4][5] | Yes |
| Risk of Rearrangement | Very Low[4][5] | High[8][9] |
| Stereochemistry | Inversion of configuration[1][3] | Racemization/Mixture[8] |
| Key Side Reactions | Minimal if temperature is controlled | Elimination (alkene formation), rearrangement[8][9] |
| Recommendation | Highly Recommended | Not recommended for this substrate |
FAQ 2: Low Yield due to Alkene Formation
Question: My post-reaction analysis (e.g., ¹H NMR) shows significant peaks corresponding to alkenes (4-methylhept-2-ene and 4-methylhept-3-ene). How can I prevent this elimination side reaction?
Answer: Alkene formation is a classic sign that an elimination reaction (E1 or E2) is competing with your desired substitution reaction (Sₙ1 or Sₙ2).[10][11] This is particularly problematic when using acidic conditions (like HBr) or high temperatures.
Causality:
-
E1 Pathway (with HBr): The carbocation intermediate formed in the Sₙ1 pathway can also be deprotonated by a weak base (like water or another alcohol molecule) to form an alkene.[12] This is a major competing pathway.[8]
-
E2 Pathway (with PBr₃): While less common, if the reaction temperature is too high, the bromide ion or other bases in the mixture can act as a Brønsted-Lowry base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, leading to an alkene.[13]
Troubleshooting Strategies:
-
Use PBr₃: As established, the Sₙ2 pathway of PBr₃ inherently minimizes the carbocation formation that facilitates E1 reactions.[5]
-
Strict Temperature Control: The reaction with PBr₃ is exothermic.[3] It is critical to add the PBr₃ slowly to the alcohol at a reduced temperature (e.g., 0 °C) to dissipate heat and prevent temperature spikes that favor elimination.
-
Use a Non-Nucleophilic Base (Optional with PBr₃): Adding a mild, non-nucleophilic base like pyridine can help scavenge any HBr that might form in situ, further suppressing acid-catalyzed elimination pathways.[2][5]
Diagram 2: Competing Substitution and Elimination Pathways
Caption: Sₙ1 and E1 pathways share a common carbocation intermediate.
FAQ 3: Isomeric Impurities Detected
Question: My GC-MS or NMR analysis indicates the presence of 2-Bromo-4-methylheptane or other isomeric bromides, not just the desired 3-Bromo product. Why is this happening?
Answer: The presence of rearranged isomers is a definitive sign that your reaction proceeded through a carbocation intermediate that underwent a hydride shift .[9][14] This is a common issue when using protic acids like HBr with secondary alcohols.[15]
Mechanistic Explanation:
-
Formation of a Secondary Carbocation: The reaction of 4-methylheptan-3-ol with HBr generates a secondary carbocation at the C3 position.
-
Hydride Shift: A hydrogen atom with its pair of electrons (a hydride ion) from the adjacent C4 carbon can migrate to the positively charged C3 carbon.
-
Formation of a More Stable Carbocation: This migration results in the formation of a more stable tertiary carbocation at the C4 position. While in this specific molecule the shift is from a secondary to another secondary carbocation, such rearrangements can still occur, leading to a mixture of products. In other systems, a shift to a tertiary carbocation is a very strong driving force.[12][16]
-
Nucleophilic Attack: The bromide ion can then attack this new carbocation, leading to the formation of rearranged isomeric products.[9]
Prevention is Key:
-
The most effective way to prevent carbocation rearrangements is to avoid forming a carbocation in the first place.
-
Utilize PBr₃. Its Sₙ2 mechanism bypasses the carbocation intermediate entirely, ensuring that the bromine atom is placed precisely where the hydroxyl group was located.[4][5]
FAQ 4: Purification and Characterization
Question: What is the recommended procedure for purifying the crude this compound and how can I confirm its identity?
Answer: Proper workup and purification are essential for obtaining a high-purity product. The primary impurity to remove is unreacted alcohol and any acidic byproducts.
Recommended Purification Protocol:
-
Quenching: Carefully and slowly pour the reaction mixture over ice water to quench any unreacted PBr₃ or HBr.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a nonpolar organic solvent like diethyl ether or dichloromethane. The alkyl bromide product will be in the organic layer.
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash with a saturated sodium chloride (brine) solution to help break up emulsions and remove bulk water.
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: After filtering off the drying agent and removing the solvent via rotary evaporation, purify the crude oil by fractional distillation under reduced pressure.[17] Alkyl halides are typically amenable to distillation.
Characterization: The identity and purity of this compound should be confirmed using spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The key signal will be a multiplet for the proton on the carbon bearing the bromine (CH -Br), expected to be downfield (around 3.5-4.5 ppm) due to the deshielding effect of the bromine. Other signals will correspond to the alkyl chain protons. |
| ¹³C NMR | The carbon attached to the bromine (C -Br) will have a characteristic chemical shift in the range of 40-60 ppm.[18] You should expect to see 8 distinct signals for the 8 unique carbons in the molecule. |
| GC-MS | A single major peak in the gas chromatogram indicates high purity. The mass spectrum should show the molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Section 3: Detailed Experimental Protocol
This protocol details the recommended procedure for synthesizing this compound using Phosphorus Tribromide to maximize yield and purity.
Protocol: Synthesis of this compound via PBr₃
Materials:
-
4-methylheptan-3-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-methylheptan-3-ol (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent elimination side products.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis shows complete consumption of the starting alcohol.
-
Workup:
-
Cool the flask back to 0 °C and slowly pour the reaction mixture over a stirred slurry of crushed ice.
-
Transfer the entire mixture to a separatory funnel. Separate the layers and collect the organic (ether) layer.
-
Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts.
-
-
Neutralization and Washing:
-
Wash the combined organic layers with cold, saturated NaHCO₃ solution until gas evolution ceases. Self-Validation Check: Test the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the organic layer with saturated brine solution.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, then filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude yellow oil by vacuum distillation to yield this compound as a clear, colorless liquid.
-
Section 4: References
-
Vertex AI Search. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved January 8, 2026.
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved January 8, 2026.
-
Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved January 8, 2026.
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved January 8, 2026.
-
OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved January 8, 2026.
-
Chemia. (2023, November 27). Bromination reactions with hydrogen bromide. Retrieved January 8, 2026.
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved January 8, 2026.
-
Kishan's Classes. (2025, July 21). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). YouTube. Retrieved January 8, 2026.
-
Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved January 8, 2026.
-
University of Calgary. (n.d.). Reaction of Alcohols with Hydrogen Halides. Retrieved January 8, 2026.
-
Chemistry Stack Exchange. (2017, June 8). Do secondary alcohols prefer to undergo SN1 or SN2 reactions when reacting with a strong acid?. Retrieved January 8, 2026.
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved January 8, 2026.
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved January 8, 2026.
-
BYJU'S. (n.d.). HBr Reaction. Retrieved January 8, 2026.
-
Lumen Learning. (n.d.). 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook. Retrieved January 8, 2026.
-
Dr. Roaa Majid. (2024, February 25). Formation of Carbocations. Retrieved January 8, 2026.
-
Simply Mechanisms. (2016, June 5). Elimination reaction 2 (2-bromobutane & ethanolic KOH). YouTube. Retrieved January 8, 2026.
-
MaChemGuy. (n.d.). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. YouTube. Retrieved January 8, 2026.
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved January 8, 2026.
-
Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved January 8, 2026.
-
Kjonaas, R. A., & Tucker, R. J. F. (n.d.). A Discovery-Based Experiment Involving Rearrangement in the Conversion of Alcohols to Alkyl Halides. Journal of Chemical Education. ACS Publications. Retrieved January 8, 2026.
-
eCampusOntario Pressbooks. (n.d.). 3.1.4 – SN1 vs SN2. Retrieved January 8, 2026.
-
Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?. r/OrganicChemistry. Retrieved January 8, 2026.
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved January 8, 2026.
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols (With Acid). Retrieved January 8, 2026.
-
Upstem Academy. (2023, January 29). Alkenes Elimination Reactions | Organic Chemistry. Retrieved January 8, 2026.
-
Chemguide. (n.d.). ELIMINATION MECHANISMS MENU. Retrieved January 8, 2026.
-
PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane. Retrieved January 8, 2026.
-
PubChem. (n.d.). This compound. Retrieved January 8, 2026.
-
PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane. Retrieved January 8, 2026.
-
Chemistry LibreTexts. (2020, July 1). 9.3: Preparation of alkyl halides and related (RX). Retrieved January 8, 2026.
-
The Organic Chemistry Tutor. (2021, February 13). Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents. YouTube. Retrieved January 8, 2026.
-
BenchChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved January 8, 2026.
-
OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. Organic Chemistry. Retrieved January 8, 2026.
-
Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Retrieved January 8, 2026.
-
Brainly.in. (2022, April 16). This compound structural formula. Retrieved January 8, 2026.
-
PubChem. (n.d.). 3-Bromo-4-ethylheptane. NIH. Retrieved January 8, 2026.
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 8, 2026.
-
SpectraBase. (n.d.). 3-Methylheptane - Optional[13C NMR] - Chemical Shifts. Retrieved January 8, 2026.
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 4. orgosolver.com [orgosolver.com]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. upstemacademy.com [upstemacademy.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. scribd.com [scribd.com]
- 18. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Grignard Formation with 3-Bromo-4-methylheptane
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from sterically hindered secondary alkyl halides, specifically focusing on 3-Bromo-4-methylheptane. Here, we move beyond textbook procedures to address the nuanced realities of the laboratory, providing in-depth troubleshooting and field-proven solutions.
The Challenge: Steric Hindrance and Competing Pathways in this compound
The formation of a Grignard reagent from this compound is a non-trivial task. The secondary nature of the bromide, coupled with the bulky alkyl groups adjacent to the reaction center, presents significant steric hindrance. This steric impediment slows the desired insertion of magnesium and promotes alternative, yield-reducing reaction pathways.
The generally accepted mechanism for Grignard formation involves a single electron transfer (SET) from the magnesium surface to the alkyl halide.[1][2] This forms a radical anion that fragments into an alkyl radical and a halide anion. A second SET event or radical recombination with the surface then forms the organomagnesium species. With hindered substrates like this compound, this process can be sluggish and susceptible to side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of (4-methylheptan-3-yl)magnesium bromide in a practical question-and-answer format.
Q1: My Grignard reaction with this compound refuses to start. I've added my halide to the magnesium turnings, but see no signs of initiation. What are the immediate troubleshooting steps?
A1: Failure to initiate is the most common hurdle, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of trace moisture. [3][4] Here’s a systematic approach to overcome this initial barrier:
-
Magnesium Quality and Activation: The shiny appearance of new magnesium turnings can be deceptive; a thin, invisible layer of MgO is always present.[5] Activation is non-negotiable for challenging substrates.
-
Mechanical Activation: In an inert atmosphere (glovebox or under a strong flow of argon), vigorously stir the magnesium turnings or gently crush them with a glass rod to expose fresh metal surfaces.[6]
-
Chemical Activation: This is often the most effective method.
-
Iodine (I₂): Add a single, small crystal of iodine to the flask containing the magnesium and solvent.[7] The disappearance of the characteristic brown/purple color is a classic indicator of initiation.[4]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. Its reaction with magnesium is rapid, producing visible bubbles of ethylene gas and etching the magnesium surface.[5][8]
-
-
-
Rigorous Anhydrous Conditions: Grignard reagents are potent bases and are readily destroyed by water.[9][10]
-
Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a positive pressure of inert gas (Argon or Nitrogen).[3]
-
Solvent: Use freshly distilled, anhydrous ether or THF.[9] Tetrahydrofuran (THF) is often preferred for secondary halides as its higher boiling point allows for gentle heating to facilitate initiation and its greater solvating power can stabilize the Grignard reagent.[11]
-
Starting Material: Ensure the this compound is anhydrous. If in doubt, it can be passed through a short plug of activated alumina.[9]
-
-
Initiation Tricks of the Trade:
-
"A Little Bit of Product": If you have a previously successful batch of the Grignard reagent, adding a small amount to the new reaction can initiate it.[8]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help disrupt the MgO layer and promote initiation.[5]
-
Gentle Heating: A gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Be cautious, as once initiated, the reaction can become highly exothermic.[3]
-
Q2: The reaction initiated, but my yield is consistently low, and I've isolated a significant amount of a high-boiling point byproduct. What is happening and how can I fix it?
A2: This is a classic sign of Wurtz coupling, a major side reaction where the formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a dimer (R-R). [12][13] In this case, the byproduct is likely 5,6-dimethyldecane. This is particularly problematic with hindered secondary halides.
Strategies to Minimize Wurtz Coupling:
| Strategy | Rationale |
| Slow, Controlled Addition | Maintain a very low concentration of the this compound in the reaction flask by adding it dropwise from an addition funnel. This minimizes the chance of a newly formed Grignard molecule encountering an unreacted bromide.[3][14] |
| Temperature Management | While some initial heating may be necessary, once the reaction is established, maintain a gentle reflux. Excessive heat can accelerate the rate of Wurtz coupling.[12][15] |
| Solvent Choice | 2-Methyltetrahydrofuran (2-MeTHF) has been shown in some cases to suppress Wurtz coupling compared to THF or diethyl ether.[9] |
| Highly Reactive Magnesium | The use of "Rieke Magnesium," a highly reactive form of magnesium, can allow the reaction to proceed at lower temperatures, thereby reducing the rate of side reactions.[16][17][18] |
Visualizing the Competing Pathways
Caption: Competing pathways in Grignard reagent formation.
Q3: I've heard about using "Turbo Grignards." Is this applicable for this compound and what is the advantage?
A3: Yes, the "Turbo Grignard" reagent, which involves the addition of lithium chloride (LiCl), could be beneficial. LiCl is believed to break up the dimeric and oligomeric clusters of the Grignard reagent in solution.[19] This leads to a more reactive, monomeric species. Additionally, LiCl can help to solubilize passivating MgX₂ salts from the magnesium surface, keeping it active.
Protocol for "Turbo Grignard" Formation:
-
Rigorously dry LiCl under high vacuum with heating.[19]
-
Add the dried LiCl (typically 1.0 equivalent relative to the alkyl halide) to the flask with the magnesium turnings before adding the solvent.
-
Proceed with the Grignard formation as you normally would, with slow addition of the this compound.
The enhanced reactivity of the "Turbo Grignard" may allow the reaction to proceed more efficiently at lower temperatures, further minimizing side reactions.
Experimental Protocols
Protocol 1: Chemical Activation of Magnesium Turnings
This protocol should be performed under an inert atmosphere (Nitrogen or Argon).
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (1.2 equivalents).[20]
-
Activation: Add a single crystal of iodine. The flask may be gently warmed to sublime the iodine, which will etch the magnesium surface.[20] Alternatively, add 1,2-dibromoethane (approx. 5 mol%) and stir. Observe for ethylene evolution.
-
Solvent Addition: Add anhydrous THF via a cannula or syringe to cover the magnesium.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the addition funnel. Add a small portion (approx. 10%) to the magnesium suspension.
-
Confirmation: Look for signs of reaction: disappearance of the iodine color, gentle bubbling, or a slight exotherm. If the reaction does not start, apply gentle heat or sonicate.
-
Controlled Addition: Once initiated, add the remainder of the this compound solution dropwise at a rate sufficient to maintain a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting solution should be cloudy and greyish-brown.
Visualizing the Workflow
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 17. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 18. 镁 制备 Highly Reactive Rieke® Metal, suspension, 2.5 g in THF | Sigma-Aldrich [sigmaaldrich.com]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-methylheptane
Welcome to the technical support center for 3-Bromo-4-methylheptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this chiral alkyl halide. We provide field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: My final product shows multiple peaks on GC-MS analysis, even after fractional distillation.
Question: I've performed a fractional distillation on my crude this compound, but the GC-MS analysis still indicates the presence of significant impurities with very similar mass spectra. What are these impurities, and why didn't distillation remove them?
Probable Cause: The most likely culprits are diastereomers. This compound has two chiral centers (at carbons 3 and 4), which means it can exist as four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Diastereomers are stereoisomers that are not mirror images of each other and often have very similar physical properties, including nearly identical boiling points.
Fractional distillation separates compounds based on differences in their boiling points.[1][2] While it can be effective for removing solvents or impurities with significantly different volatilities, it is often insufficient to separate diastereomers whose boiling points may differ by less than a few degrees Celsius.[3][4] Other potential impurities could include regioisomers from the bromination reaction or elimination byproducts (alkenes).
Proposed Solution: Flash Column Chromatography To separate diastereomers and other closely-related isomers, you must use a technique that exploits differences in their polarity and interaction with a stationary phase.[5] Flash column chromatography is the method of choice for this challenge.[6][7]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis (Method Development): Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[7]
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various non-polar solvent systems (e.g., hexanes, heptane, or mixtures with a small amount of ethyl acetate or dichloromethane).
-
The ideal solvent system will show good separation between the spots (Rf values between 0.2 and 0.5) corresponding to your desired product and the impurities.
-
-
Column Preparation (Wet Method):
-
Select a glass column of appropriate size for your sample amount (a general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight).
-
Place a small plug of glass wool or a fritted disk at the bottom of the column.[7][8]
-
Prepare a slurry of silica gel in your chosen non-polar eluent. Stir to remove air bubbles.[8]
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.[8]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Issue 2: The yield of my purified product is very low after chromatography, and it appears to have degraded.
Question: After performing column chromatography on silica gel, my final yield is much lower than expected. ¹H-NMR analysis of the purified product suggests the presence of alkenes. What happened?
Probable Cause: this compound, being a secondary alkyl halide, is susceptible to elimination reactions (E1 and E2) to form various alkene isomers. Silica gel, while widely used, is slightly acidic and can act as a catalyst for this elimination, especially if the compound remains on the column for an extended period. This degradation pathway is a common cause of yield loss during chromatographic purification of alkyl halides.
Proposed Solution: Deactivation of Silica Gel and Swift Elution To mitigate degradation, the acidity of the silica gel can be neutralized, and the chromatography should be performed as quickly as possible.
Preventative Workflow:
-
Silica Gel Neutralization:
-
Prepare a slurry of your silica gel in the chosen non-polar solvent.
-
Add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), to the slurry.
-
Stir the slurry for 15-20 minutes before packing the column. This deactivates the acidic sites on the silica surface.
-
-
Optimize Elution Speed:
-
Use flash chromatography rather than gravity chromatography to minimize the residence time of the compound on the column.[6]
-
Ensure your chosen solvent system provides a reasonable elution rate (Rf of ~0.3-0.4), so the product does not spend excessive time adsorbed to the stationary phase.
-
-
Alternative: Alumina Chromatography:
-
If degradation persists, consider using neutral alumina as the stationary phase instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds. Method development with TLC on alumina plates would be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
The purity of this compound should be assessed using a combination of techniques to get a complete picture of its chemical and isomeric composition.
| Analytical Technique | Purpose & Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating volatile compounds and identifying impurities based on their mass-to-charge ratio. Can often resolve diastereomers.[10] | Requires the compound to be thermally stable. Co-eluting isomers may be difficult to quantify individually. |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating compounds based on polarity.[11][12] Can be used with various detectors (e.g., UV, RI) and is suitable for non-volatile impurities. | This compound lacks a strong UV chromophore, so a Refractive Index (RI) detector may be necessary, which is often less sensitive. |
| Quantitative ¹H-NMR (qNMR) | Provides structural confirmation and can determine purity with high accuracy by integrating the signals of the target compound against a certified internal standard.[10][13] | May not distinguish between diastereomers unless their proton signals are sufficiently resolved, which may require a high-field NMR spectrometer. |
Q2: Is fractional distillation ever a suitable primary purification method for this compound?
Fractional distillation is most effective when separating liquids with a boiling point difference of less than 70 °C.[3] It can be a valuable initial purification step to remove gross impurities, such as residual solvents or unreacted starting materials with significantly different boiling points. However, due to the likely presence of diastereomers with very similar boiling points, it will almost certainly not be sufficient to achieve high isomeric purity.[4]
Workflow Diagram: Purification Strategy Selection
Caption: Decision workflow for purifying this compound.
Q3: How should I store purified this compound?
Like many alkyl halides, this compound can be sensitive to light and heat, which can promote decomposition over time. For long-term storage, it should be kept in an amber glass vial or a container protected from light, preferably under an inert atmosphere (nitrogen or argon), and stored in a refrigerator or freezer to minimize degradation.
References
- Column Chromatography.
- Column chrom
- (3S,4S)-3-bromo-4-methylheptane. PubChem. [Link]
- Fractional distill
- Column Chromatography Theory. Chemistry Online @ UTSC. [Link]
- Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
- What is Fractional Distill
- Column chrom
- This compound. PubChem. [Link]
- 3-Bromo-4,5-dimethylheptane. PubChem. [Link]
- column chromatography & purification of organic compounds. ChemHelp ASAP via YouTube. [Link]
- 5.
- 3-Bromo-4-methylhexane. PubChem. [Link]
- Fractional Distillation. LearnStalk Chemistry via YouTube. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- 3,4-Dibromo-4-methylheptane. PubChem. [Link]
- (3R,4S)-1-bromo-3-ethyl-4-methylheptane. PubChem. [Link]
- This compound structural formula. Brainly.in. [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
- 3-bromo-4-aminotoluene. Organic Syntheses. [Link]
- Method of preparing 3-bromo-4-methylaniline.
- Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]
- (3R,4R)-3-bromo-4-methylheptane. PubChem. [Link]
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. columbia.edu [columbia.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 3-Bromo-4-methylheptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for identifying impurities in 3-bromo-4-methylheptane by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR data effectively. It provides in-depth, experience-based answers to common questions and challenges encountered during the analysis of this alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: this compound has two chiral centers (at C3 and C4), meaning it can exist as a mixture of diastereomers. This complexity is crucial to remember, as it often results in more signals or broader multiplets than a simplified analysis would predict. The precise chemical shifts can vary slightly depending on the diastereomeric ratio and the solvent used.
Below are predicted chemical shifts for the main diastereomeric pair. These values serve as a reliable starting point for spectral assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes on ¹H Signal |
| 1 | ~0.92 (t) | ~13.9 | Triplet, -CH₃ of propyl group |
| 2 | ~1.30-1.55 (m) | ~20.6 | Complex multiplet, -CH₂- |
| 3 | ~1.25-1.55 (m) | ~30.8 | Complex multiplet, -CH₂- |
| 4 | ~1.60-1.80 (m) | ~39.5 | Multiplet, methine proton |
| 4-CH₃ | ~0.88 (d) | ~15.2 | Doublet, methyl group |
| 5 | ~4.15 (ddd) | ~65.5 | Key Signal: Downfield methine proton attached to Bromine |
| 6 | ~1.85-2.05 (m) | ~28.5 | Multiplet, diastereotopic protons of -CH₂- |
| 7 | ~1.05 (t) | ~11.5 | Triplet, -CH₃ of ethyl group |
Predictions are generated using standard NMR prediction algorithms and are subject to variation. Experimental verification is essential.[1][2][3][4]
Q2: My NMR spectrum for this compound looks very crowded and complex in the alkyl region. Is this normal?
A2: Yes, this is entirely normal and expected. The complexity arises from two main factors:
-
Diastereomers: As mentioned in A1, your sample is likely a mixture of (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R) diastereomers. These compounds have distinct, albeit very similar, magnetic environments. This results in overlapping multiplets and makes first-order splitting analysis (the simple n+1 rule) difficult.
-
Diastereotopic Protons: The methylene protons at position 6 (the -CH₂- group adjacent to the bromine-bearing carbon) are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other, further complicating the spectrum.
Q3: What are the most common types of impurities I should look for?
A3: Impurities typically originate from the synthesis or degradation of the product. The most common classes are:
-
Unreacted Starting Material: The precursor alcohol, 4-methyl-3-heptanol , is a very common impurity.
-
Elimination Byproducts: Base- or heat-induced elimination can form alkene isomers, such as 4-methylhept-3-ene .
-
Solvent Residues: Solvents used during the reaction or purification (e.g., diethyl ether, hexanes, ethyl acetate, dichloromethane) are frequently observed.[5][6][7][8]
-
Water: Often present in the NMR solvent or sample, appearing as a broad singlet.[5][8]
Troubleshooting Guide: Investigating Unexpected Peaks
This section provides a systematic approach to identifying unknown signals in your NMR spectra.
Workflow for Impurity Identification
The following diagram outlines a logical workflow for troubleshooting unexpected peaks in your NMR spectrum.
Caption: Troubleshooting workflow for NMR impurity analysis.
Problem 1: I see a multiplet around 3.6 ppm in my ¹H NMR spectrum.
Cause & Identification: This signal is highly characteristic of the methine proton (-CH-OH) in the starting material, 4-methyl-3-heptanol . The C-O bond is less deshielding than the C-Br bond, causing this proton to appear upfield from the product's key signal (~4.15 ppm).
Confirmation Protocol: The D₂O Shake Experiment The most definitive way to confirm the presence of an alcohol is to identify the exchangeable -OH proton.
-
Acquire Standard ¹H NMR: Run a standard proton NMR of your sample in CDCl₃. Note the chemical shift of the suspected -OH peak (often a broad singlet).
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again.
-
Analyze: The proton of the -OH group will exchange with deuterium from the D₂O. As a result, the -OH signal will disappear or be significantly reduced in intensity, confirming the presence of the alcohol impurity.[9]
Table 2: Key NMR Signals for 4-methyl-3-heptanol Impurity [10][11][12]
| Impurity | Key ¹H Signal (ppm) | Characteristic ¹³C Signal (ppm) |
| 4-methyl-3-heptanol | ~3.6 (m, -CH -OH) and a broad -OH signal | ~75 (-C H-OH) |
Problem 2: My spectrum shows unexpected signals in the 5.0 - 6.0 ppm range.
Cause & Identification: Signals in this region are characteristic of vinylic protons (H-C=C) and strongly suggest the presence of an elimination byproduct , such as 4-methylhept-2-ene or 4-methylhept-3-ene. These are formed when a base (or heat) removes HBr from the alkyl halide.
-
¹H NMR: Look for complex multiplets between 5.0 and 6.0 ppm.
-
¹³C NMR: The presence of alkene carbons will be confirmed by signals in the 120-140 ppm range.
Problem 3: I see sharp, uncoupled singlets that I cannot assign to my product.
Cause & Identification: These are almost always residual solvents from the reaction or purification, or the residual proton signal from the deuterated NMR solvent itself. Consulting a reference table is the fastest way to identify them.[5][6][7][8][13]
Table 3: Common Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Chloroform (residual CHCl₃) | 7.26 | 77.16 |
| Water | ~1.56 (broad s) | N/A |
| Acetone | 2.17 | 30.87, 206.72 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 66.13, 15.26 |
| Dichloromethane | 5.30 | 54.00 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 171.09, 60.48, 21.03, 14.19 |
| Hexane / Heptane | ~1.25 (m), ~0.88 (m) | Multiple signals ~14-32 |
| Silicone Grease | ~0.07 (s) | ~1.16 |
Source: Adapted from Gottlieb, H. E.; et al. J. Org. Chem. 1997, 62, 7512-7515 and Fulmer, G. R.; et al. Organometallics 2010, 29, 2176-2179.[5][6][8]
Problem 4: My baseline is distorted ("rolling") or my peaks are broad.
Cause & Identification: These are common instrumental or sample preparation issues.
-
Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause of broad peaks and poor lineshape. Re-shimming the spectrometer is required.[14][15][16][17]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.[9][16]
-
Undissolved Solids: Particulate matter in the NMR tube will severely degrade shimming performance. Ensure your sample is fully dissolved. If necessary, filter it through a small plug of cotton or glass wool in a Pasteur pipette.[14][16]
Advanced Troubleshooting: Differentiating Isomers
If you suspect the presence of a regioisomer (e.g., 4-bromo-4-methylheptane, which could form via carbocation rearrangement), differentiating it from your desired product and other impurities can be challenging with 1D NMR alone.
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. PROSPRE [prospre.ca]
- 4. Visualizer loader [nmrdb.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. 4-Methyl-3-heptanol | C8H18O | CID 26989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Heptanol, 4-methyl- [webbook.nist.gov]
- 12. 3-Heptanol, 4-methyl- [webbook.nist.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 15. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Improving Regioselectivity in Reactions of 3-Bromo-4-methylheptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the regioselectivity of reactions involving 3-bromo-4-methylheptane. As a secondary alkyl halide with distinct β-hydrogens, controlling the outcome of its reactions, particularly elimination, is a common challenge requiring precise control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound when treated with a base?
When this compound, a secondary alkyl halide, is subjected to basic conditions, it can undergo two primary competing reactions: substitution (SN2) and elimination (E2).[1][2] The outcome is highly dependent on the nature of the base/nucleophile, solvent, and temperature.[2][3]
-
Substitution (SN2): A strong, non-bulky nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide to form a new bond. This pathway is favored by good nucleophiles that are weak bases and polar aprotic solvents.[3][4]
-
Elimination (E2): A strong base abstracts a proton (β-hydrogen) from a carbon adjacent to the one bearing the bromine. This occurs in a concerted, single-step mechanism where the C-H bond is broken, a C=C double bond is formed, and the bromide leaving group departs.[5][6] Higher temperatures generally favor elimination over substitution.[7]
Q2: What are the possible alkene products from the E2 elimination of this compound?
This compound has two distinct sets of β-hydrogens, leading to the formation of two constitutional isomers. The regioselectivity of the reaction depends on which β-hydrogen is abstracted by the base.[8][9]
-
Abstraction of the hydrogen at C4: This leads to the formation of 4-methylhept-3-ene , a tri-substituted alkene. This is known as the Zaitsev product .
-
Abstraction of a hydrogen at C2: This leads to the formation of 4-methylhept-2-ene , a di-substituted alkene. This is known as the Hofmann product .
Caption: Workflow for maximizing the Zaitsev elimination product.
Experimental Protocol: Zaitsev-Selective Elimination
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Add sodium ethoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using TLC or GC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which will be enriched in 4-methylhept-3-ene.
Problem 2: My goal is the Hofmann product (4-methylhept-2-ene), but the Zaitsev isomer is the major product.
Root Cause Analysis: The base being used is not sterically hindered enough to prevent the abstraction of the internal β-hydrogen.
Corrective Actions:
-
Choice of Base: You must use a bulky, sterically hindered base. The most common and effective choice is potassium tert-butoxide (KOtBu). [10][11]Its large size effectively blocks it from accessing the C4 proton, forcing it to deprotonate the more accessible C2 position. [12]2. Solvent: Use a solvent that can accommodate the bulky base, such as tert-butanol (t-BuOH) or a polar aprotic solvent like tetrahydrofuran (THF).
-
Temperature: The reaction can often be run effectively at room temperature or with gentle heating.
| Base | Steric Profile | Major Product | Typical Zaitsev:Hofmann Ratio |
| Sodium Ethoxide (NaOEt) | Small | Zaitsev (4-methylhept-3-ene) | ~80:20 |
| Potassium tert-Butoxide (KOtBu) | Bulky | Hofmann (4-methylhept-2-ene) | ~25:75 |
Experimental Protocol: Hofmann-Selective Elimination
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (1.5 eq) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in THF to the cooled base solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a nonpolar solvent like hexane, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, now enriched in 4-methylhept-2-ene.
Problem 3: I am getting a significant amount of the substitution (SN2) product instead of my desired alkene.
Root Cause Analysis: The reaction conditions are favoring the nucleophilic substitution pathway over elimination. This is common for secondary alkyl halides, especially if the base is also a good nucleophile and the temperature is too low. [3] Corrective Actions:
-
Enhance Basicity over Nucleophilicity: Ensure your chosen reagent is a strong, non-nucleophilic base. Bulky bases like KOtBu are excellent for this purpose as their steric hindrance makes them poor nucleophiles but effective bases. [1]2. Increase Temperature: Elimination reactions have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the reaction temperature will significantly favor the E2 pathway over the SN2 pathway. [2][7]3. Solvent Choice: While polar aprotic solvents can increase the rate of SN2 reactions, using a solvent like tert-butanol for a bulky base can help promote elimination. [3]For small bases, a polar protic solvent like ethanol is standard for E2 reactions. The choice should be paired with the base to optimize for elimination. Strong solvation of a base can weaken it, potentially shifting the balance towards SN2, so conditions must be carefully controlled. [13][14][15]
References
- E2 Regio and Stereochemistry, OpenOChem Learn. [Link]
- Nuggets of Knowledge for Chapter 10 – Alkyl Halides II, Utah Tech University. [Link]
- How Solvation Influences the SN2 versus E2 Competition, The Journal of Organic Chemistry. [Link]
- How Solvation Influences the SN2 versus E2 Competition, PubMed Central. [Link]
- 8.1: E2 Reaction, Chemistry LibreTexts. [Link]
- Alkyl Halide Reaction Map And Summary, Master Organic Chemistry. [Link]
- Elimination Reactions of Alkyl Halides, Michigan St
- (PDF)
- Why do polar aprotic solvents favour SN2 over E2?, Chemistry Stack Exchange. [Link]
- E2 Regioselectivity in Elimin
- Differentiating between E1 and E2 Reactions: Strength of Base & Regioselectivity, YouTube. [Link]
- Deciding SN1/SN2/E1/E2 - The Solvent, Master Organic Chemistry. [Link]
- Alkyl Halide Reactions: Substitutions & Eliminations, Organic Chemistry Class Notes. [Link]
- Zaitsev Rule - Regioselectivity of E2 Elimination with Practice, Chemistry Steps. [Link]
- Predict Substitution vs Elimination for a Tertiary Alkyl Halides, YouTube. [Link]
- Elimin
- The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?, Master Organic Chemistry. [Link]
- 2.4: Hofmann's Rule and Zaitsev's Rule, Chemistry LibreTexts. [Link]
- Episode 22: Zaitsev vs Hoffman elimin
- 11.7: Elimination Reactions - Zaitsev's Rule, Chemistry LibreTexts. [Link]
- ELIMINATION REACTIONS - E2 & E1 REACTIONS | REGIOSELECTIVITY | STEREOSELECTIVITY (FULL TUTORIAL), YouTube. [Link]
- 8.5. Elimination reactions, Organic Chemistry 1: An open textbook. [Link]
- This compound, PubChem. [Link]
- Predict the elimination products of the following reactions, Pearson+. [Link]
- (3S,4S)-3-bromo-4-methylheptane, PubChem. [Link]
- (3R,4S)-1-bromo-3-ethyl-4-methylheptane, PubChem. [Link]
- How many alkenes are formed by E2 elimination of HBr from 3-bromo-3,4-dimethylhexane using a strong base such as sodium methoxide?, Quora. [Link]
- Elimination by the E2 mechanism, Chemistry LibreTexts. [Link]
- Let's Draw: Regioselektivität vs. Stabilität und Reaktivität bei der radikalischen Substitution, YouTube. [Link]
- 3-Bromo-4-ethylheptane, PubChem. [Link]
- 4-Bromo-3-methylheptane, PubChem. [Link]
- Arzneistoff der Woche Alkohole Eliminierungen, Goethe University Frankfurt. [Link]
- Die Beta-Eliminierung von Halogenalkanen zu Alkenen, YouTube. [Link]
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. coconote.app [coconote.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling the Synthesis of 3-Bromo-4-methylheptane
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 3-bromo-4-methylheptane. We will explore the most reliable synthetic routes for scale-up, focusing on stereochemical control and impurity mitigation. This document is structured as a practical support center, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.
Synthesis Strategy Overview
The synthesis of this compound is most reliably achieved via a two-step process starting from commercially available precursors. This route is superior to direct bromination of 4-methylheptane, which lacks regioselectivity and results in a complex mixture of isomeric products, posing significant purification challenges during scale-up[1][2].
Our recommended pathway involves:
-
Step 1: Grignard Synthesis of 4-Methyl-3-heptanol. The carbon skeleton is constructed via a Grignard reaction between a 2-pentylmagnesium bromide and propanal[3][4]. This reaction creates the precursor alcohol with the correct connectivity.
-
Step 2: Bromination of 4-Methyl-3-heptanol. The secondary alcohol is then converted to the target alkyl bromide. For this critical step, we will focus on reagents that minimize side reactions and preserve stereochemical integrity where required.
The entire workflow is depicted below.
Caption: Recommended two-step synthesis workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-heptanol
This protocol is adapted from established Grignard synthesis procedures[3][5].
Materials:
-
Magnesium turnings
-
2-Bromopentane
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and an addition funnel.
-
Add magnesium turnings (1.2 molar equivalents) and anhydrous diethyl ether to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small portion of 2-bromopentane (1.0 molar equivalent, dissolved in anhydrous ether) via the addition funnel. If the reaction does not initiate (cloudiness, bubbling), add a small crystal of iodine.
-
Once initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent to 0°C using an ice bath.
-
Add a solution of propanal (1.0 molar equivalent) in anhydrous ether dropwise via the addition funnel, maintaining the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield 4-methyl-3-heptanol as a clear liquid[3].
-
Protocol 2: Synthesis of this compound via PBr₃
This protocol utilizes phosphorus tribromide, which is ideal for converting secondary alcohols to alkyl bromides with high fidelity and stereochemical inversion[6][7].
Materials:
-
4-Methyl-3-heptanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-neck round-bottom flask with a magnetic stirrer and an addition funnel, under an inert atmosphere.
-
Dissolve 4-methyl-3-heptanol (1.0 molar equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
-
PBr₃ Addition:
-
Add phosphorus tribromide (PBr₃, ~0.4 molar equivalents) dropwise via the addition funnel. The reaction is exothermic, so maintain the temperature at 0°C throughout the addition[8].
-
After addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS indicates completion.
-
-
Workup and Purification:
-
Cool the mixture back to 0°C and slowly pour it over ice-cold water to quench the excess PBr₃.
-
Transfer to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.
Question: My yield of this compound is significantly lower than expected. What are the likely causes?
Answer: Low yield can stem from several factors. Use the following decision tree to diagnose the issue:
Caption: Troubleshooting decision tree for low reaction yield.
Question: My NMR spectrum shows multiple sets of peaks, suggesting I have a mixture of isomeric bromides. Why did this happen?
Answer: This is a classic sign of carbocation rearrangement. This issue arises if you used a brominating agent like hydrobromic acid (HBr) instead of PBr₃[9][10]. The mechanism with HBr on a secondary alcohol can proceed via an Sₙ1 pathway, which involves a secondary carbocation intermediate[11][12]. This carbocation can rearrange via a hydride shift to a more stable tertiary carbocation, leading to the formation of 4-bromo-4-methylheptane as a major impurity.
-
Causality: PBr₃ is the preferred reagent because it reacts via an Sₙ2 mechanism[13][14]. This pathway does not involve a carbocation intermediate, thus completely avoiding the possibility of rearrangement and ensuring the formation of a single constitutional isomer[7].
Question: I see a significant amount of an alkene byproduct. How can I avoid this?
Answer: Alkene formation (4-methyl-3-heptene) is the result of an E2 elimination reaction, which competes with the desired Sₙ2 substitution. This is particularly problematic under two conditions:
-
High Temperatures: The E2 pathway is favored entropically at higher temperatures. It is critical to maintain low temperatures (0°C) during the addition of PBr₃ and the initial reaction phase[8].
-
Steric Hindrance: While 4-methyl-3-heptanol is a secondary alcohol, significant steric bulk around the reaction center can hinder the Sₙ2 backside attack, making elimination more competitive.
To mitigate this, ensure efficient cooling during scale-up and consider using a non-coordinating solvent.
Frequently Asked Questions (FAQs)
Q1: Can I use HBr instead of PBr₃ for this conversion? It's a cheaper reagent.
A1: While technically possible, using HBr is strongly discouraged for scaling up the synthesis of this specific molecule. As detailed in the troubleshooting section, HBr can promote carbocation rearrangements, leading to a mixture of 3-bromo and 4-bromo isomers that are very difficult to separate by distillation due to similar boiling points[10][15]. The added cost of PBr₃ is justified by the significantly higher purity of the crude product, which simplifies purification and increases the overall yield of the desired isomer.
| Feature | HBr / H₂SO₄ | PBr₃ |
| Mechanism | Sₙ1 / Sₙ2 Mix[9] | Sₙ2[13] |
| Carbocation Rearrangement | High Risk[10] | No Risk[6] |
| Stereochemistry | Racemization (if Sₙ1)[15] | Inversion[14] |
| Byproducts | Water, Sulfates | Phosphorous Acid (H₃PO₃)[6] |
| Scale-Up Recommendation | Not Recommended | Highly Recommended |
Q2: How critical is stereochemistry in this synthesis?
A2: The importance of stereochemistry depends entirely on the final application. Many biologically active molecules, including pharmaceuticals and pheromones, have activity that is specific to a single stereoisomer[16][17]. If your starting 4-methyl-3-heptanol is enantiomerically pure (e.g., (3S,4S)-4-methyl-3-heptanol), using PBr₃ is essential. The Sₙ2 mechanism will predictably lead to an inversion of configuration at the C-3 position, yielding (3R,4S)-3-bromo-4-methylheptane[6][14]. Using HBr would likely lead to racemization via an Sₙ1 pathway, destroying the stereochemical purity.
Q3: What are the primary safety concerns when working with phosphorus tribromide (PBr₃) at scale?
A3: PBr₃ is a hazardous reagent that requires careful handling.
-
Reactivity with Water: It reacts violently with water and alcohols in an exothermic manner, releasing corrosive hydrogen bromide (HBr) gas[6][18]. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere.
-
Corrosivity: PBr₃ and its hydrolysis product, HBr, are highly corrosive to skin, eyes, and the respiratory tract[18]. Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles[19].
-
Workup Hazard: The byproduct of the reaction is phosphorous acid (H₃PO₃). During workup and distillation, be aware that phosphorous acid can decompose at temperatures above ~160°C to produce phosphine (PH₃), a highly toxic and pyrophoric gas that can cause explosions upon contact with air[6]. Therefore, vacuum distillation is mandatory to keep temperatures low.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z) and assess purity by checking for the presence of starting material or isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound. The splitting patterns and chemical shifts will be distinct from any rearranged isomers like 4-bromo-4-methylheptane.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the broad -OH stretch from the starting alcohol (~3300 cm⁻¹) and the presence of C-Br stretching vibrations.
References
- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
- ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol.
- BYJU'S. (n.d.). PBr3 Reaction.
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.
- University of Calgary. (n.d.). Ch4 : Radical halogenation of Alkanes.
- Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.
- Chemistry LibreTexts. (2023). Halogenation of Alkanes.
- Wikipedia. (n.d.). Phosphorus tribromide.
- Master Organic Chemistry. (2015). PBr3 and SOCl2.
- Ponder, J. W. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab.
- PubMed. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali.
- ACS Publications. (n.d.). Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Two easily synthesized insect pheromones. Journal of Chemical Education.
- NIH. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
- Scribd. (n.d.). Bromination Mechanism of Alkanes.
- Master Organic Chemistry. (n.d.). Free Radical Bromination of Alkanes.
- YouTube. (2020). Reactions of Alcohols with Strong Acid | Organic Chemistry Lessons.
- YouTube. (2025). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!).
- Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols.
- Chemistry Steps. (n.d.). Alcohols to Alkyl Halides.
- Chemia. (2023). Bromination reactions with hydrogen bromide.
- Chemistry Stack Exchange. (2017). Why do we need sulfuric acid in creating alkyl bromide and not in creating alkyl iodide from alcohol and hydrogen halide?.
- OpenStax. (2023). 10.5 Preparing Alkyl Halides from Alcohols.
- Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides.
- Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols.
- Chemistry LibreTexts. (2023). Reactions of alcohols with hydrohalic acids (HX).
- Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromo-4-ethylheptane.
- PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane.
- PubChem. (n.d.). 4-Bromo-3-methylheptane.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Indian Chemical Council. (2019). Bromine Safety Handbook.
- ChemAnalyst. (n.d.). 3-Bromo-4-methylpyridine.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Reddit. (n.d.). Help with PBr3 addition.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 19. envirotech.com [envirotech.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-methylheptane
Welcome to the technical support guide for navigating the complex reactivity of 3-Bromo-4-methylheptane. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this secondary alkyl halide in their synthetic workflows. As a sterically hindered secondary halide, the reaction outcomes for this compound are exquisitely sensitive to the solvent environment. This guide provides in-depth, field-tested insights in a question-and-answer format to troubleshoot common experimental challenges and to empower you to control your reaction outcomes.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core principles governing the reactivity of your substrate. Understanding these concepts is the first step in effective troubleshooting.
Q1: What are the primary reaction pathways available to a secondary alkyl halide like this compound?
A1: As a secondary alkyl halide, this compound can undergo four competing reaction pathways: unimolecular substitution (Sₙ1), bimolecular substitution (Sₙ2), unimolecular elimination (E1), and bimolecular elimination (E2). The specific pathway that predominates is not an intrinsic property of the substrate alone but is dictated by the complete system: the nucleophile, the solvent, and the temperature.[1][2][3] For this substrate, steric hindrance from the adjacent methyl group already disfavors the Sₙ2 pathway to some extent, making solvent choice even more critical in directing the reaction.
Q2: How does solvent choice fundamentally control these competing reaction pathways?
A2: Solvents play a decisive role by selectively stabilizing or destabilizing reactants, intermediates, and transition states. They are broadly classified into two categories relevant for these reactions: polar protic and polar aprotic.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds.[4][5] They excel at stabilizing charged species, particularly the carbocation intermediate of the Sₙ1/E1 pathways and the leaving group anion (Br⁻).[6][7][8] This stabilization lowers the energy of the transition state for carbocation formation, accelerating Sₙ1 and E1 reactions.[8] Conversely, they heavily solvate (or "cage") strong nucleophiles through hydrogen bonding, reducing their reactivity and significantly hindering the Sₙ2 pathway.[4][5][9]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds.[4][5] While they can dissolve ionic nucleophiles, they do not form hydrogen bonds with the anion.[10] This leaves the nucleophile "naked" and highly reactive, which dramatically favors the Sₙ2 mechanism.[10][11] These solvents do not effectively stabilize carbocations, making Sₙ1 and E1 pathways much slower and less favorable.[12]
The logical flow for selecting a solvent to favor a specific mechanism is outlined in the diagram below.
Caption: Workflow for predicting reaction pathways.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low Yield or Unacceptably Slow Reaction Rate
Q: I'm trying to perform an Sₙ2 reaction on this compound using sodium cyanide, but the reaction is incredibly slow in ethanol. What is the problem?
A: The issue is a classic solvent mismatch for the desired Sₙ2 mechanism. Ethanol is a polar protic solvent. The highly polarized O-H bond in ethanol leads to strong hydrogen bonding with your cyanide nucleophile (CN⁻).[4][5] This "solvation cage" stabilizes the nucleophile, drastically reducing its energy and making it less available and less reactive for the backside attack required in an Sₙ2 reaction.[4][9]
Solution: Switch to a polar aprotic solvent like DMSO or DMF. These solvents will dissolve the sodium cyanide but will only weakly solvate the CN⁻ anion.[13] This leaves the nucleophile in a high-energy, reactive state, which will significantly accelerate the rate of your Sₙ2 reaction.[10][11]
Issue 2: Formation of Undesired Product Mixtures
Q: I wanted to synthesize 3-ethoxy-4-methylheptane by simply heating this compound in ethanol. However, I'm getting a significant amount of alkene byproducts (4-methylhept-2-ene and 4-methylhept-3-ene). How can I favor the substitution product?
A: You are observing the classic competition between Sₙ1 and E1 reactions, which is expected under these "solvolysis" conditions (the solvent is also the nucleophile).[2][8] Heating in a polar protic solvent like ethanol promotes the formation of a secondary carbocation intermediate. This intermediate can either be attacked by the ethanol nucleophile (Sₙ1 pathway) or be deprotonated by a weak base (ethanol acting as a base) to form an alkene (E1 pathway).[2][14] Higher temperatures generally favor elimination over substitution.[3]
Solution:
-
Lower the Temperature: E1 reactions have a higher activation energy than Sₙ1 reactions. Running the reaction at a lower temperature (or even room temperature, if the rate is acceptable) will kinetically favor the Sₙ1 pathway.
-
Use a Stronger, Non-basic Nucleophile in an Aprotic Solvent: To force a substitution-only outcome, avoid conditions that generate a carbocation. The most reliable method is to switch to an Sₙ2 pathway. Use a salt of the ethoxide (e.g., sodium ethoxide) as a strong nucleophile, but be aware this is also a strong base. To favor Sₙ2 over the competing E2 reaction, use a polar aprotic solvent like DMSO and keep the temperature low.[15]
Caption: Competing Sₙ1 and E1 pathways in a polar protic solvent.
Issue 3: Unexpected Product Structure & Stereochemistry
Q: I started with an enantiomerically pure sample of (3R,4S)-3-Bromo-4-methylheptane and tried to hydrolyze it in a water/acetone mixture. My substitution product, (4S)-4-methylheptan-3-ol, is almost completely racemic. Why did I lose stereochemical control?
A: The loss of stereochemical integrity is the hallmark of an Sₙ1 reaction.[4] The presence of water, a polar protic solvent, facilitates the Sₙ1 pathway even when mixed with acetone. The rate-determining step is the departure of the bromide leaving group to form a planar sp²-hybridized carbocation intermediate.[16] Because this intermediate is flat, the incoming water nucleophile can attack from either face with nearly equal probability. Attack from one side leads to retention of configuration, while attack from the other leads to inversion. This results in a racemic or nearly racemic mixture of the alcohol product.[17]
Solution: To achieve a stereospecific outcome, you must use a reaction that avoids a carbocation intermediate. An Sₙ2 reaction proceeds with a complete inversion of stereochemistry.[14] To achieve this, you would need to use a strong nucleophile (like hydroxide) in a polar aprotic solvent (e.g., DMF or DMSO). This would yield the inverted product, (3S,4S)-4-methylheptan-3-ol, with high enantiomeric excess.
Part 3: Comparative Data & Experimental Protocols
To aid in your experimental design, the following table summarizes the expected outcomes.
| Reaction Condition | Solvent Type | Mechanism(s) | Primary Product Type | Stereochemical Outcome | Relative Rate |
| Weak Nucleophile (e.g., CH₃OH) | Polar Protic | Sₙ1 / E1 | Substitution / Elimination | Racemization | Moderate |
| Strong, Non-Bulky Nucleophile (e.g., NaI) | Polar Aprotic | Sₙ2 | Substitution | Inversion of Configuration | Fast |
| Strong, Bulky Base (e.g., KOC(CH₃)₃) | Any | E2 | Elimination | Zaitsev/Hofmann mixture | Fast |
| Strong Base/Nucleophile (e.g., NaOCH₃) | Polar Protic | E2 > Sₙ2 | Elimination | Zaitsev's Rule Product | Moderate |
Protocol 1: Synthesis of (3S,4S)-3-azido-4-methylheptane via Sₙ2 Reaction
This protocol is designed to maximize the Sₙ2 product with complete inversion of stereochemistry starting from (3R,4S)-3-Bromo-4-methylheptane.
Materials:
-
(3R,4S)-3-Bromo-4-methylheptane (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium azide.
-
Add anhydrous DMF via syringe and stir to dissolve the salt.
-
Add (3R,4S)-3-Bromo-4-methylheptane to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or GC-MS. The use of a polar aprotic solvent like DMF ensures the azide anion is a potent nucleophile, promoting a fast Sₙ2 reaction.[4][5]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the desired azide product with inverted stereochemistry.
Protocol 2: Solvolysis of this compound to generate Sₙ1/E1 Products
This protocol demonstrates the generation of a mixture of substitution and elimination products via Sₙ1/E1 pathways.
Materials:
-
This compound (1.0 eq)
-
80% Ethanol / 20% Water solution
Procedure:
-
Dissolve this compound in the 80:20 ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux. The highly polar protic solvent mixture will stabilize the forming carbocation and bromide leaving group, promoting the Sₙ1/E1 pathways.[8][18]
-
Monitor the reaction by GC-MS to observe the formation of 3-ethoxy-4-methylheptane, 4-methylheptan-3-ol, and a mixture of alkene isomers.
-
Upon consumption of the starting material, cool the reaction.
-
Add a large volume of water and extract with pentane.
-
Wash the organic layer, dry, and carefully concentrate. Note that the products are volatile.
-
Analyze the product ratio using ¹H NMR or GC to understand the solvent's effect on the Sₙ1/E1 competition.
References
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions.
- Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- YouTube. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions.
- Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
- BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- Unknown. (n.d.). Alkyl Halides.
- Quora. (2017, April 3). Why does this nucleophilic substitution reaction not work?
- Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems.
- Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- University of Colorado Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
- Michigan State University. (n.d.). Alkyl Halide Reactivity.
- Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- California State University San Marcos. (n.d.). Ch 11. Nucleophilic Substitution and Elimination Reactions.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- National Institutes of Health. (2025, May 28). Predicting three-component reaction outcomes from just one starting material.
- YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
Sources
- 1. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. users.wfu.edu [users.wfu.edu]
- 12. Khan Academy [khanacademy.org]
- 13. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. brainkart.com [brainkart.com]
Technical Support Center: Managing Exothermic Reactions Involving 3-Bromo-4-methylheptane
Welcome to the Technical Support Center for handling reactions with 3-Bromo-4-methylheptane. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar haloalkane reagents. Our goal is to provide practical, field-proven insights to help you manage the inherent exothermic risks associated with its use, ensuring both the safety of your lab and the integrity of your experimental outcomes. This document moves beyond standard operating procedures to explain the causality behind experimental choices, empowering you to make informed decisions.
Section 1: Core Principles & General FAQs
This section addresses the foundational knowledge required before undertaking any reaction with this compound that has the potential for exothermicity.
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is a runaway reaction , where the rate of heat generation exceeds the rate of heat removal.[1][2] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to boil over, rupture, or explode.[3] Such events can release flammable solvents, toxic materials, and hot liquids, posing significant risks of fire, explosion, and chemical exposure.[3] While this compound itself is a combustible liquid, the greater danger often comes from the reaction conditions, such as the use of strong bases or reactive metals, which can initiate a dangerous thermal event.[4]
Q2: How should I properly set up my equipment for an anticipated exothermic reaction?
A2: A robust setup is your first line of defense. Key considerations include:
-
Vessel Size & Headspace: The reactor should be sized so that the reaction mixture does not exceed 50-60% of its total volume. This "headspace" helps accommodate potential gas evolution or solvent expansion.[5]
-
Cooling System: An external cooling bath (e.g., ice-water, dry ice/acetone) should be in place and ready before the reaction begins.[5][6] Ensure the bath is large enough to handle the full scale of the reaction's potential heat output.
-
Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow, controlled addition of the limiting reagent.[5] Never add all reagents at once unless the reaction's safety at that scale has been previously established.[5]
-
Monitoring: At a minimum, a thermometer or thermocouple should be placed directly in the reaction mixture to monitor the internal temperature. A magnetic stirrer is essential for ensuring even heat distribution.
-
Ventilation and Protection: All reactions must be conducted in a certified chemical fume hood.[7] A blast shield should be placed between the operator and the apparatus.[5]
Q3: What are the most critical parameters to monitor during the reaction?
A3: Continuous and vigilant monitoring is crucial for early detection of a developing thermal runaway.[5]
-
Internal Temperature: This is the most critical parameter. A sudden, unexpected rise in temperature is the clearest indicator of a loss of control.
-
Addition Rate: Correlate the reagent addition rate with the temperature. If the temperature begins to climb unexpectedly, the first step is to stop the addition.
-
Pressure (for sealed systems): If the reaction is performed under pressure, a pressure gauge is mandatory. A rapid pressure increase signals gas evolution or solvent boiling.
-
Visual Cues: Pay attention to changes in color, viscosity, or the rate of gas evolution (bubbling).
Section 2: Troubleshooting Guide: Nucleophilic Substitution & Elimination Reactions
Reactions of this compound with nucleophiles (e.g., hydroxide, alkoxides) can be either substitution (Sₙ2/Sₙ1) or elimination (E2/E1) pathways.[8][9] Both can be exothermic, and controlling the reaction conditions is key to managing the exotherm and achieving the desired product.
Q4: My reaction temperature is rising too quickly after adding a strong base (e.g., NaOH, KOH). What should I do?
A4: An uncontrolled temperature rise indicates the reaction is approaching a runaway state. Immediate action is required:
-
Stop Reagent Addition: Immediately cease adding the base.
-
Enhance Cooling: Ensure the cooling bath is making good contact with the reaction flask and add more coolant (ice, dry ice) if necessary.
-
Do NOT Add Solvent Casually: While dilution can slow a reaction, adding a large volume of cold solvent to a very hot reaction can sometimes cause a sudden, violent boiling of the solvent. If you must dilute, do so very slowly with a solvent that has a relatively high boiling point.
-
Prepare for Quenching: If the temperature continues to rise despite these measures, you must be prepared to execute an emergency quench (see Section 4).
The workflow below outlines the decision-making process for a thermal excursion.
Caption: Troubleshooting workflow for a temperature spike.
Q5: I'm getting a mixture of substitution and elimination products. How can I favor one over the other?
A5: The balance between substitution and elimination is highly dependent on the reaction conditions. You can manipulate these factors to favor your desired product.[9]
-
To Favor Substitution (Sₙ2): Use a less hindered, strong nucleophile (e.g., NaOH in water/DMSO), lower reaction temperatures, and a polar aprotic solvent.
-
To Favor Elimination (E2): Use a bulky, strong base (e.g., potassium tert-butoxide), higher reaction temperatures, and a less polar solvent like ethanol.[9]
The following decision tree can guide your experimental design:
Caption: Decision tree for directing substitution vs. elimination.
Section 3: Troubleshooting Guide: Grignard Reagent Formation
The reaction of this compound with magnesium metal to form a Grignard reagent is famously exothermic and moisture-sensitive.
Q6: My Grignard reaction won't start. I've added the haloalkane, but there's no sign of a reaction. What should I do?
A6: Initiation is often the trickiest part. The cause is almost always a passivated magnesium surface or the presence of trace amounts of water.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[10]
-
Activate the Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction. Try activating them by crushing a few turnings with a glass rod in the flask (under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to chemically etch the surface.
-
Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction. Once it starts (indicated by bubbling and a gray, cloudy appearance), the exotherm will sustain it.
-
Caution: Never add a large amount of the haloalkane if the reaction hasn't started. An uninitiated reaction with a large concentration of reactants can lead to a sudden, violent, and uncontrollable exotherm once it finally begins.[2]
Q7: The Grignard reaction initiated, but now it's refluxing too violently. How do I control it?
A7: This indicates the rate of addition of this compound is too high for the cooling capacity of your system.
-
Stop the Addition: Immediately stop adding the haloalkane.
-
Use the Cooling Bath: Lower the reaction flask into a pre-prepared ice bath to slow the reflux.
-
Stir Vigorously: Ensure the stirring is rapid to dissipate heat throughout the mixture.
-
Resume Slowly: Once the reflux is under control, resume the addition at a much slower rate, maintaining a gentle, steady reflux.
Section 4: Emergency Procedures
Q8: What is the correct and safe procedure for quenching a runaway reaction?
A8: An emergency quench is a last resort to prevent vessel rupture. The goal is to rapidly cool and dilute the reaction. This procedure is dangerous and must be performed with extreme caution, behind a blast shield, and with appropriate personal protective equipment (PPE). [10][11]
The ideal quenching agent should be a high-boiling, inert solvent that can absorb a large amount of heat. A pre-prepared quench solution should be kept ready. A common strategy involves a stepwise addition of reagents with decreasing reactivity.[11][12]
Protocol: Emergency Quenching of an Uncontrolled Exotherm
-
Alert Personnel: Immediately alert others in the lab.
-
Ensure PPE: Verify you are wearing safety glasses, a face shield, a lab coat, and appropriate gloves.[10]
-
Position Blast Shield: Ensure the blast shield is securely between you and the reaction.
-
Stop All Additions & Heating: Turn off all heating mantles and stop any reagent addition.
-
Use an Ice Bath: Immerse the reactor in a large ice-water or dry ice/acetone bath.[6]
-
Cautious Addition of Quencher: If the temperature is still rising uncontrollably, slowly and cautiously add a less reactive protic source like isopropanol from a dropping funnel.[11][12] The goal is to neutralize the reactive species. Never add water directly to a very hot organometallic or strongly basic solution, as it can cause violent sputtering.
-
Follow with More Protic Sources: Once the initial vigorous reaction subsides, you can proceed with a more reactive alcohol like ethanol, and finally, cautiously with water.[11]
Caption: Stepwise emergency quench protocol for a runaway reaction.
Data Summary Table
| Parameter | Condition to Favor Substitution | Condition to Favor Elimination | Notes |
| Temperature | Lower (e.g., 0-25 °C) | Higher (e.g., >50 °C) | Higher temperatures provide the activation energy needed for elimination.[9] |
| Base | Strong, non-bulky (NaOH) | Strong, bulky (t-BuOK) | Bulky bases preferentially abstract a proton (elimination) rather than attack the carbon center (substitution). |
| Solvent | Polar aprotic (DMSO, DMF) | Ethanol | Water encourages substitution, while pure ethanol encourages elimination.[9] |
| Concentration | Lower base concentration | Higher base concentration | High concentration of hydroxide favors elimination.[9] |
References
- Safety Precautions for Handling Exothermic Reactions. Google Docs.
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH) Office of Research Services (ORS).
- Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited.
- Designing and operating safe chemical reaction processes. Stichting Veiligheid Voorop.
- Quenching Solvent Drying Still Bottoms. University of California, Irvine - Environmental Health & Safety.
- Quenching Solvent Drying Still Bottoms. Standard Operating Procedure.
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. IChemE.
- SAFETY DATA SHEET: 1-Bromo-3-methylbutane. (2012). Fisher Scientific.
- Technical Support Center: Quenching Procedures for Organometallic Reactions. Benchchem.
- Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams.
- Reactions between halogenoalkanes and hydroxide ions. Chemguide.
Sources
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 4. fishersci.com [fishersci.com]
- 5. labproinc.com [labproinc.com]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. rubingroup.org [rubingroup.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Products from 3-Bromo-4-methylheptane
Welcome to the technical support center for the analysis of reactions involving 3-Bromo-4-methylheptane. This guide is designed for researchers, scientists, and professionals in drug development who may encounter unexpected products during their synthetic work. Here, we provide troubleshooting guidance in a question-and-answer format to address specific challenges, explain the underlying chemical principles, and offer detailed protocols for characterization.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound yielded a mixture of products instead of the expected single substitution product. What could be the cause?
A1: The formation of multiple products from this compound is a common issue stemming from the compound's structure and the reaction conditions employed. This compound is a secondary alkyl halide, which can undergo a variety of competing reactions, primarily SN1, SN2, E1, and E2.[1][2][3][4] The specific pathway and resulting product distribution are highly sensitive to the nucleophile/base, solvent, and temperature.
-
Substitution Reactions (SN1 and SN2): These reactions replace the bromine atom with a nucleophile.
-
SN2: A one-step process favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. It results in an inversion of stereochemistry at the chiral center.
-
SN1: A two-step process involving the formation of a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents. This pathway often leads to a mixture of enantiomers (racemization).[5]
-
-
Elimination Reactions (E1 and E2): These reactions result in the formation of an alkene by removing the bromine and a hydrogen atom from an adjacent carbon.[2]
-
E2: A one-step process favored by strong, bulky bases. The stereochemistry of the starting material can influence the geometry (cis/trans) of the resulting alkene.[6][7][8]
-
E1: A two-step process that also proceeds through a carbocation intermediate and competes with the SN1 pathway. It is favored by weak bases and heat.
-
A crucial factor leading to unexpected products is the possibility of carbocation rearrangements in SN1 and E1 reactions.[9][10] The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift, leading to products with a different carbon skeleton.[9][11]
Q2: I've observed products with a different carbon skeleton than my starting material. What is the likely mechanism?
A2: The observation of a rearranged carbon skeleton is a strong indicator of a reaction mechanism involving a carbocation intermediate, namely SN1 or E1.[12][10] The initial loss of the bromide ion from this compound forms a secondary carbocation at the C3 position. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C4 position.[9][11]
This rearranged carbocation can then be attacked by a nucleophile (SN1 pathway) or lose a proton (E1 pathway) to yield a variety of rearranged substitution and elimination products, respectively. The stability of carbocations follows the order: tertiary > secondary > primary.[12] Therefore, if the reaction conditions allow for the formation of a carbocation, this rearrangement is a highly probable event.[9][11]
Q3: How can I control the reaction to favor a specific product (substitution vs. elimination)?
A3: Controlling the outcome of the reaction requires careful selection of reagents and conditions. Here’s a general guide:
| Desired Reaction | Nucleophile/Base | Solvent | Temperature |
| SN2 | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Polar aprotic (e.g., Acetone, DMSO, DMF) | Low to moderate |
| SN1 | Weak nucleophile (e.g., H₂O, ROH) | Polar protic (e.g., water, alcohols) | Low to moderate |
| E2 | Strong, bulky base (e.g., t-BuOK) | Aprotic or the conjugate acid of the base | High |
| E1 | Weak, non-nucleophilic base | Polar protic | High |
-
To favor SN2: Use a strong, non-bulky nucleophile in a polar aprotic solvent.
-
To favor E2: Use a strong, sterically hindered base to discourage nucleophilic attack. Higher temperatures also favor elimination over substitution.[13]
-
To minimize rearrangements (SN1/E1): Avoid conditions that favor carbocation formation, such as polar protic solvents and high temperatures. If a substitution reaction is desired under these conditions, be prepared for a mixture of products.
Q4: What analytical techniques are best suited for identifying the unexpected products?
A4: A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of the product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for separating volatile components of the reaction mixture and obtaining their mass spectra.[14][15][16] The fragmentation patterns can provide valuable information about the molecular weight and structure of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure determination.[17][18][19]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.[20]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the complete molecular structure, especially for complex rearranged products.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the functional groups present in the products.[21] For example, the presence of a C=C double bond (around 1640-1680 cm⁻¹) would indicate an elimination product, while the absence of the C-Br stretch (around 515-690 cm⁻¹) would confirm a substitution or elimination reaction has occurred.[22][23][24][25]
II. Experimental Protocols & Workflows
Workflow for Product Characterization
Here is a logical workflow for identifying unexpected products from your reaction.
Sources
- 1. Introduction to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halides | Structure, Reactivity & Preparation | Chemistry | Maqsad [maqsad.io]
- 6. Solved Show how 3-(R)-Bromo-4-(R)-methylhexane gives a trans | Chegg.com [chegg.com]
- 7. Solved 1. Alkyl Halides: Elimination reaction | Chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rearrangement reaction: Rearrangement Reaction, Rearrangement of Carbocations, Curtius Reaction, Claisen Rearrangement, Beckmann Rearrangement, Hoffmann Rearrangement, Pericyclic Rearrangement, Photochemical Rearrangement, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. youtube.com [youtube.com]
- 12. Rearrangement of Carbocation | Important Concepts and Tips for JEE [vedantu.com]
- 13. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. orgchemboulder.com [orgchemboulder.com]
Removal of unreacted starting material from 3-Bromo-4-methylheptane
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 3-Bromo-4-methylheptane and need to remove unreacted starting materials. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of your product.
Troubleshooting & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: After my aqueous work-up, I see a cloudy or hazy organic layer. What is the cause and how can I fix it?
A: A cloudy or hazy organic layer is typically due to the presence of finely dispersed water droplets, forming an emulsion. This can happen if the layers were shaken too vigorously during the washing steps. To resolve this, you can try the following:
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine solution helps to draw water out of the organic layer.
-
Resting: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate more cleanly with time.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times during the washing steps.
-
Drying Agent: Ensure you are using an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) after the aqueous work-up to remove residual water.
Q2: My final product has a low yield after distillation. What are the potential reasons?
A: Low yield after distillation can be attributed to several factors:
-
Incomplete Reaction: The initial bromination reaction may not have gone to completion. Consider extending the reaction time or optimizing the reaction conditions.
-
Losses During Work-up: Material can be lost during the aqueous extraction steps if the layers are not separated carefully. Ensure you are collecting the correct layer (the organic layer containing your product).
-
Improper Distillation Technique:
-
Heating too rapidly: This can lead to bumping and loss of product.
-
Incorrect fraction collection: Collecting fractions at the wrong temperature range can result in loss of the desired product.
-
Decomposition: Some alkyl halides can be sensitive to high temperatures. If you suspect decomposition, consider performing the distillation under reduced pressure to lower the boiling point.[1]
-
Q3: I am unsure if all the acidic impurities have been removed. How can I check?
A: To confirm the removal of acidic impurities, such as residual hydrobromic acid (HBr) or phosphorous acid (H3PO3) from a PBr3 reaction, you can test the pH of the aqueous layer after the final wash.[2] Use a strip of litmus paper or a pH meter to check the pH of the aqueous waste. It should be neutral or slightly basic if all the acid has been successfully removed by the sodium bicarbonate wash.
Q4: Can I use a different brominating agent instead of PBr3 or HBr?
A: Yes, several other reagents can be used to convert alcohols to alkyl bromides, such as thionyl chloride (SOCl2) followed by a bromide source, or N-bromosuccinimide (NBS) with triphenylphosphine.[3] The choice of reagent can depend on the specific substrate and desired reaction conditions. Each reagent will have its own specific work-up procedure.
In-Depth Technical Guide
Understanding the Reaction and Potential Impurities
The synthesis of this compound from 4-methylheptan-3-ol typically involves a nucleophilic substitution reaction where the hydroxyl (-OH) group is replaced by a bromine atom. Common brominating agents include phosphorus tribromide (PBr3) or hydrobromic acid (HBr).[4][5]
The primary impurities to be removed are:
-
Unreacted 4-methylheptan-3-ol: The starting alcohol.
-
Brominating Agent and its Byproducts:
-
Side Products: Depending on the reaction conditions, small amounts of elimination products (alkenes) or ethers could be formed.
Post-Reaction Work-Up and Purification Strategies
A multi-step purification process involving liquid-liquid extraction followed by distillation is the most effective method to isolate pure this compound.
The first step after the reaction is complete is to quench any remaining reactive reagents. This is typically done by slowly adding the reaction mixture to cold water or an ice-water mixture. This step also begins the process of separating the water-soluble impurities from the organic product.
Liquid-liquid extraction is a crucial step to remove the bulk of the impurities.[2] This is performed in a separatory funnel.
-
Water Wash: The initial wash with water helps to remove the majority of the water-soluble byproducts, such as phosphorous acid or excess HBr.[2][7]
-
Sodium Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) is essential to neutralize any remaining acidic components.[7][8] The reaction between the acid and bicarbonate will produce carbon dioxide gas, so it is important to vent the separatory funnel frequently to release the pressure.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove the majority of the dissolved water from the organic layer, making the subsequent drying step more efficient.
After the aqueous washes, the organic layer will still contain trace amounts of water. A drying agent, such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), is added to the organic layer to remove this residual water. The drying agent is then removed by filtration.
The final step to obtain highly pure this compound is distillation. This technique separates compounds based on their different boiling points. Since this compound has a higher boiling point than any residual solvent and a lower boiling point than the starting alcohol, it can be effectively isolated.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| 4-methylheptan-3-ol | C8H18O | 130.23 | ~170 (at 760 mmHg)[6] | Slightly soluble[6] |
| This compound | C8H17Br | 193.12 | ~190-195 (estimated) | Insoluble |
| Phosphorus Tribromide | PBr3 | 270.69 | 173.2[1] | Reacts with water[1] |
| Phosphorous Acid | H3PO3 | 82.00 | Decomposes > 200 | Very soluble |
| Hydrobromic Acid (48%) | HBr | 80.91 | 122-126 | Miscible |
Experimental Protocol: Purification of this compound
This protocol assumes the reaction has been completed and is ready for work-up.
Materials:
-
Reaction mixture containing this compound
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Cold deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing an equal volume of cold deionized water or an ice-water slurry, with stirring.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
First Water Wash: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for 1-2 minutes. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Sodium Bicarbonate Wash: Add a volume of saturated sodium bicarbonate solution equal to about one-third of the organic layer volume to the separatory funnel. Stopper and vent immediately. Gently swirl the funnel initially to control the CO2 evolution. Once the initial effervescence subsides, shake gently for 1-2 minutes, venting frequently. Allow the layers to separate, then drain and discard the aqueous layer.
-
Second Water Wash: Wash the organic layer again with deionized water as described in step 3.
-
Brine Wash: Wash the organic layer with an equal volume of brine solution. This will help to "dry" the organic layer. Allow the layers to separate and discard the aqueous layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (a layer at the bottom of the flask is sufficient). Swirl the flask for 5-10 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filtration: Filter the dried organic solution through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips to the flask.
-
Distillation: Assemble the distillation apparatus. Heat the flask gently with a heating mantle. Collect the fraction that distills at the expected boiling point of this compound (approximately 190-195 °C at atmospheric pressure).
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- The Good Scents Company. (n.d.). 4-methyl-3-heptanol.
- Wikipedia. (2023, November 28). Phosphorus tribromide.
- Common Organic Chemistry. (n.d.). Phosphorus Tribromide.
- BYJU'S. (n.d.). PBr3 Reaction.
- Stenutz, R. (n.d.). 4-methyl-3-heptanol.
- Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols.
- Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols.
- Fiveable. (n.d.). Preparing Alkyl Halides from Alcohols | Organic Chemistry Class Notes.
- Khan Academy. (n.d.). Preparation of alkyl halides from alcohols.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
- OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. In Organic Chemistry.
- Pearson. (n.d.). Alcohol Reactions: Substitution Reactions: Videos & Practice Problems.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids.
- XMB. (2011, December 11). Synthesis of n-alkyl bromides from corresponding alcohols.
- Chad's Prep. (2021, January 23). 12.6 Substitution Reactions of Alcohols | Organic Chemistry [Video]. YouTube.
- BYJU'S. (n.d.). HBr Reaction.
- Organic Syntheses. (n.d.). Procedure.
- Chad's Prep. (n.d.). Reaction with HCl, HBr, and HI.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane.
- National Institutes of Health. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
- Brainly.in. (2022, April 16). This compound structural formula.
- PubChem. (n.d.). 3-Bromo-4,5-dimethylheptane.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
- PubChem. (n.d.). (3R,4R)-4-Methyl-3-heptanol.
- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
- PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane.
- PubChem. (n.d.). 4-Bromo-4-methyl-3-heptanone.
- National Institutes of Health. (n.d.). 4-Bromo-3-methylheptan-3-ol.
Sources
- 1. 4-METHYL-3-HEPTANOL | 14979-39-6 [chemicalbook.com]
- 2. 3-Bromo-4-methylhexane | C7H15Br | CID 15033597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-3-heptanol | C8H18O | CID 26989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methyl-3-heptanol, 14979-39-6 [thegoodscentscompany.com]
- 6. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3R,4S)-4-methylheptan-3-ol | C8H18O | CID 6993195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-methyl-3-heptanol [stenutz.eu]
Validation & Comparative
Navigating Reactivity: A Comparative Guide to 3-Bromo-4-methylheptane and 2-bromoheptane
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, predicting the reactivity of structurally similar molecules is paramount for designing efficient reaction pathways. This guide provides an in-depth comparative analysis of two secondary alkyl halides: 3-bromo-4-methylheptane and 2-bromoheptane. While both possess the same molecular formula (C₈H₁₇Br), their distinct structural arrangements lead to significant differences in their reactivity profiles, particularly in nucleophilic substitution and elimination reactions. Understanding these differences is crucial for controlling reaction outcomes and optimizing synthetic strategies.
Structural and Electronic Dissection
At first glance, both this compound and 2-bromoheptane are classified as secondary alkyl halides, as the carbon atom bonded to the bromine is connected to two other carbon atoms. However, the local steric and electronic environments surrounding the C-Br bond are critically different.
-
2-Bromoheptane: This is a relatively simple secondary alkyl halide with the bromine atom at the C2 position. The electrophilic carbon is flanked by a methyl group on one side and a linear pentyl group on the other. This arrangement presents a moderate level of steric hindrance.
-
This compound: In this isomer, the bromine atom is at the C3 position. Crucially, the adjacent C4 carbon is a tertiary center, bearing a methyl group. This branching near the reaction site introduces significantly more steric bulk compared to the linear chain in 2-bromoheptane.
This seemingly minor difference in branching is the principal determinant of the divergent chemical behaviors explored below.
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution reactions are cornerstone transformations in organic chemistry, proceeding primarily through two distinct mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular). The structural attributes of our two model compounds dictate a strong preference for different pathways.
Sₙ2 Reactivity: The Dominance of Steric Hindrance
The Sₙ2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[1][2] This mechanism is exquisitely sensitive to steric hindrance; bulky groups on or near the electrophilic carbon physically obstruct the nucleophile's approach, dramatically reducing the reaction rate.[3][4]
-
2-Bromoheptane: Exhibits moderate steric hindrance. The backside attack of a nucleophile is impeded by the methyl and pentyl groups.
-
This compound: The presence of a methyl group on the adjacent C4 carbon (β-branching) creates a more sterically congested environment around the C3 electrophilic center. This makes the backside approach of a nucleophile significantly more difficult.
Caption: Sₙ2 reactivity comparison. 2-Bromoheptane allows for easier backside attack, while the β-methyl group in this compound sterically hinders the nucleophile's approach.
Sₙ1 Reactivity: The Role of Carbocation Stability and Rearrangement
The Sₙ1 reaction is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate.[6][7] The rate of this reaction is determined by the stability of this carbocation.[8][9] More stable carbocations form faster.[10][11]
-
2-Bromoheptane: Loss of bromide initially forms a secondary (2°) carbocation at the C2 position. This carbocation has limited potential for rearrangement to a more stable form, as a 1,2-hydride shift would only yield another secondary carbocation.
-
This compound: Loss of bromide also forms a secondary (2°) carbocation, but at the C3 position. This intermediate is poised for a highly favorable rearrangement. A 1,2-hydride shift from the adjacent C4 carbon moves the positive charge to C4, transforming the secondary carbocation into a more stable tertiary (3°) carbocation.[12][13][14]
Caption: Sₙ1 pathway for this compound showing carbocation rearrangement.
Comparative Reactivity in Elimination Reactions
Elimination reactions, which form alkenes, also compete with substitution and are governed by E2 (bimolecular) and E1 (unimolecular) mechanisms.
E2 Reactivity: Base Strength and Regioselectivity
The E2 reaction is a concerted process where a base removes a β-hydrogen while the leaving group departs simultaneously. The reaction rate is sensitive to the strength of the base and steric factors. The regiochemical outcome is often predicted by Zaitsev's rule, which states that the more substituted (and thus more stable) alkene is the major product, especially with small, strong bases.[16]
-
2-Bromoheptane: Has β-hydrogens at C1 and C3. Elimination with a small, strong base (e.g., sodium ethoxide) will yield a mixture of 1-heptene (disubstituted) and 2-heptene (disubstituted). Following Zaitsev's rule, the more stable trans-2-heptene is expected to be the major product.[17][18]
-
This compound: Has β-hydrogens at C2 and C4. Elimination will yield 4-methyl-2-heptene (disubstituted) and 4-methyl-3-heptene (trisubstituted). Zaitsev's rule strongly predicts that the more stable, trisubstituted 4-methyl-3-heptene will be the major product.
E1 Reactivity: A Reflection of Sₙ1 Trends
The E1 reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction.[19] Consequently, the factors that govern the rate of Sₙ1 reactions also govern the rate of E1 reactions.
Summary of Reactivity Comparison
| Reaction Mechanism | Relative Rate: 2-Bromoheptane | Relative Rate: this compound | Key Influencing Factor |
| Sₙ2 | Faster | Slower | Steric hindrance from β-branching in this compound.[3] |
| Sₙ1 | Slower | Faster | Formation of a more stable tertiary carbocation via rearrangement.[12][14] |
| E2 | Faster | Slower | Steric hindrance can affect the transition state. Product distribution differs. |
| E1 | Slower | Faster | Formation of a more stable tertiary carbocation via rearrangement.[19] |
Experimental Protocols for Reactivity Validation
To empirically validate these theoretical predictions, the following experimental workflows can be employed.
Protocol 1: Comparing Sₙ2 Reaction Rates (Finkelstein Reaction)
This experiment compares reactivity using sodium iodide in acetone, a classic Sₙ2 condition.[20]
-
Preparation: Prepare 0.1 M solutions of both 2-bromoheptane and this compound in acetone. Prepare a 15% (w/v) solution of sodium iodide (NaI) in acetone.
-
Reaction: In separate, identical test tubes, add 2 mL of the NaI solution. To each tube, add 1 mL of one of the alkyl halide solutions. Start a timer immediately.
-
Observation: The reaction produces sodium bromide (NaBr), which is insoluble in acetone and will form a precipitate.[20] The time taken for the first appearance of a persistent precipitate is a qualitative measure of the reaction rate.
-
Expected Outcome: A precipitate will form significantly faster in the test tube containing 2-bromoheptane, confirming its higher reactivity in Sₙ2 reactions.
Protocol 2: Comparing Sₙ1 Reaction Rates (Silver Nitrate Test)
This protocol uses silver nitrate in ethanol, conditions that favor the Sₙ1 mechanism.
-
Preparation: Prepare 0.1 M solutions of both alkyl halides in absolute ethanol. Prepare a 0.1 M solution of silver nitrate (AgNO₃) in absolute ethanol.
-
Reaction: In separate test tubes, add 2 mL of the silver nitrate solution. Add 1 mL of one of the alkyl halide solutions to each tube and start a timer.
-
Observation: The Sₙ1 reaction generates a carbocation and a bromide ion. The silver ion (Ag⁺) will react with the bromide ion to form a precipitate of silver bromide (AgBr). The rate of precipitate formation reflects the rate of carbocation formation.
-
Expected Outcome: A precipitate will form much faster in the test tube containing this compound, demonstrating its enhanced Sₙ1 reactivity due to carbocation rearrangement.
Caption: Experimental workflows for comparing Sₙ1 and Sₙ2 reactivity.
Protocol 3: Analysis of E2 Elimination Products
This experiment uses a strong, bulky base to promote E2 elimination and gas chromatography-mass spectrometry (GC-MS) to analyze the product distribution.
-
Preparation: Prepare separate reaction flasks containing a solution of potassium tert-butoxide (a bulky base) in tert-butanol.
-
Reaction: Add either 2-bromoheptane or this compound to the respective flasks. Heat the reactions under reflux for a specified time (e.g., 2 hours) to ensure completion.
-
Workup: After cooling, quench the reactions with water and extract the organic products with a suitable solvent like diethyl ether. Dry the organic layer and carefully remove the solvent.
-
Analysis: Analyze the resulting alkene mixtures using GC-MS. The gas chromatogram will separate the different alkene isomers, and the relative peak areas will provide the product distribution. The mass spectrometer will confirm the identity of each isomer.
-
Expected Outcome: The GC-MS analysis for the 2-bromoheptane reaction will show 1-heptene as a major product (Hofmann product due to the bulky base). The analysis for this compound will show a different set of alkene products, primarily the less substituted 4-methyl-2-heptene, again favoring the Hofmann product due to the bulky base.
References
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction.
- LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions.
- University of Illinois Springfield. (n.d.). The Substrate: Steric Effects in the SN2 Reaction.
- LibreTexts Chemistry. (2021). 4.7: Factors Affecting the SN1 Reaction.
- YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture.
- Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions.
- ACS Publications. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- CDN. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes.
- LibreTexts Chemistry. (2020). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions.
- Chegg. (2019). Experiment 4: E2 Elimination of 2-bromoheptane QUESTIONS.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- YouTube. (2017). Sn1 mechanism: carbocation rearrangement.
- Master Organic Chemistry. (2024). Rearrangement Reactions (1) - Hydride Shifts.
- LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction.
- BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
- Khan Academy. (n.d.). Sn1 mechanism: carbocation rearrangement (video).
- LibreTexts Chemistry. (2024). 11.5: Characteristics of the SN1 Reaction.
- LibreTexts Chemistry. (2024). 11.4: The SN1 Reaction.
- Pearson+. (n.d.). The bromoalkanes shown below participate in SN1 reactions with....
- YouTube. (2013). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci.
- Chegg. (2021). In the reaction of sodium methoxide (NaOCH3) with....
- YouTube. (2013). Elimination Reactions and Analysis of Alkenes (Alkene Test) - Lab 8.
- Fiveable. (n.d.). Characteristics of the SN2 Reaction | Organic Chemistry Class Notes.
- Homework.Study.com. (n.d.). E2 reaction, DBU with 1-bromooctane and 2-bromoheptane Discuss the results by using elimination....
- SlidePlayer. (n.d.). Characteristics of SN1 Reaction.
- Master Organic Chemistry. (2024). The SN1 Reaction Mechanism.
- LibreTexts Chemistry. (2023). Elimination by the E2 mechanism.
- ResearchGate. (2014). The Study of Substitution and Elimination Reactions Using Gas Chromatography.
- Chegg. (2019). SR3 omo-4-methylhexane (c)....
- W. W. Norton & Company. (n.d.). 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition.
- Chegg. (2021). In the E2 reaction of 2-bromoheptane with a bulky....
- Study Prep in Pearson+. (n.d.). Rank the SN2 reaction rates for the following compounds....
- PubChem. (n.d.). This compound.
- University of Calgary. (n.d.). 9: Formation of Alkenes and Alkynes. Elimination Reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The bromoalkanes shown below participate in SN1 reactions with th... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. leah4sci.com [leah4sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chegg.com [chegg.com]
- 18. Solved In the E2 reaction of 2-bromoheptane with a bulky | Chegg.com [chegg.com]
- 19. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of SN1/SN2 Reaction Rates: The Case of 3-Bromo-4-methylheptane and Other Alkyl Bromides
For researchers, scientists, and professionals in drug development, a profound understanding of nucleophilic substitution reactions is fundamental to molecular design and synthesis. The subtle interplay of substrate structure, reaction conditions, and nucleophilic character dictates the mechanistic pathway—be it bimolecular (SN2) or unimolecular (SN1)—and consequently, the reaction's rate and stereochemical outcome. This guide provides an in-depth comparison of the SN1 and SN2 reactivity of 3-Bromo-4-methylheptane, a sterically hindered secondary alkyl bromide, with benchmark primary, secondary, and tertiary alkyl bromides. This analysis is supported by established chemical principles and comparative experimental data to provide actionable insights for synthetic strategy.
The Dichotomy of Nucleophilic Substitution: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions are a cornerstone of organic chemistry, defined by the replacement of a leaving group by a nucleophile.[1] The timing of bond-breaking and bond-making events delineates the two primary mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[2] The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[1] This is followed by a rapid attack of the nucleophile on the carbocation. The rate is dependent only on the concentration of the alkyl halide.[1]
The preferred pathway is governed by several key factors, including the structure of the alkyl halide, the nature of the nucleophile, the choice of solvent, and the ability of the leaving group to depart.[3]
Structural Analysis of this compound: A Case Study
This compound is a secondary alkyl bromide. The bromine atom is attached to a carbon that is bonded to two other carbon atoms. This structural classification immediately places it in a competitive scenario where both SN1 and SN2 pathways are plausible.[3] However, the presence of a methyl group on the adjacent carbon (C4) introduces significant steric hindrance around the reaction center at C3. This bulkiness is a critical factor in determining its reactivity.
Predicting SN2 Reactivity
The SN2 mechanism is highly sensitive to steric hindrance. The nucleophile requires an unencumbered path for backside attack.[2] For this compound, the ethyl and propyl groups on the carbon bearing the bromine, along with the adjacent methyl group, create a sterically crowded environment. This makes it difficult for a nucleophile to approach the electrophilic carbon, thus slowing down the rate of a potential SN2 reaction.[2]
Predicting SN1 Reactivity
The SN1 pathway hinges on the stability of the carbocation intermediate.[1] The dissociation of the bromide ion from this compound would result in a secondary carbocation. While secondary carbocations are more stable than primary ones, they are significantly less stable than tertiary carbocations.[1] The stability of this intermediate will be a key determinant of the SN1 reaction rate.
Comparative Reactivity: Experimental Data Insights
SN1 Reaction Rate Comparison
The rate of SN1 reactions is primarily dictated by the stability of the carbocation intermediate. The order of reactivity is tertiary > secondary > primary.[1]
| Alkyl Bromide | Classification | Relative Rate of Solvolysis (SN1) in 80% Ethanol |
| 1-Bromobutane | Primary | 1 |
| 2-Bromobutane | Secondary | 11.6 |
| tert-Butyl bromide | Tertiary | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.
Based on this trend, this compound, as a secondary alkyl bromide, is expected to undergo SN1 reactions much faster than primary alkyl bromides like 1-bromobutane, but significantly slower than tertiary alkyl bromides like tert-butyl bromide. The steric hindrance in this compound is not a primary factor in the rate-determining step of an SN1 reaction, which is the formation of the carbocation.[4]
SN2 Reaction Rate Comparison
The rate of SN2 reactions is governed by steric accessibility. The order of reactivity is primary > secondary > tertiary.[2]
| Alkyl Bromide | Classification | Relative Rate with NaI in Acetone (SN2) |
| 1-Bromobutane | Primary | 1.0 |
| 2-Bromobutane | Secondary | 0.025 |
| tert-Butyl bromide | Tertiary | ~0 (negligible) |
Relative rates compiled from various sources for illustrative purposes.
This compound, being a sterically hindered secondary alkyl bromide, is predicted to have an SN2 reaction rate that is slower than that of a less hindered secondary bromide like 2-bromobutane and vastly slower than a primary bromide like 1-bromobutane. The bulky alkyl groups impede the necessary backside attack of the nucleophile.[2]
Experimental Protocols for Determining Reaction Rates
To empirically determine the reaction rates of this compound and compare them to other alkyl bromides, the following experimental methodologies are recommended.
Protocol 1: Monitoring SN1 Solvolysis by Titration
This method is suitable for tracking the slow SN1 solvolysis of secondary and tertiary alkyl halides in a protic solvent. The reaction produces HBr, which can be titrated with a standard base.
Materials:
-
This compound, 2-bromobutane, and tert-butyl bromide
-
80:20 ethanol/water solvent
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Thermostatted water bath, burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the alkyl bromide (e.g., 0.1 M) in the 80:20 ethanol/water solvent.
-
Place a known volume of this solution in a flask and equilibrate to the desired temperature in the water bath.
-
At time t=0, start the reaction.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold acetone to stop the reaction.
-
Add a few drops of bromothymol blue indicator to the quenched aliquot.
-
Titrate the generated HBr with the standardized NaOH solution until the endpoint (blue color) is reached.
-
The concentration of the reacted alkyl bromide at each time point is equal to the concentration of HBr produced.
-
Plot ln([Alkyl Bromide]) versus time. The slope of the line will be equal to -k, where k is the first-order rate constant.[5]
Protocol 2: Monitoring SN2 Reactions by Gas Chromatography (GC)
GC is an excellent technique for monitoring the progress of SN2 reactions by separating and quantifying the reactant and product over time.
Materials:
-
This compound, 1-bromobutane, and 2-bromobutane
-
Sodium iodide in acetone (e.g., 0.1 M)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a suitable column (e.g., a non-polar capillary column) and FID detector
-
Syringes, vials, and a thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of the alkyl bromide and the internal standard in acetone.
-
Prepare a solution of sodium iodide in acetone.
-
Equilibrate both solutions to the desired reaction temperature.
-
At time t=0, mix the solutions to initiate the reaction.
-
At regular intervals, withdraw a small aliquot of the reaction mixture and quench it by diluting with a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium iodide.
-
Inject a small volume of the quenched and diluted sample into the GC.
-
The relative peak areas of the alkyl bromide and the internal standard are used to determine the concentration of the alkyl bromide at each time point.
-
For an SN2 reaction, plot 1/[Alkyl Bromide] versus time. The slope of the line will be equal to the second-order rate constant, k.[6]
Visualizing Reaction Mechanisms and Workflows
SN1 Reaction Mechanism
Caption: The two-step mechanism of an SN1 reaction.
SN2 Reaction Mechanism
Caption: The concerted, single-step mechanism of an SN2 reaction.
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for kinetic analysis of substitution reactions.
Conclusion
The structural characteristics of this compound—a secondary alkyl bromide with notable steric hindrance—position it at a mechanistic crossroads. While it can undergo both SN1 and SN2 reactions, its reactivity is significantly tempered in both pathways compared to more ideal substrates. For SN1 reactions, it is considerably slower than tertiary halides due to the formation of a less stable secondary carbocation. For SN2 reactions, its sterically hindered nature makes it a poor substrate compared to primary and less hindered secondary halides.
For the synthetic chemist, this means that reactions involving this compound as an electrophile are likely to be sluggish and may require forcing conditions, which could lead to competing elimination reactions. The choice of a strong, non-bulky nucleophile in a polar aprotic solvent would favor the SN2 pathway, while a weak nucleophile in a polar protic solvent would favor the SN1 pathway, albeit with a slow reaction rate. The principles and experimental protocols outlined in this guide provide a robust framework for further investigation and optimization of reactions involving this and other sterically complex alkyl halides.
References
- Streitwieser, A. Jr. (1962). Solvolytic Displacement Reactions. McGraw-Hill.
- Hughes, E. D., Ingold, C. K., & Masterman, S. (1937). 400. The mechanism of substitution at a saturated carbon atom. Part VIII. The dependence of the steric course of substitution on the nature of the reagent. Journal of the Chemical Society (Resumed), 1236-1240.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Pross, A. (1977). The SN2 reaction. What do we know about it?. Advances in Physical Organic Chemistry, 14, 69-132.
- Shiner, V. J., & Dowd, W. (1971). Solvolysis of secondary alkyl bromides. Journal of the American Chemical Society, 93(4), 1029-1030.
- Harris, J. M. (1974). Solvolysis of secondary alkyl p-toluenesulfonates. A case of changing mechanism.
- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
- Bentley, T. W., & Llewellyn, G. (1990). YX scales of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Bromo-4-methylheptane Quantification
For researchers, scientists, and professionals in drug development, the rigorous quantification of impurities is a cornerstone of ensuring pharmaceutical safety and quality. 3-Bromo-4-methylheptane, a potential genotoxic impurity (PGI), requires highly sensitive and reliable analytical methods for its detection and quantification at trace levels. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)—for the validation of this compound quantification. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering you to make informed decisions in your laboratory.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] For quantifying a PGI like this compound, the method must be proven to be specific, sensitive, accurate, precise, and linear over a relevant concentration range. This guide will walk you through a comparative validation of GC-FID and GC-MS/MS, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
A Comparative Overview of Analytical Techniques
Gas chromatography (GC) is the premier separation technique for volatile and semi-volatile compounds like this compound.[6][7] The choice of detector, however, is critical and significantly impacts the method's performance.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is widely available, robust, and offers excellent sensitivity for hydrocarbons.[6] The FID detector measures the ions produced during the combustion of the organic analyte in a hydrogen flame. Its response is proportional to the number of carbon atoms, making it a reliable quantitative tool. However, it is a non-specific detector, which can be a limitation when dealing with complex matrices.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly specific and sensitive technique that couples the separation power of GC with the mass-filtering capabilities of a triple quadrupole mass spectrometer.[8][9] By selecting a specific precursor ion of the target analyte and monitoring its characteristic product ions—a process known as Multiple Reaction Monitoring (MRM)—GC-MS/MS provides exceptional selectivity and significantly lower detection limits compared to GC-FID.[9] This is particularly advantageous for trace-level analysis of genotoxic impurities.[5][10]
The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.
Sources
- 1. shu.elsevierpure.com [shu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. GC Sample Prep for VOC Environmental Analysis | Teledyne LABS [teledynelabs.com]
- 5. rroij.com [rroij.com]
- 6. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Study of Leaving Groups: Bromo vs. Chloro in 3-Halo-4-methylheptane
Introduction: The Critical Role of the Leaving Group in Nucleophilic Substitution
In the landscape of synthetic organic chemistry, particularly in the realm of drug development and materials science, nucleophilic substitution reactions are a cornerstone for molecular construction.[1] These reactions, in which an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom, are fundamental to forging new carbon-heteroatom bonds. The efficiency and outcome of these transformations are profoundly influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent system.[2][3] However, arguably one of the most decisive elements is the identity of the leaving group itself. A "good" leaving group is one that can depart with the bonding electron pair, stabilizing the negative charge it acquires in the process.[4]
This guide provides an in-depth comparative analysis of two common halogen leaving groups, bromide and chloride, within the context of a secondary alkyl halide framework: 3-halo-4-methylheptane. We will dissect the theoretical principles that govern leaving group ability and propose a robust experimental protocol to validate these principles empirically. This objective comparison is designed to equip researchers, scientists, and drug development professionals with a deeper understanding to inform their synthetic strategies.
Theoretical Framework: What Makes a Superior Leaving Group?
The efficacy of a leaving group is not a matter of chance; it is governed by a set of predictable physicochemical properties. The best leaving groups are typically weak bases that are stable in solution once they have departed from the substrate.[3][4] Three primary factors dictate this stability and, consequently, the leaving group's ability: basicity, bond strength, and polarizability.
-
Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability.[3][4] A weak base is less inclined to share its electron pair and is therefore more stable as an independent, negatively charged ion. The basicity of the halide ions (X⁻) can be inferred from the acidity of their conjugate acids (H-X). Stronger acids have weaker conjugate bases. For the hydrohalic acids, the acidity increases down the group: HF < HCl < HBr < HI.[5][6] Consequently, the basicity of the halide ions decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻. This trend predicts that bromide (Br⁻) is a weaker base than chloride (Cl⁻) and should therefore be a better leaving group.[7]
-
Carbon-Halogen (C-X) Bond Strength: The rate-determining step of many nucleophilic substitution reactions involves the cleavage of the C-X bond.[2] A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[2][8] As we move down the halogen group, the atomic radius increases, resulting in longer and weaker C-X bonds due to less effective orbital overlap.[9] The C-Br bond is significantly weaker than the C-Cl bond, which in turn is weaker than the C-F bond.[8][10] This factor also strongly suggests that bromide is a superior leaving group to chloride.
-
Polarizability: Polarizability refers to the ease with which the electron cloud of an atom or ion can be distorted by an external electric field.[11] Larger atoms with more diffuse electron clouds, like bromide, are more polarizable than smaller atoms with tightly held electrons, like chloride.[11][12] In the transition state of a nucleophilic substitution reaction, the leaving group is partially bonded to the carbon atom and is developing a negative charge. A more polarizable leaving group can better stabilize this partial negative charge over a larger volume, thus lowering the energy of the transition state and accelerating the reaction.[7]
The Substrate: 3-Halo-4-methylheptane
The chosen substrate for this study, 3-chloro-4-methylheptane or 3-bromo-4-methylheptane, is a secondary (2°) alkyl halide. This structural classification is significant because secondary halides can undergo substitution via two distinct mechanisms: the unimolecular Sₙ1 pathway, which proceeds through a carbocation intermediate, or the bimolecular Sₙ2 pathway, which involves a single, concerted step.[2][13][14] The operative mechanism is dictated by the reaction conditions, such as the strength of the nucleophile and the polarity of the solvent.[2][15] Regardless of the pathway, the C-X bond is broken in the rate-determining step, making the leaving group's ability a critical factor for both Sₙ1 and Sₙ2 reactions.[16][17]
Comparative Analysis: Bromide vs. Chloride at a Glance
The theoretical principles consistently point towards bromide being a more effective leaving group than chloride. The key differentiating properties are summarized below.
| Property | Chloro (-Cl) | Bromo (-Br) | Advantage | Rationale |
| Conjugate Acid pKa | HCl: ~ -6.3 to -7[18][19] | HBr: ~ -8.7 to -9[18][19] | Bromo | HBr is a stronger acid, making Br⁻ a weaker, more stable base and thus a better leaving group.[4][7] |
| C-X Bond Energy | ~330 kJ/mol[20] | ~285 kJ/mol[10] | Bromo | The weaker C-Br bond requires less energy to cleave, facilitating a faster reaction rate.[2][9] |
| Ionic Radius | 181 pm | 196 pm | Bromo | The larger size of the bromide ion contributes to its greater polarizability. |
| Polarizability | Lower | Higher | Bromo | The more polarizable electron cloud of bromide better stabilizes the negative charge in the transition state.[11][12] |
Experimental Validation: A Protocol for Kinetic Analysis
To empirically substantiate the theoretical comparison, a kinetic experiment can be designed to measure the relative rates of reaction for 3-chloro-4-methylheptane and this compound. The Finkelstein reaction, which involves treating an alkyl halide with sodium iodide in acetone, is an ideal choice for this purpose.[21] This reaction proceeds via an Sₙ2 mechanism, and its rate is readily monitored by the precipitation of the sodium halide salt (NaCl or NaBr), which is insoluble in acetone.[21][22][23]
Objective:
To quantitatively compare the reaction rates of 3-chloro-4-methylheptane and this compound with sodium iodide in acetone.
Materials:
-
3-chloro-4-methylheptane (≥98% purity)
-
This compound (≥98% purity)
-
15% (w/v) Sodium Iodide (NaI) in anhydrous acetone solution
-
Anhydrous acetone
-
Volumetric flasks, pipettes, and test tubes
-
Constant temperature water bath (e.g., 25°C or 50°C)
-
Stopwatch
-
Spectrophotometer or light-scattering instrument (for quantitative analysis)
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic study.
Step-by-Step Protocol:
-
Preparation: Label two sets of clean, dry test tubes. In one set, add a precise volume (e.g., 1.0 mL) of a standardized solution of 3-chloro-4-methylheptane in anhydrous acetone (e.g., 0.1 M). In the second set, add the same volume of a 0.1 M solution of this compound.
-
Temperature Equilibration: Place all test tubes and the 15% NaI in acetone solution in a constant temperature water bath (e.g., 25°C) and allow them to equilibrate for at least 10 minutes.
-
Reaction Initiation: To initiate the reaction, add an equal volume (e.g., 1.0 mL) of the equilibrated NaI solution to one of the 3-chloro-4-methylheptane tubes and simultaneously to one of the this compound tubes. Start the stopwatch immediately. Mix the contents of each tube thoroughly.
-
Qualitative Observation: Observe the tubes against a dark background and record the time at which the first sign of a precipitate (a faint cloudiness) appears. The reaction with this compound is expected to produce a precipitate (NaBr) significantly faster than the reaction with 3-chloro-4-methylheptane (NaCl).[22]
-
Quantitative Analysis (Optional): For more rigorous data, the reaction can be monitored by measuring the increase in turbidity over time using a spectrophotometer set to a wavelength like 600 nm or a dedicated light-scattering instrument. The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.
-
Data Analysis: Compare the average times of precipitation or the calculated initial rates for the two substrates. The relative rate of reactivity can be calculated by dividing the rate constant of the bromo-compound by that of the chloro-compound.
Sₙ2 Reaction Mechanism
Sources
- 1. Khan Academy [khanacademy.org]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 7. brainly.com [brainly.com]
- 8. savemyexams.com [savemyexams.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. purechemistry.org [purechemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. quora.com [quora.com]
- 19. (Solved) - HBr has a pKa of -9; HCl has a pKa of -7 HCl is a twice as strong... (1 Answer) | Transtutors [transtutors.com]
- 20. Strengths of Ionic and Covalent Bonds – Introductory Chemistry [uen.pressbooks.pub]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dept.harpercollege.edu [dept.harpercollege.edu]
- 23. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to Theoretical vs. Experimental NMR Shifts for 3-Bromo-4-methylheptane
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The congruence between theoretically predicted and experimentally acquired NMR spectra serves as a powerful validation of an assigned structure. This guide provides an in-depth comparison of theoretical and experimental ¹H and ¹³C NMR chemical shifts for 3-Bromo-4-methylheptane, offering insights into the methodologies, their underlying principles, and the nuances of their correlation.
The Foundation: Understanding NMR Chemical Shifts
The chemical shift (δ) in NMR is a measure of the resonance frequency of a nucleus relative to a standard. This value is highly sensitive to the local electronic environment. Electron-withdrawing groups, such as the bromine atom in this compound, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting signals to lower values (upfield).
The structural complexity of this compound, which contains two stereocenters, gives rise to diastereomers. These diastereomers, (3R,4R)- and (3S,4S)- enantiomeric pair and (3R,4S)- and (3S,4R)- enantiomeric pair, will have distinct NMR spectra due to the different spatial arrangements of the atoms.
Part 1: Theoretical Prediction of NMR Chemical Shifts
Computational chemistry offers a robust framework for predicting NMR chemical shifts.[1][2] Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for predicting the magnetic shielding of nuclei.[2][3]
The prediction workflow involves:
-
Conformational Analysis: The first step is to identify the lowest energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.
-
Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional and basis set.
-
NMR Shielding Calculation: For each optimized geometry, the nuclear magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach.[2]
-
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS). The chemical shift is calculated as δ = σ_ref - σ_iso.
For organobromine compounds, it is crucial to employ basis sets that can adequately describe the electronic structure of the bromine atom and account for relativistic effects, which can influence the shielding of nearby carbons.[4][5] The choice of DFT functional and basis set is critical for accuracy. Studies have shown that functionals like ωB97X-D combined with basis sets such as def2-SVP can provide reliable ¹³C NMR predictions.[2]
Below is a diagram illustrating the computational workflow for predicting NMR chemical shifts.
Caption: Workflow for Theoretical NMR Prediction.
Part 2: Experimental Acquisition of NMR Spectra
The acquisition of high-quality experimental NMR data is paramount for accurate structural elucidation and for a meaningful comparison with theoretical predictions.
Sample Preparation and Solvent Selection
The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and relative inertness.[6] The residual proton signal of CDCl₃ appears at approximately 7.26 ppm in the ¹H NMR spectrum, and the carbon signal is a triplet centered at 77.16 ppm in the ¹³C NMR spectrum.[7]
Protocol for Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
Spectrometer Setup and Data Acquisition
Modern NMR spectrometers allow for automated setup, but manual optimization of key parameters ensures the highest quality data.[8]
Step-by-Step Experimental Protocol:
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is "locked" to the deuterium signal of the solvent to compensate for any magnetic field drift.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks and high resolution.
-
¹H NMR Acquisition:
-
Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements.[8]
-
Acquisition Time (AT): An acquisition time of 2-4 seconds is standard for good digital resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds allows for the magnetization to return to equilibrium between scans.
-
Number of Scans (NS): For a moderately concentrated sample, 16-64 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for Experimental NMR Acquisition.
Part 3: Comparative Analysis
While we lack the experimental spectrum for this compound, we can anticipate the chemical shifts based on known substituent effects and data from similar molecules.
Expected ¹H NMR Chemical Shifts:
-
CH-Br (Position 3): This proton is directly attached to the carbon bearing the electronegative bromine atom. It will be the most downfield signal among the aliphatic protons, likely in the range of 3.8-4.2 ppm.
-
CH (Position 4): This proton will be influenced by the adjacent bromine and the methyl group, with an expected shift around 1.8-2.2 ppm.
-
CH₂ and CH₃ groups: The remaining methylene and methyl protons will appear further upfield, typically between 0.8 and 1.7 ppm. The terminal methyl groups will be the most shielded and appear at the lowest chemical shifts.
Expected ¹³C NMR Chemical Shifts:
-
C-Br (Position 3): The carbon directly bonded to the bromine will be significantly deshielded, with a predicted chemical shift in the range of 55-65 ppm.
-
C4: The carbon at position 4 will also be downfield relative to a simple alkane, likely in the 35-45 ppm range.
-
Other Aliphatic Carbons: The remaining carbons will have shifts in the typical alkane region of 10-35 ppm.
Data Summary Table
The following table provides a hypothetical comparison based on typical chemical shift ranges for the functional groups present in this compound.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Influencing Factors |
| H3 | 3.8 - 4.2 | - | Electronegativity of Bromine |
| C3 | - | 55 - 65 | Direct attachment to Bromine |
| H4 | 1.8 - 2.2 | - | Inductive effect of Bromine, adjacent methyl |
| C4 | - | 35 - 45 | Inductive effect of Bromine |
| Alkyl H | 0.8 - 1.7 | - | Shielded aliphatic environment |
| Alkyl C | - | 10 - 35 | Shielded aliphatic environment |
Conclusion and Best Practices
The comparison of theoretical and experimental NMR data is a cornerstone of modern chemical research. While DFT calculations provide powerful predictive capabilities, they are most effective when benchmarked against high-quality experimental data. For a molecule like this compound, careful consideration of conformational flexibility and the use of appropriate computational methods are essential for accurate predictions.
For experimental work, meticulous sample preparation and optimization of acquisition parameters are non-negotiable for obtaining reliable spectra. The synergy between these two approaches provides a high degree of confidence in structural assignments, which is of utmost importance in fields like drug discovery and materials science.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting C-13 NMR spectra by DFT calculations. Journal of Physical Chemistry A, 107(49), 10745-10753.
- Cohen, R. D., Wood, J. S., Lam, Y.-H., Buevich, A. V., Sherer, E. C., Reibarkh, M., Williamson, R. T., & Martin, G. E. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. MRRC.
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- University of Wisconsin-Madison. Notes on NMR Solvents.
- Casella, G., et al. (2020). Four-Component Relativistic DFT Calculations of (13) C Chemical Shifts of Halogenated Natural Substances. Molecules, 25(18), 4235.
- S. Grimme, et al. (2017). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.
Sources
- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Bromo-4-methylheptane
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For a compound like 3-Bromo-4-methylheptane, which possesses two chiral centers (C3 and C4), four distinct stereoisomers can exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The differential pharmacological and toxicological profiles of such stereoisomers necessitate their accurate and precise quantification.[1] This guide provides an in-depth comparison of the principal analytical techniques for determining the isomeric purity—both enantiomeric excess (ee) and diastereomeric ratio (dr)—of this compound.
We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system. This guide is structured to provide field-proven insights into selecting and implementing the most suitable analytical technique for your specific research and development needs.
The Analytical Challenge: Resolving Four Stereoisomers
The primary challenge in analyzing this compound lies in its structure. It is a relatively small, volatile, and non-polar molecule lacking a strong chromophore, which immediately influences the choice of suitable analytical methods. The goal is to resolve and quantify four chemically similar species. The key analytical techniques capable of this chiral recognition are chromatographic and spectroscopic methods.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Analytes
For volatile and semi-volatile compounds, chiral gas chromatography (GC) is often the most versatile, convenient, and accurate technique for determining enantiomeric composition.[2] Its high resolution, sensitivity, and speed make it ideal for this analysis.[2]
Principle of Separation: Chiral GC separates enantiomers and diastereomers through their differential interactions with a Chiral Stationary Phase (CSP) coated on the inside of a capillary column.[3][4] The CSP, typically a derivatized cyclodextrin, forms transient diastereomeric complexes with the individual stereoisomers of the analyte.[5] The subtle differences in the stability of these complexes lead to different retention times, allowing for separation and quantification.[5]
Experimental Protocol: Chiral GC-FID
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) to create a 1 mg/mL stock solution.
-
Prepare a working standard by diluting the stock solution to approximately 100 µg/mL.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based CSP is highly recommended for halogenated compounds.[2] A good starting point is a Restek Rt-βDEXse or Agilent J&W Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 220°C.
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 2°C/min to 150°C.
-
Hold: Hold at 150°C for 5 minutes. (This program is a starting point and must be optimized to achieve baseline separation of all four isomers.)
-
-
Detector: FID at 250°C.
-
-
Data Analysis & System Suitability:
-
Integrate the peak areas for all four stereoisomers.
-
Diastereomeric Ratio (dr): Calculated as the ratio of the sum of the areas of one diastereomeric pair to the sum of the areas of the other.
-
dr = [(Area of 3R,4R) + (Area of 3S,4S)] / [(Area of 3R,4S) + (Area of 3S,4R)]
-
-
Enantiomeric Excess (ee): Calculated for each diastereomeric pair.
-
ee (anti) = |(Area of 3R,4S) - (Area of 3S,4R)| / |(Area of 3R,4S) + (Area of 3S,4R)| * 100%
-
-
System Suitability: Inject a racemic/diastereomerically mixed standard. The resolution between the closest eluting pair of peaks should be >1.5.
-
Workflow for Chiral GC Analysis
Caption: Workflow for isomeric purity analysis by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach
NMR spectroscopy offers a distinct method for determining isomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be used to induce chemical shift non-equivalence.[4][8]
Principle of Differentiation: The method involves adding a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA) to the NMR sample.[8][9] These agents form rapidly exchanging diastereomeric complexes with the enantiomers of the analyte.[9] This temporary diastereomeric environment causes the corresponding protons (or other nuclei) in the two enantiomers to experience slightly different magnetic fields, resulting in separate, resolvable signals in the NMR spectrum.[10]
Experimental Protocol: ¹H NMR with a Chiral Shift Reagent
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Choose a suitable Chiral Shift Reagent. Lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are effective.[10]
-
-
Titration & Analysis:
-
Add small, incremental amounts of the CSR (e.g., 0.1 molar equivalents) to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition. Monitor the proton signals that are closest to the chiral centers (e.g., the methine protons at C3 and C4).
-
Continue adding the CSR until sufficient separation (baseline resolution, if possible) is observed between the signals corresponding to the different stereoisomers.
-
Caution: Paramagnetic CSRs can cause significant line broadening, which may obscure resolution. Use the minimum amount of reagent necessary.
-
-
Data Analysis:
-
Once optimal signal separation is achieved, carefully integrate the resolved signals.
-
The ratio of the integrals for the separated peaks directly corresponds to the ratio of the stereoisomers in the sample.
-
Calculate ee and dr based on these integral ratios.
-
Method Comparison: Selecting the Right Tool
The choice of an analytical technique is a critical decision that depends on factors including the nature of the analyte, required accuracy and precision, and desired sample throughput.[1]
| Parameter | Chiral Gas Chromatography (GC-FID) | NMR with Chiral Shift Reagents |
| Principle | Chromatographic separation based on differential partitioning with a Chiral Stationary Phase.[1] | Spectroscopic differentiation based on formation of transient diastereomeric complexes.[8] |
| Resolution | Excellent. Capable of baseline-resolving all four stereoisomers with proper method development. | Variable. Highly dependent on analyte-reagent interaction; may not resolve all isomers. |
| Sensitivity (LOD/LOQ) | High (ng to pg level). Ideal for detecting trace isomeric impurities. | Lower (µg to mg level). Generally not suitable for trace analysis (<1% impurity). |
| Analysis Time | Moderate (typically 20-40 minutes per run). | Fast (5-15 minutes per spectrum), but requires time for titration to find optimal conditions. |
| Sample Throughput | High, especially with an autosampler. | Lower, due to the manual titration process for each unique sample type. |
| Quantitative Accuracy | High, with proper calibration. Area percent is generally reliable for isomers.[3] | Moderate. Prone to errors from overlapping peaks and integration inaccuracies. |
| Pros | Robust, highly sensitive, established method for volatile compounds.[2] | Provides structural information, no need for isomerically pure standards for peak ID. |
| Cons | Requires method development to optimize separation, potential for thermal degradation. | Lower sensitivity, potential for signal broadening, cost of shift reagents. |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Trustworthiness and Validation
Validation is performed to demonstrate that an analytical method is suitable for its intended purpose.[3][11] For isomeric purity analysis, validation should generally follow the guidelines outlined by the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of all four stereoisomers from each other and any potential impurities.
-
Limit of Quantitation (LOQ): The lowest amount of an isomeric impurity that can be quantitatively determined with suitable precision and accuracy. A target for the minor component is a precision of ≤20% Relative Standard Deviation (RSD) at the LOQ.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for the minor isomers down to the LOQ.
-
Precision: Assessed at multiple levels (repeatability, intermediate precision). A reasonable precision target for the major component is ≤5% RSD.[3]
-
Accuracy: The closeness of test results to the true value. This can be assessed by analyzing samples with known amounts of the isomeric impurities (spiked samples).
Conclusion and Recommendation
For the comprehensive and quantitative isomeric purity analysis of this compound, Chiral Gas Chromatography with FID is the superior and recommended technique . Its high resolving power, excellent sensitivity, and established robustness make it the most reliable method for accurately determining both diastereomeric ratios and enantiomeric excess, which is critical for quality control in a drug development setting.[3][13]
While NMR spectroscopy with chiral shift reagents serves as a valuable orthogonal tool, particularly for structural confirmation and preliminary screening, it lacks the sensitivity and quantitative precision required for rigorous purity testing and the detection of trace-level isomeric impurities. The selection of the most appropriate method ultimately depends on the specific requirements of the analysis, but for regulatory compliance and data integrity, a validated chiral GC method is the authoritative choice.[14]
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (URL: )
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC Intern
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: )
- Chiral stationary phases and applications in gas chrom
- NMR determination of enantiomeric excess - ResearchG
- Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books G
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed Central. (URL: [Link])
- A Guide to the Analysis of Chiral Compounds by GC. (URL: )
- The Study of Chiral Stationary Phases for Gas Chrom
- Handbook of Analytical Valid
- A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroxybenzaldehyde Isomers - Benchchem. (URL: )
- Analytical method valid
- Chiral GC Columns | Gas Chrom
- NMR Shift Reagents - Chemistry LibreTexts. (URL: [Link])
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchG
- Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. azom.com [azom.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wjarr.com [wjarr.com]
- 12. fda.gov [fda.gov]
- 13. routledge.com [routledge.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4-methylheptane: A Comparative Analysis
In the landscape of modern organic synthesis and drug development, the precise installation of functional groups is paramount. Halogenated alkanes, such as 3-Bromo-4-methylheptane, serve as critical building blocks and intermediates. Their utility stems from the bromine atom's dual nature: it is a good leaving group for nucleophilic substitution and is instrumental in the formation of organometallic reagents. This compound, with its two chiral centers, is of particular interest as a model for stereoselective reactions. The stereoisomers of its parent alcohol, 4-methylheptan-3-ol, are known insect pheromones, highlighting the importance of stereochemical control in biological activity.[1][2][3]
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound and its analogs. We will move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into why specific reagents and conditions are chosen. Every protocol described is designed as a self-validating system, incorporating purification and analytical verification steps to ensure both accuracy and reproducibility for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Strategies
The synthesis of a secondary bromoalkane like this compound can be approached from two main perspectives: the functionalization of a pre-existing carbon skeleton or the construction of the skeleton itself. For the purpose of this guide, we will focus on the former, assuming the availability of suitable precursors like 4-methylheptane or 4-methylheptan-3-ol.
Method 1: Nucleophilic Substitution of 4-Methylheptan-3-ol
The most common and reliable method for preparing secondary bromoalkanes is through the nucleophilic substitution of the corresponding alcohol. This approach offers significant advantages in regioselectivity, as the position of the hydroxyl group dictates the final location of the bromine atom. The primary challenge lies in controlling the stereochemistry and avoiding competing elimination reactions or carbocation rearrangements.[4]
The key to this transformation is converting the hydroxyl group, a notoriously poor leaving group, into a species that is readily displaced by a bromide nucleophile. This is typically achieved through protonation with a strong acid or reaction with an activating agent like phosphorus tribromide (PBr₃).[5][6]
This is often the preferred method for converting primary and secondary alcohols into alkyl bromides.[7][8] The reaction proceeds through a reliable Sₙ2 mechanism, which is advantageous for several reasons.[5][9]
-
Causality of Reagent Choice: PBr₃ is highly effective because the phosphorus atom is electrophilic and readily attacked by the alcohol's oxygen. This forms an alkoxyphosphonium intermediate, which is an excellent leaving group.[4][10] The subsequent backside attack by the bromide ion, liberated in the first step, leads to a clean inversion of stereochemistry at the chiral center.[7][9] This stereochemical predictability is a significant advantage for asymmetric synthesis.
-
Trustworthiness & Self-Validation: A key benefit of the PBr₃ method is the avoidance of carbocation intermediates.[4][5] This prevents the carbocation rearrangements that can plague reactions proceeding through an Sₙ1 pathway, ensuring a single, predictable constitutional isomer as the product. The reaction is typically high-yielding.
Treating a secondary alcohol with concentrated hydrobromic acid is another classic method.[11][12] However, the mechanism for secondary alcohols is more ambiguous and can proceed via a mixture of Sₙ1 and Sₙ2 pathways, depending on the specific substrate and reaction conditions.[6][13]
-
Causality of Reagent Choice: HBr is a strong acid that protonates the alcohol's hydroxyl group, turning it into a good leaving group (water).[14] For a secondary alcohol like 4-methylheptan-3-ol, the resulting secondary carbocation is stable enough to form (favoring Sₙ1), but the carbon is also accessible enough for direct backside attack by bromide (favoring Sₙ2).[13] This mechanistic duality can lead to a mixture of stereochemical outcomes (both inversion and racemization) and potential side products from rearrangements, making it a less controlled approach than using PBr₃.
Method 2: Free Radical Bromination of 4-Methylheptane
A conceptually different approach is the direct halogenation of the parent alkane, 4-methylheptane. This method utilizes a free radical chain reaction, typically initiated by UV light or heat.[15][16]
-
Causality of Reagent Choice: Molecular bromine (Br₂) is used in the presence of an initiator to generate bromine radicals (Br•). These radicals are highly reactive and can abstract a hydrogen atom from the alkane backbone to form an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to form the bromoalkane product and a new bromine radical, propagating the chain.[16]
-
Trustworthiness & Self-Validation: While seemingly direct, this method suffers from a critical lack of selectivity for complex alkanes. The 4-methylheptane skeleton contains primary, secondary, and tertiary C-H bonds. Although radical bromination shows a strong preference for abstracting hydrogen from the most substituted carbon (tertiary > secondary > primary), it will still produce a mixture of constitutional isomers.[17][18][19] For 4-methylheptane, this would result in a complex mixture of 3-bromo-, 4-bromo-, and other brominated isomers, which are often difficult to separate. Therefore, this method is synthetically impractical for producing a specific isomer like this compound.
Data Presentation: Comparison of Synthetic Routes
| Metric | Method 1A: PBr₃ on Alcohol | Method 1B: HBr on Alcohol | Method 2: Radical Bromination of Alkane |
| Starting Material | 4-Methylheptan-3-ol | 4-Methylheptan-3-ol | 4-Methylheptane |
| Typical Yield | High (often >80%)[5] | Moderate to High | Low to Moderate (for desired isomer) |
| Regioselectivity | Excellent (determined by OH position) | Excellent (determined by OH position) | Poor (produces mixture of isomers)[18] |
| Stereoselectivity | Excellent (predictable inversion via Sₙ2)[7][9] | Poor to Moderate (mixture of Sₙ1/Sₙ2)[13] | Not applicable (creates new chiral center) |
| Key Advantage | High yield, stereochemical control, no rearrangements.[4] | Inexpensive reagents. | Direct functionalization of an alkane. |
| Key Disadvantage | PBr₃ is moisture-sensitive and corrosive. | Risk of carbocation rearrangements and racemization. | Lack of selectivity, difficult purification.[19] |
| Ideal For | Stereocontrolled synthesis of a specific bromoalkane isomer. | Simple, non-chiral secondary alcohols where stereochemistry is not a concern. | Non-selective halogenation or substrates with only one type of reactive C-H bond. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound from (3S,4S)-4-Methylheptan-3-ol via PBr₃
This protocol is based on the well-established Sₙ2 conversion of secondary alcohols to bromides, ensuring inversion of stereochemistry.[4][5] The starting alcohol can be synthesized via known stereoselective methods.[1][3]
Step 1: Reaction Setup
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve (3S,4S)-4-methylheptan-3-ol (5.0 g, 38.4 mmol) in 40 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice-water bath.
Step 2: Reagent Addition
-
Slowly add phosphorus tribromide (PBr₃) (4.16 g, 15.4 mmol, ~0.4 equivalents) dropwise to the stirred solution over 20 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.[9]
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 4: Workup and Purification
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Self-Validation: This step neutralizes any remaining acidic species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield (3R,4S)-3-Bromo-4-methylheptane as a clear liquid.
Step 5: Characterization
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
-
Measure the optical rotation to confirm the inversion of stereochemistry.
Visualization of Key Mechanisms and Workflows
Benchmarking Against Similar Compounds
The synthetic strategies discussed for this compound are broadly applicable to a range of similar secondary bromoalkanes. For example, the synthesis of 3-bromo-4,5-dimethylheptane or 3-bromo-4-ethylheptane would follow the same principles. The PBr₃ method remains superior for these analogs when stereochemical integrity is required.
For simpler, achiral compounds like 3-bromopentane or 2-bromobutane, the choice between PBr₃ and HBr becomes less critical and may be guided by cost and convenience. However, the risk of elimination to form alkenes increases with more substituted alcohols, a factor that must always be considered. Radical bromination remains a non-selective method, generally unsuitable for the precise synthesis of any specific isomer in a molecule with multiple non-equivalent C-H bonds.
Conclusion
For the targeted synthesis of this compound, the conversion of 4-methylheptan-3-ol using phosphorus tribromide (PBr₃) is unequivocally the superior method. Its foundation in the Sₙ2 mechanism provides a predictable and high-yielding route with excellent control over both regio- and stereochemistry, avoiding the pitfalls of carbocation rearrangements and isomeric mixtures.[4][5] In contrast, the use of HBr introduces mechanistic ambiguity that compromises stereochemical purity, while the free radical bromination of the parent alkane is fundamentally non-selective and unsuitable for preparing a specific constitutional isomer.[13][18] This guide provides the necessary technical detail and causal reasoning to empower researchers to make informed decisions in their synthetic endeavors, ensuring efficiency, reproducibility, and purity in their target molecules.
References
- G. Forni, F. Molinari, I. R. P. Asensio, and S. Riva, "One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol," Molecules, 2018. [Online]. Available: [Link]
- Organic Chemistry Portal, "Alcohol to Bromide - Common Conditions," Organic-Chemistry.org. [Online]. Available: [Link]
- Chemistry Online, "Synthesis of (±)‐4‐methylheptan‐3‐ol and (±)‐4‐methylheptan‐3‐one (insect pheromones)," Chemistry-Online.net, 2023. [Online]. Available: [Link]
- BYJU'S, "PBr3 Reaction," byjus.com. [Online]. Available: [Link]
- Chemia, "Bromination reactions with hydrogen bromide," Chemia.net, 2023. [Online]. Available: [Link]
- Vedantu, "PBr3 Reaction: Mechanism, Examples & Exam Tips Explained," vedantu.com. [Online]. Available: [Link]
- ResearchGate, "SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol.
- OrgoSolver, "Alcohol → Alkyl Bromide with PBr₃," OrgoSolver.com. [Online]. Available: [Link]
- J. Ashenhurst, "PBr3 and SOCl2," Master Organic Chemistry, 2015. [Online]. Available: [Link]
- J. Ashenhurst, "Free Radical Bromination of Alkanes," Master Organic Chemistry. [Online]. Available: [Link]
- Chemistry Steps, "Reaction of Alcohols with HCl, HBr and HI Acids," ChemistrySteps.com. [Online]. Available: [Link]
- A. Zada et al., "Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol," Journal of Chemical Ecology, 2004. [Online]. Available: [Link]
- BYJU'S, "HBr Reaction," byjus.com. [Online]. Available: [Link]
- J. Ponder Lab, "The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone," Ponder-Lab.net. [Online]. Available: [Link]
- Kishan's Classes, "Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!)," YouTube, 2025. [Online]. Available: [Link]
- University of Calgary, "Reaction of Alcohols with Hydrogen Halides," chem.ucalgary.ca. [Online]. Available: [Link]
- J. Clark, "Synthesis of Alkyl Halides from Alcohols," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
- J. Ashenhurst, "Selectivity in Free Radical Reactions: Bromination vs. Chlorination," Master Organic Chemistry, 2013. [Online]. Available: [Link]
- Chemistry Steps, "Selectivity in Radical Halogenation with Practice Problems," ChemistrySteps.com. [Online]. Available: [Link]
- Chemistry LibreTexts, "Selectivity in Radical Halogenation with Fluorine and Bromine," chem.libretexts.org, 2015. [Online]. Available: [Link]
- Catalyst University, "Radical Bromination: The Primary Alkane Reaction (Theory & Practice)," YouTube, 2018. [Online]. Available: [Link]
- Physics & Maths Tutor, "Halogenoalkanes and Alcohols," pnas.org. [Online]. Available: [Link]
- Organic Chemistry Portal, "Synthesis of alkyl bromides," Organic-Chemistry.org. [Online]. Available: [Link]
- Química Orgánica, "Synthesis of Haloalkanes from Alcohols," quimicaorganica.org, 2008. [Online]. Available: [Link]
Sources
- 1. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis of Haloalkanes from Alcohols [quimicaorganica.org]
- 9. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 10. orgosolver.com [orgosolver.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reaction Mechanisms of 3-Bromo-4-methylheptane: Navigating the Landscape of Substitution and Elimination
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of organic synthesis, the reactivity of alkyl halides is a cornerstone of molecular architecture. Among these, secondary alkyl halides such as 3-Bromo-4-methylheptane present a fascinating and challenging case study. Their structural nature places them at a crossroads of competing reaction pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The ability to selectively navigate these pathways is paramount for achieving desired synthetic outcomes. This guide provides an in-depth elucidation of the factors governing these reactions, supported by comparative data from analogous systems and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Substrate: Unpacking the Reactivity of this compound
This compound is a secondary alkyl halide, a classification that is central to its versatile yet complex reactivity. The bromine atom is bonded to a secondary carbon, which is, in turn, attached to two other carbon atoms. This structural feature means that the reaction pathway is not immediately predestined, unlike primary or tertiary halides, and is highly susceptible to the influence of external conditions.[1]
The steric hindrance around the reactive carbon is moderate, making it accessible to nucleophilic attack, yet also sufficiently substituted to allow for the formation of a relatively stable secondary carbocation. This duality is the origin of the competition between bimolecular (SN2, E2) and unimolecular (SN1, E1) mechanisms.
A Tale of Four Pathways: A Comparative Analysis
The choice between substitution and elimination, and further between unimolecular and bimolecular mechanisms, is a delicate balance of several key factors: the nature of the nucleophile/base, the solvent, and the temperature.[2]
The Role of the Nucleophile/Base: Strength and Steric Hindrance
The character of the anionic or neutral species introduced into the reaction is arguably the most critical determinant of the reaction's course.
-
Strong, Unhindered Nucleophiles/Bases: Species like ethoxide (CH₃CH₂O⁻) or hydroxide (OH⁻) are strong bases and strong nucleophiles. With a secondary alkyl halide like this compound, they tend to favor the E2 pathway , especially at higher temperatures, due to the increased steric hindrance for an SN2 attack compared to a primary halide.[3][4] However, the SN2 reaction will always be a competing pathway.[5]
-
Strong, Sterically Hindered Bases: Bulky bases such as potassium tert-butoxide (t-BuOK) dramatically shift the equilibrium towards E2 elimination .[6] The large size of the base makes it difficult to approach the electrophilic carbon for an SN2 reaction, and it will preferentially abstract a proton from the least sterically hindered β-carbon.[7]
-
Weak Nucleophiles/Bases: Neutral molecules like water (H₂O) and ethanol (CH₃CH₂OH) are weak nucleophiles and weak bases. In their presence, the reaction is likely to proceed via a unimolecular pathway (SN1/E1) , as they are not strong enough to initiate a bimolecular reaction.[8]
The Influence of the Solvent: A Polarizing Decision
The solvent plays a crucial role in stabilizing or destabilizing the transition states and intermediates of the various pathways.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing both the leaving group anion and the carbocation intermediate, thus strongly favoring SN1 and E1 reactions .[9]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess large dipole moments but lack acidic protons. They are effective at solvating cations but leave anions relatively "naked" and more reactive. This enhances the nucleophilicity of the attacking species, making SN2 reactions more favorable .[10]
Temperature: The Deciding Factor in Competition
When substitution and elimination reactions compete, temperature can be a powerful tool to influence the product distribution. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Therefore, increasing the reaction temperature will favor elimination (E1 and E2) over substitution (SN1 and SN2) .[6]
Visualizing the Mechanisms
To better understand the flow of electrons and the intermediates involved in each pathway, the following diagrams illustrate the core mechanistic steps.
Caption: Competing SN2/E2 and SN1/E1 pathways for this compound.
Experimental Data: A Comparative Look at Product Distributions
While specific, published quantitative data for the product distribution in reactions of this compound is scarce, we can draw valuable insights from analogous secondary alkyl halide systems. The following table summarizes the expected major products under various conditions, based on established principles of organic reactivity.
| Reaction Conditions | Reactant | Expected Major Pathway | Expected Major Product(s) | Rationale |
| Sodium Ethoxide in Ethanol, 55°C | 2-Bromooctane | E2 | 2-Octene (Zaitsev product) | Strong, unhindered base favors E2. Higher temperature further promotes elimination. |
| Potassium tert-Butoxide in tert-Butanol, 55°C | 2-Bromooctane | E2 | 1-Octene (Hofmann product) | Strong, sterically hindered base favors abstraction of the less hindered proton.[11] |
| Sodium Azide in Acetone | (S)-2-Bromooctane | SN2 | (R)-2-Azidooctane | Strong, non-basic nucleophile in a polar aprotic solvent strongly favors SN2. |
| Refluxing Ethanol | 2-Bromooctane | SN1 / E1 | Mixture of 2-ethoxyooctane and 2-octene | Weak nucleophile/base and polar protic solvent favor unimolecular pathways. |
Experimental Protocols
The following protocols provide a framework for conducting substitution and elimination reactions with this compound and analyzing the resulting product mixtures.
Protocol for E2 Elimination with a Strong, Hindered Base
This protocol is designed to favor the formation of the Hofmann elimination product.
Caption: Experimental workflow for the E2 elimination of this compound.
Detailed Steps:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (e.g., 1.5 equivalents) to 50 mL of anhydrous tert-butanol.
-
Addition of Substrate: While stirring, slowly add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio and by ¹H NMR to confirm the structures of the alkene isomers.[1][8]
Protocol for SN2 Reaction with a Good Nucleophile
This protocol is designed to favor the formation of the substitution product with inversion of stereochemistry.
Caption: Experimental workflow for the SN2 reaction of this compound.
Detailed Steps:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 1.5 equivalents) in 50 mL of anhydrous acetone.
-
Addition of Substrate: Add this compound (1 equivalent) to the stirring solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.
-
Work-up: Filter the reaction mixture to remove the sodium bromide precipitate.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash with 50 mL of water and 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Analysis: Analyze the resulting azide product by IR spectroscopy (for the characteristic azide stretch) and NMR spectroscopy to confirm the structure.
Conclusion: Mastering the Reactivity of this compound
The reactions of this compound serve as an excellent model for understanding the fundamental principles that govern the competition between substitution and elimination pathways. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can effectively steer the reaction towards the desired outcome. The protocols and comparative data presented in this guide offer a robust starting point for the rational design of synthetic routes involving this and other secondary alkyl halides. A thorough analysis of the product mixture using techniques such as GC-MS and NMR is crucial for validating the chosen reaction conditions and for the unambiguous characterization of the resulting products.
References
- NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2.
- Studley AI. (n.d.). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry - S.
- BYJU'S. (n.d.). SN1 SN2 E1 E2.
- Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate.
- Reddit. (2024, July 4). SN1, SN2, E1, E2 tips and tricks. r/OrganicChemistry.
- OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism.
- Chemistry LibreTexts. (2023, January 23). C. Elimination vs. Substitution.
- University of Wisconsin Libraries. (n.d.). 6.18 Substitution versus Elimination.
- Chemistry LibreTexts. (2019, September 3). 6.19: Comparing Substitution and Elimination Reactions.
- University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?.
- Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry - S.
- Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2.
- Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
- Chegg. (2023, May 19). Solved The reaction between 3-bromo-4-methylhexane (A) and | Chegg.com.
- PubChem. (n.d.). This compound.
- Scribd. (n.d.). Organic Chemistry: Alkenes & Reactions | PDF.
- Chegg. (2021, October 23). Solved Solvolysis of (R)-3-bromo-3-methylhexane gives: Br | Chegg.com.
- Brainly.in. (2022, April 16). This compound structural formula.
- Reddit. (2020, October 8). Major/minor products of E2 reaction with 2-bromooctane and potassium tert-butoxide. r/OrganicChemistry.
- Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3].
- YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. The Organic Chemistry Tutor.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- YouTube. (2020, April 5). SN2 Competition Experiments, Part 3: GC Analysis [Video]. ChemSurvival.
- PubMed Central. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- YouTube. (2018, June 12). Alkyl Halides exp 19 and 20 and Gas Chromatography [Video]. Chem with Dr. B.
- Chemistry Steps. (n.d.). tBuOK Elimination.
- Chegg. (2018, November 27). Solved E2 Elimination of 2-bromoheptane using potassium | Chegg.com.
- YouTube. (2020, April 4). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions [Video]. ChemSurvival.
- MSU chemistry. (n.d.). NMR Spectroscopy.
Sources
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. webassign.net [webassign.net]
- 6. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 7. shimadzu.com [shimadzu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studylib.net [studylib.net]
- 10. reddit.com [reddit.com]
- 11. Solved (S)-2-Bromooctane was reacted with sodium azide | Chegg.com [chegg.com]
A Comparative Guide to the Kinetic Study of 3-Bromo-4-methylheptane Solvolysis
Introduction: Unraveling Reaction Pathways Through Kinetics
In the landscape of organic chemistry, understanding the mechanisms of nucleophilic substitution reactions is fundamental. Solvolysis, a specific class of substitution where the solvent acts as the nucleophile, provides a powerful lens through which to examine the intricate factors governing reaction rates and pathways.[1][2] This guide focuses on the solvolysis of 3-bromo-4-methylheptane, a secondary alkyl halide, to explore the principles of unimolecular nucleophilic substitution (SN1).
The kinetic study of this reaction—measuring its rate under varied conditions—is not merely an academic exercise. It offers profound insights into the formation and fate of carbocation intermediates, the influence of the surrounding solvent environment, and the potential for structural rearrangements that can dictate product outcomes.[3][4] For professionals in drug development and chemical synthesis, a mastery of these principles is critical for predicting reaction feasibility, controlling product distribution, and designing efficient synthetic routes. This guide provides an in-depth comparison of experimental methodologies and analyzes the structural and environmental factors that influence the solvolysis rate of this compound, grounding the discussion in established mechanistic principles.
Theoretical Framework: The SN1 Reaction Mechanism
The solvolysis of a secondary alkyl halide like this compound in a polar protic solvent is anticipated to proceed via the SN1 mechanism.[5][6] This is a stepwise pathway, and its kinetics are governed by the slowest step, known as the rate-determining step.[5][7]
The SN1 pathway involves two primary steps:
-
Step 1: Ionization (Rate-Determining Step): The carbon-bromine (C-Br) bond undergoes heterolytic cleavage, where the bromine atom departs with both electrons from the bond. This slow step forms a planar secondary carbocation intermediate and a bromide ion.[5][7] The energy required for this step is the primary barrier to the reaction.
-
Step 2: Nucleophilic Attack: The solvent molecule (e.g., water or ethanol), acting as a nucleophile, rapidly attacks the electrophilic carbocation. Since the carbocation is planar, this attack can occur from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[5][6][7]
-
Step 3: Deprotonation: If the nucleophilic solvent was neutral (like H₂O or ROH), a final, rapid deprotonation step occurs to yield the neutral final product.[5][8]
The rate of an SN1 reaction is dependent only on the concentration of the substrate (the alkyl halide) and is independent of the nucleophile's concentration, leading to a first-order rate law: Rate = k[R-Br] .[5][6]
Key Factors Influencing SN1 Reactivity
-
Substrate Structure: The stability of the carbocation intermediate is paramount. The stability order is tertiary > secondary > primary.[9][10] As this compound forms a secondary carbocation, it is more reactive in SN1 reactions than primary halides but less reactive than tertiary halides.[9][10]
-
Solvent: Polar protic solvents (e.g., water, alcohols) are ideal for SN1 reactions.[11][12][13] They effectively stabilize both the developing positive charge on the carbocation and the negative charge on the leaving group through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step.[11][14][15][16]
-
Leaving Group: The rate of the SN1 reaction is directly influenced by the quality of the leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[12][17][18][19] Bromide (Br⁻) is considered a very good leaving group.[9][17][20]
Caption: General SN1 solvolysis pathway for a secondary alkyl halide.
The Complication: Carbocation Rearrangement
A critical consideration for secondary carbocations is the potential for rearrangement to a more stable form. The initially formed 4-methylheptan-3-yl cation is secondary. A 1,2-hydride shift from the adjacent carbon (C4) can occur, moving a hydrogen atom with its pair of electrons to the positively charged C3.[21][22]
This rearrangement results in the formation of a more stable tertiary carbocation (the 4-methylheptan-4-yl cation).[22] Consequently, the solvolysis reaction will likely yield a mixture of two products: one from the solvent attacking the original secondary carbocation and another (often the major product) from the attack on the rearranged tertiary carbocation.[3][8]
Caption: 1,2-Hydride shift leading to a more stable tertiary carbocation.
Experimental Protocols for Kinetic Analysis
The rate of solvolysis can be determined by monitoring the change in concentration of a reactant or product over time.[23] Three common methods are compared below.
Comparison of Monitoring Techniques
| Method | Principle | Advantages | Disadvantages |
| Titration | The reaction produces one equivalent of HBr. Aliquots are removed at timed intervals and titrated with a standard NaOH solution to quantify the HBr formed.[23][24] | Simple, inexpensive equipment. Provides direct measurement of product formation. | Discontinuous; requires precise timing and quenching. Can be labor-intensive. |
| Conductometry | The reaction converts a neutral alkyl halide into ionic products (H⁺ and Br⁻), causing the solution's conductivity to increase over time.[25][26] | Continuous, real-time data collection. High precision and suitable for automation. | Requires a dedicated conductivity meter and probe. Sensitive to temperature fluctuations. |
| Polarimetry | If an optically active stereoisomer of the substrate is used, the reaction proceeds through a planar carbocation, leading to racemization. The change in the solution's optical rotation is monitored over time.[27][28][29][30] | Non-invasive and continuous. Provides insight into the stereochemical outcome of the reaction. | Requires an optically pure starting material and a polarimeter. Only applicable to chiral substrates. |
Detailed Protocol: Titrimetric Analysis of Solvolysis Rate
This protocol details a robust method for determining the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent.
Objective: To measure the rate of HBr production at a constant temperature.
Materials:
-
This compound
-
80% Ethanol / 20% Water (v/v) solvent mixture
-
0.01 M standardized NaOH solution
-
Phenolphthalein or Bromothymol blue indicator
-
Acetone (for rinsing)
-
Thermostatic water bath, 125 mL Erlenmeyer flasks, 10 mL volumetric pipettes, 50 mL burette, stopwatches.
Experimental Workflow Diagram
Caption: Workflow for the titrimetric kinetic analysis of solvolysis.
Procedure:
-
Preparation: Place 100 mL of the 80% ethanol solvent in a flask and allow it to equilibrate in a constant temperature water bath (e.g., 25°C) for at least 15 minutes.
-
Reaction Initiation: Add a precisely measured amount (e.g., 1.0 mL) of this compound to the thermostated solvent, swirl vigorously to mix, and immediately start a stopwatch. This is time t=0.
-
Sampling: At regular, recorded intervals (e.g., every 10, 15, or 20 minutes), use a volumetric pipette to withdraw a 10 mL aliquot of the reaction mixture.
-
Titration: Immediately add the aliquot to an Erlenmeyer flask containing a few drops of indicator. Titrate with the standardized 0.01 M NaOH solution until the indicator's endpoint is reached (e.g., a persistent faint pink for phenolphthalein).[31] Record the volume of NaOH used (Vₜ).
-
Infinity Point (V∞): To determine the titration volume at the completion of the reaction, gently warm a separate 10 mL aliquot of the reaction mixture in a sealed flask to ~60°C for 20-30 minutes. Cool the flask to the reaction temperature and then titrate as before. This final volume is V∞.[24]
-
Data Analysis: Repeat the titration for at least 6-8 time points. The data is then analyzed using the first-order integrated rate law. A plot of ln(V∞ - Vₜ) versus time (t) will yield a straight line, and the rate constant (k) is the negative of the slope.
Comparative Performance and Data Interpretation
The true power of kinetic studies lies in comparing reaction rates under different conditions to elucidate the factors that govern them.
Table 1: Comparative Solvolysis Rate Data (Illustrative)
| Substrate | Leaving Group | Solvent System (v/v) | Relative Rate Constant (k_rel) at 25°C | Rationale for Rate Difference |
| This compound | Br | 50% EtOH / 50% H₂O | ~35 | Highly polar solvent strongly stabilizes the carbocation intermediate, accelerating the rate-determining ionization step.[9][11][15] |
| This compound | Br | 80% EtOH / 20% H₂O | 1 (Reference) | Less polar than the 50/50 mixture, providing less stabilization for the transition state and carbocation. |
| 3-Chloro-4-methylheptane | Cl | 80% EtOH / 20% H₂O | ~0.02 | Chloride is a poorer leaving group than bromide because it is a stronger base and the C-Cl bond is stronger.[17][20] |
| 2-Bromo-2-methylpropane(tert-Butyl bromide) | Br | 80% EtOH / 20% H₂O | ~600,000 | Forms a highly stable tertiary carbocation, dramatically lowering the activation energy for ionization compared to the secondary substrate.[9][10] |
Interpretation:
-
Solvent Effect: As demonstrated by comparing rows 1 and 2, increasing the water content (and thus the polarity of the solvent) significantly accelerates the reaction. This is a hallmark of the SN1 mechanism, as polar protic solvents are crucial for stabilizing the ionic intermediates formed during the rate-determining step.[13][16][32]
-
Leaving Group Effect: The comparison between 3-bromo- and 3-chloro-4-methylheptane highlights the importance of the leaving group. The C-Br bond is weaker and bromide is a more stable anion than chloride, making it a much better leaving group and resulting in a faster reaction.[12][17][18]
-
Substrate Effect: The immense difference in rate between the secondary (this compound) and tertiary (2-bromo-2-methylpropane) halides provides compelling evidence for a mechanism involving a carbocation intermediate. The stability of this intermediate is the single most dominant factor affecting the solvolysis rate.[9][33]
Conclusion
For the practicing scientist, the key takeaway is the predictive power of this analysis. The rate of solvolysis can be finely tuned by adjusting the solvent system. Furthermore, the high probability of a 1,2-hydride shift to form a more stable tertiary carbocation is a critical insight, reminding us that the initial structure of a reactant does not always dictate the final product structure. A thorough understanding of these kinetic and mechanistic principles is indispensable for the rational design of chemical syntheses and the anticipation of potential side reactions and product mixtures.
References
- Chemistry LibreTexts. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction. [Link]
- OpenOChem Learn. SN1 - Effect of the Solvent. [Link]
- OpenOChem Learn. SN1 - Effect of Leaving Group. [Link]
- BYJU'S. SN1 Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]
- Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
- Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples. [Link]
- Khan Academy.
- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- Wikipedia. SN1 reaction. [Link]
- Filo. (2025, February 22).
- SlideShare. solvent effect on SN1 reaction.pptx. [Link]
- ChemistryStudent. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
- Occidental College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
- AK LECTURES. (2013, April 27). Effect of Leaving Group on Sn1 Reaction [Video]. YouTube. [Link]
- The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
- SlidePlayer. Chemical kinetics. [Link]
- Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
- Theochem @ Mercer University.
- Rudolph Research Analytical.
- Torontech. (2025, January 2).
- Chemistry LibreTexts. (2024, March 17). 11.5: Characteristics of the SN1 Reaction. [Link]
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
- Wikipedia. Polarimeter. [Link]
- The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry [Video]. YouTube. [Link]
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
- Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
- Khan Academy.
- OrgoSolver. Alkyl Halide Reactions: Generic SN1 Solvolysis (H₂O / ROH / AgNO₃). [Link]
- ResearchGate. (2025, August 6). Study of the Kinetics of an SN1 Reaction by Conductivity Measurement. [Link]
- Chemistry LibreTexts. (2020, May 30). 7.
- AllFreePapers.com. (2013, November 20). The Kinetics of Solvolysis - Case Study. [Link]
- SMUChemistry. (2014, September 14). 326 - K2 Kinetics of Sucrose Inversion [Video]. YouTube. [Link]
- PubChem. (3S,4S)-3-bromo-4-methylheptane. [Link]
- Carolina Knowledge Center. (2022, May 5).
- Analytical Chemistry 2.0. Titrimetric Methods. [Link]
- EPFL. Titrating Soluble RM, R2NM and ROM Reagents. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Solvolysis. [Link]
- Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods. [Link]
- ResearchGate. (2025, August 6). (PDF) Conductometric Studies Of Kinetics Of Ionic Reaction Between Ag+ And Cl- In Aqueous Solution. [Link]
- Brainly.in. (2022, April 16). This compound structural formula. [Link]
- ResearchGate. (2017, February 6). Conductometric titration as a technique to determine variation in conductivity in perfluorosulfonic acid materials for fuel cells and electrolyzers. [Link]
Sources
- 1. What is solvolysis and factors affecting it's rate | Filo [askfilo.com]
- 2. Solvolysis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. byjus.com [byjus.com]
- 6. SN1 reaction - Wikipedia [en.wikipedia.org]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. users.wfu.edu [users.wfu.edu]
- 14. solvent effect on SN1 reaction.pptx [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 17. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. purechemistry.org [purechemistry.org]
- 21. Khan Academy [khanacademy.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. amherst.edu [amherst.edu]
- 24. The Kinetics of Solvolysis - Case Study [allfreepapers.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 28. rudolphresearch.com [rudolphresearch.com]
- 29. torontech.com [torontech.com]
- 30. Polarimeter - Wikipedia [en.wikipedia.org]
- 31. knowledge.carolina.com [knowledge.carolina.com]
- 32. youtube.com [youtube.com]
- 33. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Computational Modeling of 3-Bromo-4-methylheptane Transition States
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of reaction mechanism elucidation and rational molecular design, the precise characterization of transition states stands as a cornerstone of predictive chemistry. For chiral halogenated alkanes such as 3-bromo-4-methylheptane, understanding the nuanced energetics and geometries of transition states is paramount for predicting reaction outcomes, stereoselectivity, and degradation pathways. This guide provides an in-depth, technically grounded comparison of computational methodologies for modeling the transition states of this compound, with a focus on the bimolecular elimination (E2) reaction pathway. As a self-validating system, the protocols described herein are designed to ensure robustness and reproducibility, providing a framework for researchers to confidently apply these methods to their own systems of interest.
The Significance of Modeling this compound Transition States
This compound, a chiral haloalkane with two stereocenters ((3R,4R), (3S,4S), (3R,4S), and (3S,4R) stereoisomers), presents a compelling case for computational investigation. The presence of a bromine atom, a good leaving group, and adjacent protons makes it susceptible to both substitution (S(_N)2) and elimination (E2) reactions. The stereochemical and regiochemical outcomes of these reactions are highly dependent on the subtle interplay of steric and electronic factors within the transition state.
A robust computational model of the transition states for this compound can provide invaluable insights into:
-
Reaction Kinetics: Predicting activation energies allows for the estimation of reaction rates.
-
Stereoselectivity: Understanding the relative energies of diastereomeric transition states can predict the dominant stereoisomer formed in a reaction.[1]
-
Regioselectivity: For substrates with multiple possible elimination pathways, computational modeling can predict the formation of Zaitsev (more substituted) versus Hofmann (less substituted) products.
-
Solvent Effects: Implicit and explicit solvation models can be incorporated to understand how the reaction environment influences the transition state and, consequently, the reaction outcome.
This guide will focus on the E2 elimination reaction as a representative and mechanistically rich pathway to explore.
A Comparative Analysis of Computational Models
The accuracy of a computational model is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains a relatively heavy halogen atom and exhibits significant conformational flexibility, the choice of methodology is critical.
Density Functional Theory (DFT) Functionals
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[2] However, the plethora of available functionals necessitates a careful selection based on the specific chemical problem.
-
Hybrid Functionals (e.g., B3LYP): While widely used, traditional hybrid functionals like B3LYP may not adequately capture non-covalent interactions, such as dispersion forces, which can be important in stabilizing transition states.[3]
-
Range-Separated Hybrid Functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals are generally recommended for systems where long-range interactions are important. The inclusion of empirical dispersion corrections (the "-D" suffix) is crucial for accurately modeling van der Waals forces.[4]
-
Meta-GGA Functionals (e.g., M06-2X): Functionals like M06-2X have been parameterized to perform well for a broad range of chemical systems, including main-group thermochemistry and kinetics, making them a strong choice for this application.[3]
Ab Initio Methods
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a cost-effective method for incorporating electron correlation and generally performs well for systems dominated by dynamic correlation.[5] It can serve as a valuable benchmark for the DFT results.
Basis Sets
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For bromine-containing compounds, a basis set that can adequately describe the electron distribution around the halogen is essential.
-
Pople-style basis sets (e.g., 6-311+G(d,p)): These are widely used and provide a good balance of accuracy and computational cost. The inclusion of diffuse functions ("+") is important for describing anions and transition states with diffuse electron density, while polarization functions ("(d,p)") are crucial for accurately representing bonding.
-
Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are generally considered more robust, albeit computationally more expensive. The "aug-" prefix indicates the addition of diffuse functions. For heavier elements like bromine, effective core potentials (ECPs) can be used to reduce computational cost by treating the core electrons implicitly.[6]
The Importance of Dispersion Corrections
For flexible alkyl chains and in the context of intermolecular interactions (e.g., with a base), London dispersion forces can play a significant role in determining the relative energies of conformers and transition states. Empirical dispersion corrections, such as Grimme's D3 or D4 schemes, are essential additions to many DFT functionals to account for these interactions.[7][8]
Below is a diagram illustrating the logical relationship between the choice of computational model and the expected accuracy for modeling the transition states of this compound.
Caption: Workflow for locating and verifying a transition state.
Comparative Performance of Computational Models
The following table summarizes the expected performance of different computational models for key metrics in the study of the E2 elimination of this compound. The values are illustrative and intended to guide the user in selecting an appropriate level of theory. For a robust study, it is recommended to benchmark at least two different DFT functionals and, if computationally feasible, an MP2 calculation.
| Computational Model | Basis Set | Relative Activation Energy (kcal/mol) | Key Transition State Bond Lengths (Å) | Imaginary Frequency (cm⁻¹) | Computational Cost |
| B3LYP-D3(BJ) | 6-311+G(d,p) | Reference | C-H (breaking), C-Br (breaking) | Moderate | Medium |
| ωB97X-D | 6-311+G(d,p) | Likely slightly higher than B3LYP | Similar to B3LYP | Similar to B3LYP | Medium-High |
| M06-2X | 6-311+G(d,p) | Generally reliable for kinetics | Similar to other DFT methods | Similar to other DFT methods | Medium-High |
| MP2 | aug-cc-pVTZ | Benchmark | May show slightly longer bonds | Generally reliable | High |
Conclusion and Future Directions
The computational modeling of transition states for complex molecules like this compound is a powerful tool for gaining a deep understanding of reaction mechanisms and selectivity. By carefully selecting a combination of a suitable DFT functional with dispersion corrections and a robust basis set, it is possible to obtain reliable predictions of activation energies and transition state geometries. The self-validating workflow presented in this guide, which includes conformational analysis, transition state searching, and rigorous verification through frequency and IRC calculations, provides a solid foundation for researchers in drug development and other fields of chemical science to confidently explore the reactivity of their own systems of interest.
Future work could involve the use of explicit solvent models to more accurately capture the role of the reaction environment, as well as the application of molecular dynamics simulations to explore the dynamic effects on the reaction pathway. As computational resources continue to grow, the routine application of higher-level ab initio methods will also become more feasible, further enhancing the predictive power of these computational studies.
References
- Wavefunction, Inc. Spartan. [Link]
- Neese, F. The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2012, 2(1), 73-78. [Link]
- Dunning, T. H., Jr. Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 1989, 90(2), 1007-1023. [Link]
- Frisch, M. J.; et al. Gaussian 16, Revision C.01. 2016, Gaussian, Inc., Wallingford CT. [Link]
- Knyazev, V. D. Computational Study of the Reactions of H Atoms with Chlorinated Alkanes. Isodesmic Reactions for Transition States. The Journal of Physical Chemistry A, 2002, 106(47), 11603-11614. [Link]
- Peng, C.; Ayala, P. Y.; Schlegel, H. B.; Frisch, M. J. Using Redundant Internal Coordinates to Optimize Equilibrium Geometries and Transition States. Journal of Computational Chemistry, 1996, 17(1), 49-56. [Link]
- Gonzalez, C.; Schlegel, H. B. An improved algorithm for reaction path following. The Journal of Chemical Physics, 1989, 90(4), 2154-2161. [Link]
- Peng, C.; Schlegel, H. B. Combining Synchronous Transit and Quasi-Newton Methods for Finding Transition States. Israel Journal of Chemistry, 1993, 33(4), 449-454. [Link]
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]
- Chai, J.-D.; Head-Gordon, M. Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 2008, 128(8), 084106. [Link]
- Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 2008, 120(1-3), 215-241. [Link]
- Dewar, M. J. S.; Yuan, Y.-C. AM1 studies of E2 reactions. 2. Regioselectivity, stereochemistry, kinetic isotope effects, and competition with SN2 reactions. Journal of the American Chemical Society, 1990, 112(6), 2095-2105. [Link]
- Grimme, S.; Antony, J.; Ehrlich, S.; Krieg, H. A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 2010, 132(15), 154104. [Link]
- Smith, D. G. A.; Burns, L. A.; Simmonett, A. C.; Parrish, R. M.; Schieber, M. C.; et al. PSI4 1.4: Open-source software for high-throughput quantum chemistry. The Journal of Chemical Physics, 2020, 152(18), 184108. [Link]
- Grimme, S.; Ehrlich, S.; Goerigk, L. Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 2011, 32(7), 1456-1465. [Link]
- PubChem. This compound. [Link]
- Brandenburg, J. G.; Grimme, S. Dispersion-corrected density functional theory for molecules, crystals, and surfaces. Accounts of Chemical Research, 2019, 52(10), 2841-2851. [Link]
- Schlegel, H. B. Exploring potential energy surfaces for chemical reactions: an overview of some practical methods. Journal of Computational Chemistry, 2003, 24(12), 1514-1527. [Link]
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006. [Link]
- Jensen, F. Introduction to Computational Chemistry, 3rd ed.; Wiley, 2017. [Link]
- Cramer, C. J. Essentials of Computational Chemistry: Theories and Models, 2nd ed.; Wiley, 2004. [Link]
- Barroso, J. The “art” of finding Transition States Part 2. Dr. Joaquin Barroso's Blog, 2016. [Link]
- Møller, C.; Plesset, M. S. Note on an Approximation Treatment for Many-Electron Systems. Physical Review, 1934, 46(7), 618-622. [Link]
- Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 3rd ed.; Gaussian, Inc., 2015. [Link]
- Head-Gordon, M.; Pople, J. A.; Frisch, M. J. MP2 energy evaluation by direct methods. Chemical Physics Letters, 1988, 153(6), 503-506. [Link]
- Lu, T.; Chen, F. Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 2012, 33(5), 580-592. [Link]
- Humphrey, W.; Dalke, A.; Schulten, K. VMD: Visual molecular dynamics. Journal of Molecular Graphics, 1996, 14(1), 33-38. [Link]
- Singleton, D. A.; Hang, C.; Szymanski, M. J.; Green, M. P. Isotope Effects and the Nature of Selectivity in E2 Eliminations. Journal of the American Chemical Society, 2003, 125(5), 1319-1328. [Link]
- Bickelhaupt, F. M.; Baerends, E. J. Kohn-Sham Density Functional Theory: Predicting and Understanding Chemistry. Reviews in Computational Chemistry, 2000, 15, 1-86. [Link]
- Grimme, S. Semiempirical GGA-type density functional with a two-body dispersion correction. Journal of Computational Chemistry, 2006, 27(15), 1787-1799. [Link]
- Goerigk, L.; Grimme, S. A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 2011, 13(14), 6670-6688. [Link]
- Mardirossian, N.; Head-Gordon, M. Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 2017, 115(19), 2315-2372. [Link]
- Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 1993, 98(7), 5648-5652. [Link]
- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 1988, 37(2), 785-789. [Link]
- Hohenberg, P.; Kohn, W. Inhomogeneous Electron Gas. Physical Review, 1964, 136(3B), B864-B871. [Link]
Sources
- 1. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Bromo-4-methylheptane Diastereomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the subtle yet profound differences between diastereomers dictate their physical, chemical, and biological properties. For drug development professionals and researchers, the precise characterization and differentiation of these stereoisomers are paramount. This guide provides an in-depth technical comparison of the diastereomers of 3-Bromo-4-methylheptane, focusing on the application of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer insights into data interpretation, equipping you with the knowledge to confidently distinguish these closely related molecules.
The two pairs of enantiomers for this compound are the (3R,4R) and (3S,4S) pair, and the (3R,4S) and (3S,4R) pair. Diastereomers are stereoisomers that are not mirror images of each other. Therefore, a comparison between a member of the first pair and a member of the second pair, for instance (3R,4R) and (3R,4S), will be the focus of this guide.
The Structural Nuances of this compound Diastereomers
This compound possesses two chiral centers, at the C3 and C4 positions. This gives rise to four possible stereoisomers. The relationship between these stereoisomers is crucial. For instance, (3R,4R)-3-bromo-4-methylheptane and (3S,4S)-3-bromo-4-methylheptane are enantiomers, meaning they are non-superimposable mirror images.[1][2] In contrast, (3R,4R)-3-bromo-4-methylheptane and (3R,4S)-3-bromo-4-methylheptane are diastereomers.[2][3] Because diastereomers have different three-dimensional arrangements of their atoms, they exhibit distinct physical and spectroscopic properties, which we can exploit for their differentiation.
Caption: 2D representation of (3R,4R) and (3S,4R) diastereomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Diastereomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers.[4] The principle lies in the fact that the different spatial arrangements of atoms in diastereomers lead to unique electronic environments for the nuclei, resulting in distinct chemical shifts and coupling constants.[4][5]
¹H NMR Spectroscopy
In the ¹H NMR spectra of the diastereomers of this compound, the protons on the chiral centers (at C3 and C4) and the adjacent methylene and methyl groups are of particular interest. Due to the different steric and electronic environments, these protons will experience different degrees of shielding and will therefore resonate at slightly different frequencies.
Expected Spectral Differences:
| Proton | (3R,4R) Diastereomer (Predicted δ, ppm) | (3S,4R) Diastereomer (Predicted δ, ppm) | Rationale for Difference |
| H at C3 | ~4.1 - 4.3 | ~4.0 - 4.2 | The relative orientation of the bulky bromine and methyl groups will alter the local magnetic field. |
| H at C4 | ~1.8 - 2.0 | ~1.9 - 2.1 | The proximity to the bromine atom will be different in the two diastereomers, affecting its chemical shift. |
| Methyl at C4 | ~0.9 - 1.1 | ~0.8 - 1.0 | Steric compression can cause shifts in the methyl proton resonance. |
| Methylene at C2 | ~1.9 - 2.1 | ~2.0 - 2.2 | The diastereotopic protons of the methylene group will likely exhibit different chemical shifts and coupling constants. |
Advanced NMR Technique: Nuclear Overhauser Effect (NOE) Spectroscopy
For a more definitive structural elucidation, two-dimensional NOE spectroscopy (NOESY) is invaluable.[6][7] This technique detects through-space interactions between protons that are close to each other (typically < 5 Å).[7] By observing the cross-peaks in a NOESY spectrum, we can confirm the relative stereochemistry.
In the (3R,4R) diastereomer, we would expect to see an NOE correlation between the proton at C3 and the methyl protons at C4, as they are on the same face of the molecule. Conversely, in the (3S,4R) diastereomer, such a correlation would be weak or absent.
Caption: Simplified workflow for a NOESY experiment.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C chemical shifts of the diastereomers will differ. The carbon atoms of the chiral centers and the surrounding carbons will be most affected.
Expected Spectral Differences:
| Carbon | (3R,4R) Diastereomer (Predicted δ, ppm) | (3S,4R) Diastereomer (Predicted δ, ppm) | Rationale for Difference |
| C3 | ~55 - 60 | ~54 - 59 | The electronegativity of the bromine and the steric environment will influence the chemical shift. |
| C4 | ~35 - 40 | ~36 - 41 | The different spatial arrangement of substituents will lead to a change in the electronic environment. |
| Methyl at C4 | ~15 - 20 | ~14 - 19 | Steric effects, such as the gamma-gauche effect, can cause upfield shifts. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
NOESY Acquisition: If required, perform a 2D NOESY experiment with an appropriate mixing time (e.g., 500-800 ms) to observe through-space correlations.
Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations
While enantiomers have identical IR spectra, diastereomers, having different physical properties, will exhibit unique IR spectra.[8] The differences are often subtle and are most apparent in the fingerprint region (below 1500 cm⁻¹), which corresponds to complex vibrational and bending modes of the molecule.
Expected Spectral Differences:
The C-Br stretching vibration, typically found in the 690-515 cm⁻¹ range, may show a slight shift in frequency and intensity between the two diastereomers.[9][10] Additionally, the C-H bending vibrations in the 1450-1350 cm⁻¹ region could differ due to the distinct steric environments in each molecule.
| Vibrational Mode | (3R,4R) Diastereomer (Predicted cm⁻¹) | (3S,4R) Diastereomer (Predicted cm⁻¹) | Rationale for Difference |
| C-Br Stretch | ~550 - 580 | ~545 - 575 | Changes in bond angle and dipole moment due to different conformations. |
| C-H Bending | ~1375 - 1395 (methyl) | ~1370 - 1390 (methyl) | Altered vibrational coupling due to different spatial arrangements. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Compare the fingerprint regions of the two diastereomers to identify distinguishing peaks.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns upon ionization can differ.[11][12] This is because the different spatial arrangements can influence the stability of the resulting fragment ions.
Expected Fragmentation Differences:
Upon electron ionization (EI), this compound will likely undergo fragmentation through the loss of the bromine atom and various alkyl groups. The relative abundances of these fragment ions may vary between the diastereomers. For instance, the stereochemistry might influence the ease of a particular rearrangement reaction leading to a more stable carbocation, resulting in a more intense peak for that fragment in one diastereomer compared to the other.
A key fragmentation pathway for bromoalkanes is the loss of the bromine atom. The resulting carbocation can then undergo further rearrangements and fragmentation. The relative intensity of the [M-Br]⁺ peak could differ between the diastereomers due to differences in the stability of the initially formed carbocation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds or direct infusion.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Compare the relative intensities of the fragment ions in the mass spectra of the two diastereomers.
Advanced Chiroptical Technique: Vibrational Circular Dichroism (VCD)
For an unambiguous determination of the absolute configuration of each diastereomer, Vibrational Circular Dichroism (VCD) is a powerful technique.[13][14] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] Since diastereomers are chiral and have different 3D structures, they will produce distinct VCD spectra. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration can be assigned.[13][16]
Caption: Workflow for absolute configuration determination using VCD.
Conclusion
The spectroscopic differentiation of the diastereomers of this compound is a multifaceted task that relies on the synergistic application of various analytical techniques. While ¹H and ¹³C NMR, particularly with the aid of NOESY, provide the most definitive and detailed structural information, IR and MS offer valuable confirmatory data by probing the vibrational modes and fragmentation pathways, respectively. For the ultimate assignment of absolute stereochemistry, advanced techniques like VCD are indispensable. By understanding the principles and applying the protocols outlined in this guide, researchers and drug development professionals can confidently characterize and distinguish these challenging stereoisomers.
References
- La Manna, G., & Abbate, S. (2021). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules, 26(11), 3329. [Link]
- Wikipedia. (2023).
- Bruker.
- Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]
- Reddit. (2022).
- Study.com. Can nuclear magnetic resonance spectroscopy distinguish enantiomers?[Link]
- Chemistry LibreTexts. (2021). Spectroscopic Properties of Alkyl Halides. [Link]
- Scribd. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
- University of Colorado Boulder. IR: alkyl halides. [Link]
- Wikipedia. Nuclear Overhauser effect. [Link]
- Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE). [Link]
- Scribd. Analysis of diastereomers by ir spectroscopy. [Link]
- National Center for Biotechnology Information. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. [Link]
- ResearchGate. (2014). Stereochemistry Studied Using Mass Spectrometry. [Link]
- PubChem. (3R,4R)-3-bromo-4-methylheptane. [Link]
- PubChem. (3S,4S)-3-bromo-4-methylheptane. [Link]
- PubChem. (3R,4S)-1-bromo-3-ethyl-4-methylheptane. [Link]
Sources
- 1. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4R)-3-bromo-4-methylheptane | C8H17Br | CID 123572663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,4S)-1-bromo-3-ethyl-4-methylheptane | C10H21Br | CID 146552050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 15. jascoinc.com [jascoinc.com]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of Reaction Intermediates in 3-Bromo-4-methylheptane Transformations
A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount. The transient species that exist between reactants and products—the reaction intermediates—hold the key to optimizing reaction conditions, maximizing yields, and controlling stereochemical outcomes. This guide provides a comprehensive analysis of the reaction intermediates formed during the chemical transformations of 3-Bromo-4-methylheptane, a versatile alkyl halide substrate. By comparing the competing substitution and elimination pathways, we aim to equip researchers with the insights necessary to navigate the complexities of these fundamental reactions.
The Dichotomy of Reaction Pathways: Substitution vs. Elimination
This compound, a secondary alkyl halide, stands at a mechanistic crossroads, capable of undergoing both nucleophilic substitution (S_N) and elimination (E) reactions. The specific pathway and the nature of the intermediates formed are profoundly influenced by the reaction conditions, particularly the choice of nucleophile/base and solvent.
Unimolecular Pathways (S_N1 and E1): The Carbocation Intermediate
In the presence of a weak nucleophile/base and a polar protic solvent (e.g., ethanol or water), this compound can undergo unimolecular substitution (S_N1) and elimination (E1) reactions. Both pathways proceed through a common, rate-determining step: the formation of a carbocation intermediate.
The initial step involves the spontaneous dissociation of the carbon-bromine bond, leading to a secondary carbocation. This planar, sp²-hybridized intermediate is highly reactive and susceptible to attack from either the nucleophile (leading to S_N1 products) or rearrangement to a more stable carbocation.
dot graph "SN1_E1_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_step1" { label="Step 1: Formation of Carbocation (Rate-Determining)"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Substrate" [label="this compound"]; "Carbocation" [label="sec-Carbocation Intermediate"]; "Substrate" -> "Carbocation" [label="Slow"]; }
subgraph "cluster_step2" { label="Step 2: Product Formation"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "SN1_Product" [label="Substitution Product"]; "E1_Product" [label="Elimination Product"]; "Rearranged_Product" [label="Rearranged Product"]; "Rearranged_Carbocation" [label="tert-Carbocation (via Hydride Shift)"]; }
"Carbocation" -> "SN1_Product" [label="Nucleophilic Attack (Fast)"]; "Carbocation" -> "E1_Product" [label="Deprotonation (Fast)"]; "Carbocation" -> "Rearranged_Carbocation" [label="1,2-Hydride Shift"]; "Rearranged_Carbocation" -> "Rearranged_Product" [label="Nucleophilic Attack"];
{rank=same; "SN1_Product"; "E1_Product";} } caption: "Figure 1: Competing SN1 and E1 pathways for this compound, highlighting the central carbocation intermediate and potential for rearrangement."
A significant characteristic of reactions involving carbocation intermediates is the potential for rearrangement to a more stable species. In the case of the 4-methylhept-3-yl cation, a 1,2-hydride shift can occur to form a more stable tertiary carbocation, leading to a mixture of substitution and elimination products with different carbon skeletons. The application of heat generally favors the E1 pathway over the S_N1 pathway.
Bimolecular Pathways (S_N2 and E2): The Concerted Transition State
When a strong nucleophile/base is employed, particularly in a polar aprotic solvent, this compound will favor bimolecular substitution (S_N2) and elimination (E2) pathways. These reactions proceed through a concerted, one-step mechanism, involving a high-energy transition state rather than a discrete intermediate.
In an S_N2 reaction, the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This results in an inversion of stereochemistry at the chiral center. The transition state involves a pentacoordinate carbon atom.
Conversely, the E2 mechanism involves the simultaneous abstraction of a proton from a β-carbon by a strong base and the departure of the bromide ion. This reaction requires an anti-periplanar arrangement of the proton and the leaving group, which dictates the stereochemistry of the resulting alkene product. Strong, sterically hindered bases tend to favor the E2 pathway.
dot graph "SN2_E2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_SN2" { label="SN2 Pathway"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reactants_SN2" [label="this compound + Strong Nucleophile"]; "TS_SN2" [label="Pentacoordinate Transition State"]; "Product_SN2" [label="Inverted Substitution Product"]; "Reactants_SN2" -> "TS_SN2" -> "Product_SN2"; }
subgraph "cluster_E2" { label="E2 Pathway"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reactants_E2" [label="this compound + Strong Base"]; "TS_E2" [label="Concerted Transition State"]; "Product_E2" [label="Alkene Product"]; "Reactants_E2" -> "TS_E2" -> "Product_E2"; } } caption: "Figure 2: Comparison of concerted SN2 and E2 mechanisms, proceeding through high-energy transition states."
Experimental Detection and Characterization of Intermediates
The fleeting nature of reaction intermediates makes their direct observation challenging. However, a combination of spectroscopic and chromatographic techniques can provide compelling evidence for their existence and shed light on the operative reaction mechanism.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be employed to slow down the reaction and potentially observe the signals of a carbocation intermediate. Changes in chemical shifts and coupling constants can provide structural information about these transient species.
-
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor the formation and decay of intermediates by tracking changes in vibrational frequencies associated with specific functional groups.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates, such as carbocations, directly from the reaction mixture.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for separating and identifying the final products of the reaction. By analyzing the product distribution under various conditions, one can infer the predominant reaction pathway. For instance, the presence of rearranged products strongly suggests an S_N1/E1 mechanism involving a carbocation intermediate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the products of the reaction, providing kinetic data that can help elucidate the reaction mechanism.
Chemical Trapping
In cases where intermediates are too short-lived to be observed directly, chemical trapping experiments can be employed. This involves introducing a "trapping agent" that reacts rapidly and specifically with the intermediate to form a stable, detectable product. For example, a highly reactive nucleophile could be used to trap a carbocation intermediate.
Comparative Performance Data
The following table summarizes the expected outcomes and key intermediates for the transformations of this compound under different reaction conditions.
| Reaction Condition | Predominant Pathway(s) | Key Intermediate(s) | Expected Major Product(s) | Stereochemical Outcome |
| Weak Nucleophile/Base (e.g., H₂O, EtOH), Polar Protic Solvent | S_N1, E1 | Secondary and Tertiary Carbocations | Mixture of substitution and elimination products (including rearranged) | Racemization at the stereocenter |
| Strong, Unhindered Nucleophile (e.g., I⁻, CN⁻), Polar Aprotic Solvent | S_N2 | Pentacoordinate Transition State | Substitution product | Inversion of configuration |
| Strong, Hindered Base (e.g., t-BuOK), Polar Aprotic Solvent | E2 | Concerted Transition State | Zaitsev and/or Hofmann elimination products | Stereospecific (anti-periplanar) |
Experimental Protocols
Protocol for Monitoring Reaction Progress by GC-MS
This protocol outlines a general procedure for analyzing the product distribution of a reaction involving this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen solvent.
-
Initiation: Add the nucleophile/base to the reaction mixture. If necessary, heat the reaction to the desired temperature.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., dilute acid or base) and an internal standard.
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Analysis: Inject the organic layer into the GC-MS and analyze the resulting chromatogram and mass spectra to identify and quantify the products.
Protocol for Low-Temperature NMR Analysis
This protocol is designed to detect carbocation intermediates.
-
Sample Preparation: In an NMR tube, dissolve this compound in a low-freezing point solvent (e.g., deuterated chloroform or sulfur dioxide).
-
Cooling: Cool the NMR probe to the desired low temperature (e.g., -78 °C).
-
Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the starting material.
-
Initiation: Carefully add a Lewis acid (e.g., SbF₅) to the NMR tube to induce the formation of the carbocation.
-
Data Acquisition: Immediately acquire a series of NMR spectra to observe the formation and potential rearrangement of the carbocation intermediate.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Reaction" { label="Reaction Setup"; bgcolor="#F1F3F4"; "Start" [label="this compound + Reagents"]; "Reaction" [label="Reaction under Controlled Conditions"]; "Start" -> "Reaction"; }
subgraph "cluster_Analysis" { label="Intermediate & Product Analysis"; bgcolor="#F1F3F4"; "Sampling" [label="Aliquoting"]; "GCMS" [label="GC-MS Analysis (Products)"]; "LowTempNMR" [label="Low-Temp NMR (Intermediates)"]; "Trapping" [label="Chemical Trapping"]; }
"Reaction" -> "Sampling"; "Sampling" -> "GCMS"; "Reaction" -> "LowTempNMR"; "Reaction" -> "Trapping";
subgraph "cluster_Data" { label="Data Interpretation"; bgcolor="#F1F3F4"; "Product_Distribution" [label="Product Distribution & Kinetics"]; "Intermediate_Structure" [label="Intermediate Structure & Stability"]; "Mechanism" [label="Elucidation of Reaction Mechanism"]; }
"GCMS" -> "Product_Distribution"; "LowTempNMR" -> "Intermediate_Structure"; "Trapping" -> "Intermediate_Structure"; "Product_Distribution" -> "Mechanism"; "Intermediate_Structure" -> "Mechanism"; } caption: "Figure 3: A generalized workflow for the experimental analysis of reaction intermediates and products in this compound transformations."
Conclusion
The transformations of this compound serve as a compelling model
A Researcher's Guide to the Definitive Assignment of Absolute Configuration for 3-Bromo-4-methylheptane Stereoisomers
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][] The seemingly subtle difference in the spatial orientation of substituents around a chiral center can dictate the efficacy of a drug or lead to adverse off-target effects. For molecules such as 3-Bromo-4-methylheptane, which possesses two chiral centers and thus exists as four possible stereoisomers, the unambiguous determination of the absolute configuration of each isolated isomer is a critical, non-negotiable step in any research and development pipeline.
This guide provides an in-depth comparison of two powerful and orthogonal techniques for the definitive assignment of the absolute configuration of this compound products: Vibrational Circular Dichroism (VCD) Spectroscopy and Anomalous Dispersion X-ray Crystallography . While other methods like Electronic Circular Dichroism (ECD) and NMR-based approaches such as Mosher's method exist, VCD is particularly well-suited for molecules lacking a strong UV chromophore, like alkyl halides, and X-ray crystallography provides the gold standard for solid-state conformational analysis. This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.
The Imperative of Stereochemical Integrity
The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature for designating the absolute configuration at a chiral center as either R (rectus) or S (sinister).[3][4] For this compound, the two stereocenters at C3 and C4 give rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The first two are enantiomers of each other, as are the latter two. The relationship between the pairs is diastereomeric. Understanding the precise stereochemistry is not merely an academic exercise; it is a foundational aspect of molecular characterization that directly impacts biological activity.
Comparative Analysis of Leading Methodologies
The choice of analytical technique for determining absolute configuration is often dictated by the physical properties of the sample, available instrumentation, and the desired level of structural detail. Below is a comparative overview of VCD spectroscopy and anomalous dispersion X-ray crystallography.
| Feature | Vibrational Circular Dichroism (VCD) | Anomalous Dispersion X-ray Crystallography |
| Principle | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] | Measures the diffraction pattern of X-rays by a single crystal, utilizing the anomalous scattering of heavy atoms to determine the absolute configuration.[7][8] |
| Sample Phase | Solution (e.g., in CCl₄, CDCl₃) | Solid (requires a high-quality single crystal)[9] |
| Sample Requirements | ~1-10 mg of enantiomerically pure sample | A single crystal of suitable size and quality |
| Instrumentation | VCD Spectrometer (FTIR-based with a photoelastic modulator)[6] | Single-crystal X-ray diffractometer |
| Key Advantage | Applicable to a wide range of molecules, including those that are oils or difficult to crystallize. Provides solution-state conformation.[1] | Provides a direct and unambiguous 3D structure of the molecule in the solid state.[3][9] |
| Limitations | Requires quantum chemical calculations (DFT) for spectral interpretation. Can be challenging for highly flexible molecules.[1][5] | Crystal growth can be a significant bottleneck. The solid-state conformation may not be representative of the solution-state conformation. |
| Data Interpretation | Comparison of the experimental VCD spectrum with the computationally predicted spectrum for a chosen enantiomer.[5] | Solution of the crystal structure and refinement of the Flack parameter. A value close to 0 for the correct enantiomer confirms the assignment. |
Experimental Workflow for Absolute Configuration Determination
The following diagram illustrates the decision-making process and experimental workflows for determining the absolute configuration of a this compound stereoisomer using VCD and X-ray crystallography.
Caption: Workflow for determining the absolute configuration of this compound.
Detailed Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
The power of VCD lies in its sensitivity to the chirality of molecules in their solution state, providing a direct comparison with theoretical models.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the enantiomerically pure this compound isomer in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., deuterated chloroform, CDCl₃, or carbon tetrachloride, CCl₄). The concentration should be optimized to yield a strong VCD signal without significant intermolecular interactions.
-
VCD Spectrum Acquisition:
-
Record the VCD spectrum of the sample solution using a VCD spectrometer.
-
Acquire the spectrum over a relevant range of vibrational frequencies, typically from 900 to 1500 cm⁻¹, which encompasses the C-H bending and C-C stretching modes.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record the VCD spectrum of the neat solvent under the same conditions to serve as a baseline.
-
-
Computational Modeling:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform Density Functional Theory (DFT) calculations for one of the possible enantiomers of this compound (e.g., the (3R,4R)-isomer).
-
Employ a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)) to optimize the geometry and calculate the vibrational frequencies and VCD intensities.
-
It is crucial to perform a conformational search to identify the lowest energy conformers, as the experimental VCD spectrum is a population-weighted average of the spectra of all contributing conformers in solution.
-
-
Spectral Comparison and Assignment:
-
Compare the experimentally measured VCD spectrum with the computationally predicted spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[5]
-
If the experimental spectrum is the mirror image of the calculated spectrum (i.e., opposite signs for the major bands), the absolute configuration of the sample is that of the opposite enantiomer.
-
Anomalous Dispersion X-ray Crystallography
This technique is considered the "gold standard" for determining absolute configuration, provided a suitable single crystal can be obtained.[3][9] The presence of the bromine atom in this compound is advantageous as it is a relatively heavy atom that will produce a measurable anomalous scattering signal.[7][10]
Step-by-Step Methodology:
-
Single Crystal Growth:
-
Grow a single crystal of the enantiomerically pure this compound isomer of sufficient size and quality for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
X-ray Diffraction Data Collection:
-
Mount the single crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data. It is important to use an X-ray source with a wavelength that is close to the absorption edge of bromine to maximize the anomalous scattering effect.[8][10][11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, determine the absolute configuration by calculating the Flack parameter.
-
A Flack parameter value close to 0 indicates that the correct absolute configuration has been assigned. A value close to 1 suggests that the inverted structure is the correct one.
-
Conclusion
The definitive determination of the absolute configuration of stereoisomers of this compound is a critical step in its chemical and pharmacological characterization. Both Vibrational Circular Dichroism (VCD) spectroscopy and Anomalous Dispersion X-ray Crystallography offer robust and reliable pathways to this end. VCD provides the advantage of analyzing the molecule in its solution state, which is often more biologically relevant, and is applicable even when crystallization is not feasible. Conversely, X-ray crystallography, when successful, provides an unambiguous and highly detailed three-dimensional structure in the solid state. The choice between these powerful techniques will ultimately depend on the specific properties of the sample and the resources available to the research team. For a comprehensive and self-validating approach, the application of both methods to confirm the absolute configuration is highly recommended.
References
- Polavarapu, P. L. (2002). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- Wikipedia. (2023).
- Purechemistry. (2024).
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
- University of York. (n.d.). The anomalous dispersion. Structural resolution. [http://www.ysbl.york.ac.uk/mxstat/ anomalous.html]([Link] anomalous.html)
- Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
- Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]
- Yetnet. (n.d.). X-Ray Crystallography - Direct methods. Yetnet. [Link]
- Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- ChemTalk. (n.d.).
- CD ComputaBio. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. CD ComputaBio. [Link]
- Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(S1), S88-S99. [Link]
- Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 930777. [Link]
- Wikipedia. (2023). Vibrational circular dichroism. In Wikipedia. [Link]
- SlidePlayer. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. SlidePlayer. [Link]
- Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Chemistry Steps. (n.d.).
- Royal Society of Chemistry. (1990). Chiroptical methods in the stereochemical analysis of natural products. Natural Product Reports, 7(2), 129-145. [Link]
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration.
- Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Encyclopedia.pub. [Link]
- International Union of Crystallography. (n.d.). Anomalous dispersion of X-rays in crystallography.
- American Chemical Society. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 70(13), 5147-5153. [Link]
- National Institutes of Health. (2018). Chiroptical Sensing: A Conceptual Introduction. Molecules, 23(7), 1585. [Link]
- ResearchGate. (n.d.). X-ray anomalous scattering.
- American Chemical Society. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-117. [Link]
- FACCTs. (n.d.). Electronic Circular Dichroism. ORCA 5.0 tutorials. [Link]
- Thieme. (n.d.). 4.
- Wikipedia. (2023).
- Wiley-VCH. (n.d.). 6 Chirooptical Methods. Wiley-VCH. [Link]
- ResearchGate. (n.d.). A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers.
- ResearchGate. (2025). Techniques of Chiroptical Spectroscopy.
- PubChem. (n.d.). (3R,4R)-3-bromo-4-methylheptane. PubChem. [Link]
- University of Calgary. (n.d.). Alkyl Halides. University of Calgary. [Link]
- Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Chegg.com. (2023). Solved The reaction between 3-bromo-4-methylhexane (A) and. Chegg.com. [Link]
- Chemistry LibreTexts. (2019). 6.3: Absolute Configuration: R-S Sequence Rules. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). (3S,4S)-3-bromo-4-methylheptane. PubChem. [Link]
- PubChem. (n.d.). 3-Bromo-4-ethylheptane. PubChem. [Link]
- Brainly.in. (2022). This compound structural formula. Brainly.in. [Link]
- ResearchGate. (n.d.). Regio- and stereoselective synthesis of tetra- and triarylethenes by N-methylimidodiacetyl boron-directed palladium-catalysed three-component coupling.
- PubChem. (n.d.). 3-Bromo-4,5-dimethylheptane. PubChem. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. Absolute Configuration | ChemTalk [chemistrytalk.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 8. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 9. purechemistry.org [purechemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Section 1: Hazard Identification and Immediate Safety Precautions
An Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-methylheptane
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This compound, a halogenated hydrocarbon, requires a disposal protocol that is not merely procedural but is grounded in a deep understanding of its chemical properties and the regulatory landscape. This guide provides a comprehensive, step-by-step methodology for its proper disposal, ensuring personnel safety, environmental stewardship, and regulatory adherence.
Before any disposal procedures are initiated, a thorough understanding of the compound's characteristics is paramount. This compound is an alkyl halide, and while specific toxicity data is limited, its structure necessitates handling it as a potential irritant and a combustible substance. The causality behind our safety protocols stems directly from this classification.
Personal Protective Equipment (PPE): The first line of defense is a physical barrier. All handling and disposal activities must be conducted while wearing appropriate PPE.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against accidental splashes[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. These materials are selected for their low permeability to halogenated organic compounds[2].
-
Body Protection: A flame-resistant lab coat must be worn to protect against skin contact and potential splashes[2].
-
Ventilation: All operations must be performed within a certified chemical fume hood. This engineering control is critical to prevent the inhalation of potentially irritating vapors and to manage exposure well below any permissible limits established by OSHA[2][3].
Physical and Chemical Properties Summary:
Understanding the compound's properties informs every aspect of its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | [4] |
| Molecular Weight | 193.12 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Not specified; likely a liquid | - |
Section 2: Waste Classification and Segregation Protocol
The cornerstone of compliant chemical disposal is accurate waste stream identification and segregation. The presence of a carbon-bromine bond in this compound definitively classifies it as a halogenated organic waste [2][5]. This classification is critical because co-mingling waste streams can lead to dangerous reactions, complicate the disposal process, and result in significant regulatory penalties.
Crucial Segregation Rules:
-
DO NOT mix halogenated waste with non-halogenated organic waste. The disposal methods differ significantly; halogenated waste typically requires high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide), a more complex and costly process[5][6].
-
DO NOT mix this compound waste with aqueous, acidic, basic, or oxidizing waste streams to prevent unpredictable and potentially hazardous chemical reactions[2].
-
Any non-halogenated solvent that becomes contaminated with this compound MUST be treated as halogenated waste[3].
The following workflow diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Section 3: Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the safe containment and disposal of this compound waste.
Protocol 3.1: Containerization
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass[7]. The container must have a secure, screw-top cap to prevent leaks and vapor escape[3].
-
Properly Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This is a regulatory requirement to prevent the release of vapors into the laboratory environment[3].
Protocol 3.2: Accumulation and Storage
-
Designated Storage: Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin that is chemically resistant and large enough to hold the entire volume of the container in case of a leak.
-
Monitor Fill Level: Do not overfill the waste container. A best practice is to fill it to no more than 80% of its capacity to allow for vapor expansion.
Protocol 3.3: Final Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup[1][7].
-
Documentation: Complete any required waste manifests or pickup forms provided by your EHS department. Accurate documentation is a legal requirement.
-
Treatment: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally preferred treatment for halogenated organic waste is high-temperature incineration[5].
Section 4: Emergency Procedures - Spill Management
In the event of an accidental release, a swift and correct response is critical to ensure safety. The following protocol is for small, manageable spills (< 1 Liter) that do not pose an immediate fire or respiratory hazard. For large or highly hazardous spills, evacuate the area and contact emergency personnel immediately[9][10].
Protocol 4.1: Small-Scale Spill Cleanup
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area[9]. Restrict access to the spill zone[10].
-
Ventilate and Control Ignition Sources: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation to the area. Eliminate all potential ignition sources (e.g., hot plates, motors, open flames)[2][8].
-
Don PPE: Before approaching the spill, don the appropriate PPE as described in Section 1 (goggles, nitrile gloves, lab coat).
-
Contain the Spill: Confine the spill by creating a dike around the perimeter with an inert absorbent material. Use a commercial spill kit for halogenated hydrocarbons, or materials such as vermiculite, sand, or cat litter[7][10]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb and Collect: Apply the absorbent material to the spill, working from the outside edges toward the center[11]. Once the liquid is fully absorbed, carefully collect the material using non-sparking tools (e.g., plastic scoop) and place it into a sealable, properly labeled hazardous waste container[7][8].
-
Decontaminate: Clean the spill area thoroughly with a soap and water solution, and wipe dry with paper towels. Place all cleaning materials, including contaminated gloves, into the hazardous waste container.
-
Dispose and Report: Seal the container of spill debris and dispose of it as halogenated hazardous waste. Report the incident to your laboratory supervisor and EHS office as required by your institution's policy[8][12].
Conclusion
The responsible management of this compound is a non-negotiable aspect of scientific excellence. By adhering to this guide—grounded in the principles of hazard identification, rigorous segregation, proper containment, and compliant disposal—researchers can ensure a safe laboratory environment, protect our ecosystem, and uphold the highest standards of our profession.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53754665, this compound.
- National Center for Biotechnology Information (n.d.). (3S,4S)-3-bromo-4-methylheptane. PubChem.
- National Center for Biotechnology Information (n.d.). 3-Bromo-4-methylhexane. PubChem.
- National Center for Biotechnology Information (n.d.). (3R,4S)-1-bromo-3-ethyl-4-methylheptane. PubChem.
- Bucknell University (2016). HAZARDOUS WASTE SEGREGATION.
- U.S. Environmental Protection Agency (1978). Hazardous Waste: Guidelines and Regulations. Federal Register.
- Environmental Safety, Sustainability and Risk, The George Washington University (n.d.). EPA Hazardous Waste Codes.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Florida State University, Environmental Health and Safety (n.d.). Chemical Emergencies, Exposures, and Spills.
- California Code of Regulations, Westlaw (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- National Center for Biotechnology Information (n.d.). 4-Bromo-3-methylheptane. PubChem.
- University of Toronto, Environmental Health & Safety (n.d.). Chemical Spill Procedures.
- New Mexico State University (n.d.). Chemical Exposure and Spill Response Procedures.
- Princeton University, Environmental Health and Safety (n.d.). Chemical Spill Procedures.
- Austin Community College District, Emergency Management (n.d.). Hazardous Spill Reporting and Response Procedures.
- ChemDmart (n.d.). 1-Bromoheptane Safety Data Sheet.
- U.S. Environmental Protection Agency (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- DuraLabel (2025). OSHA Rules for Hazardous Chemicals.
- Braun Research Group, Northwestern University (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of New Mexico, Environmental Health & Safety (n.d.). Chemical Safety Guidelines.
- Occupational Safety and Health Administration (OSHA) (n.d.). Hazard Communication.
- Occupational Safety and Health Administration (OSHA) (n.d.). Guidance For Hazard Determination.
- Wolters Kluwer (n.d.). Complying With OSHA's Hazardous Material Requirements.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. This compound | C8H17Br | CID 53754665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Navigating the Safe Handling of 3-Bromo-4-methylheptane: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: In the event of an emergency, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department. The following guide is intended to provide a comprehensive overview of best practices for handling 3-Bromo-4-methylheptane and is not a substitute for a substance-specific SDS.
The prudent handling of halogenated organic compounds is a cornerstone of laboratory safety. This guide offers a detailed protocol for the use of Personal Protective Equipment (PPE) when working with this compound, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, informed by the hazard profiles of structurally similar chemicals, is warranted. This document synthesizes established safety protocols for related brominated hydrocarbons to provide a robust framework for researchers, scientists, and drug development professionals.
Understanding the Risks: A Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related brominated alkanes and other halogenated organic compounds. The primary concerns with such substances typically include:
-
Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the nose, throat, and lungs.[1][2]
-
Combustibility: Similar compounds are classified as combustible liquids, necessitating the avoidance of open flames and ignition sources.
Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure a safe working environment.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash hazards. | Protects against accidental splashes that can cause serious eye irritation.[1][3][4] A face shield offers a broader range of protection for the entire face.[5] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and irritation.[6][7] Nitrile and neoprene gloves offer good resistance to a range of organic solvents and halogenated hydrocarbons.[6] |
| Body | A flame-resistant laboratory coat. | Protects underlying clothing and skin from splashes and minimizes the risk associated with the potential combustibility of the compound.[8] |
| Respiratory | To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | A fume hood provides the primary means of ventilation to prevent the inhalation of vapors.[9] In its absence, respiratory protection is a necessary secondary control.[4][10] |
Procedural Workflow for Handling this compound
A systematic approach to handling this compound is critical. The following workflow diagram illustrates the key steps from preparation to cleanup.
Caption: Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheets of structurally similar compounds to familiarize yourself with potential hazards.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within the certified chemical fume hood to minimize inhalation exposure.[9]
-
Use caution when transferring the liquid to avoid splashes.
-
-
Post-Experiment Cleanup:
Emergency Procedures: A Plan for Unexpected Events
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response Plan
Caption: Emergency Response to Exposure
-
Skin Contact: Immediately remove any contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3][4] If breathing is difficult, provide oxygen. Seek medical attention if any respiratory symptoms occur.
Spill Management:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: This compound must be disposed of as halogenated organic waste .[8] Do not mix with non-halogenated waste streams.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with halogenated hydrocarbons, such as a high-density polyethylene (HDPE) or glass bottle.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Combustible").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed chemical waste disposal company.[1][2][3]
By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely incorporate this compound into their workflows, upholding the highest standards of laboratory practice.
References
- PubChem. This compound.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ChemTalk. Lab Safety Equipment & PPE.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- MDPI. (2023, December 29). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- ChemDmart. Safety Data Sheet.
- Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemdmart.com [chemdmart.com]
- 10. mdpi.com [mdpi.com]
- 11. droracle.ai [droracle.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
